2,3,4,5,6-Pentafluorophenylacetonitrile
Description
The exact mass of the compound Pentafluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 612875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOJUAQBFXZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215643 | |
| Record name | (Pentafluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-30-5 | |
| Record name | 2,3,4,5,6-Pentafluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,4,5,6-Pentafluorophenylacetonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentafluorophenyl)acetonitrile | |
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| Record name | (pentafluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.454 | |
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| Record name | 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H6KE6UX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3,4,5,6-pentafluorophenylacetonitrile chemical structure and properties
An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorophenylacetonitrile for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (PFPA), a pivotal building block in modern synthetic and medicinal chemistry. The unique electronic properties conferred by the pentafluorophenyl ring, combined with the reactive versatility of the acetonitrile moiety, make this compound a subject of significant interest for researchers in drug development, materials science, and agrochemicals. This document delves into its core chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, offering field-proven insights and a robust framework for its effective utilization in the laboratory.
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The success of fluorinated compounds stems from the unique properties fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate binding affinities and biological activity.[1][2] this compound (CAS No. 653-30-5) emerges as a particularly valuable reagent in this context. It serves as a versatile intermediate, providing a robust scaffold that combines the extreme electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group with the synthetic utility of a cyanomethyl (-CH₂CN) functional group.[1][3] This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to leverage the full potential of this powerful synthetic tool.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. PFPA is a clear, colorless to slightly yellow liquid under standard conditions, characterized by a highly electron-deficient aromatic ring.[1][3] This high degree of fluorination is the primary driver of its unique chemical behavior and physical attributes.
Chemical Identity
-
IUPAC Name: (2,3,4,5,6-Pentafluorophenyl)acetonitrile[4]
-
Synonyms: Pentafluorobenzyl cyanide, 2-(Pentafluorophenyl)acetonitrile[1]
-
CAS Number: 653-30-5[4]
-
SMILES: C(C#N)C1=C(F)C(F)=C(F)C(F)=C1F[1]
-
InChI Key: YDNOJUAQBFXZCR-UHFFFAOYSA-N[4]
Tabulated Physicochemical Data
For ease of reference and experimental planning, the key quantitative properties of PFPA are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 107-111 °C at 17 mmHg | [6][7][8] |
| Density | ~1.61 g/mL at 25 °C | [3][6][8] |
| Refractive Index (n²⁰/D) | ~1.439 | [3][6] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| Water Solubility | Insoluble | [3][6] |
| UV λmax | 255 nm (in acetonitrile) | [3][6] |
Spectroscopic Characterization: The Analytical Fingerprint
A self-validating experimental workflow demands unambiguous characterization of all reagents. The following sections describe the expected spectroscopic signatures for PFPA, providing a baseline for quality control and reaction monitoring.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple, featuring a single singlet for the methylene (-CH₂) protons. Due to the powerful electron-withdrawing effect of the adjacent pentafluorophenyl ring, this peak would appear significantly downfield compared to non-fluorinated benzyl cyanides, likely in the range of 3.8-4.2 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nitrile (-CN) carbon (typically ~115-120 ppm) and the methylene (-CH₂) carbon. The aromatic region will be complex due to carbon-fluorine coupling (J-coupling). One would expect to see multiple signals for the C₆F₅ ring, each split into complex multiplets due to one-bond, two-bond, and three-bond couplings to the five fluorine atoms.
-
¹⁹F NMR Spectroscopy: This is the most informative technique for confirming the structure of the C₆F₅ ring. The spectrum is expected to show three distinct signals with an integration ratio of 2:1:2, corresponding to the ortho- (F2, F6), para- (F4), and meta- (F3, F5) fluorines, respectively. Each signal will be a multiplet due to coupling with the other fluorine nuclei.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band is expected around 2250 cm⁻¹ for the nitrile (C≡N) stretch.[9] Absorptions corresponding to the C-F bonds of the aromatic ring will be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[9]
-
Mass Spectrometry (MS): Under Electron Impact (EI-MS), the molecular ion peak (M⁺) should be observed at m/z = 207. The fragmentation pattern would likely show the loss of the cyanide radical (·CN) and the formation of the stable pentafluorobenzyl cation (C₇H₂F₅⁺) at m/z = 181, which would be a prominent peak.
Synthesis Protocol and Mechanistic Rationale
PFPA is most reliably synthesized via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The protocol described below is a robust and high-yielding method based on established chemical principles.
Recommended Synthetic Workflow
The preferred laboratory-scale synthesis involves the reaction of pentafluorobenzyl bromide with a cyanide salt in a polar aprotic solvent.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium cyanide (1.1 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a slurry.
-
Reagent Addition: Dissolve pentafluorobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cyanide slurry at room temperature. An ice bath may be used to control any initial exotherm.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like diethyl ether or ethyl acetate. Extract the aqueous layer three times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product.[6][7]
Causality Behind Experimental Choices
-
Choice of Reagents: Pentafluorobenzyl bromide is an excellent electrophile. The benzylic position is activated towards Sₙ2 displacement, and the bromide is a good leaving group. Sodium or potassium cyanide provides the cyanide nucleophile.[3]
-
Choice of Solvent: Polar aprotic solvents (DMF, DMSO) are chosen because they effectively solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction rate.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of atmospheric moisture, which could potentially react with the cyanide salt or lead to side reactions.
Chemical Reactivity and Synthetic Utility
The reactivity of PFPA is dictated by three key features: the acidic α-protons of the methylene group, the electrophilic nitrile carbon, and the electron-deficient pentafluorophenyl ring.
Nucleophilic Aromatic Substitution (SNAr)
The C₆F₅ ring is highly susceptible to nucleophilic attack, typically at the para-position (C4), displacing a fluoride ion.[10][11] This is a powerful method for introducing other functional groups onto the aromatic ring.
Caption: Representative SNAr reaction of PFPA with a nucleophile.
Reactions at the Nitrile and Methylene Groups
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (pentafluorophenyl)acetic acid, a valuable building block in its own right.
-
Alkylation: The α-protons on the methylene bridge are acidic and can be deprotonated by a suitable base (e.g., NaH, LDA) to form a carbanion. This nucleophilic carbanion can then be alkylated with various electrophiles, allowing for chain extension and further functionalization.
Applications in Medicinal Chemistry and Drug Development
The pentafluorophenyl moiety is often used as a bioisosteric replacement for other groups, such as a phenyl, tert-butyl, or nitro group.[2] Its introduction into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the C₆F₅ ring highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Lipophilicity and Permeability: The highly fluorinated ring significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The strong electron-withdrawing nature of the ring can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions or solubility profiles.
-
Pharmacophore Element: The C₆F₅ group can engage in unique, non-covalent interactions within a protein binding pocket, including halogen bonding and multipolar interactions, offering a distinct binding motif compared to non-fluorinated analogues.[12]
Safety, Handling, and Storage
Scientific integrity requires a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is a known irritant to the skin, eyes, and respiratory system.[7][13] Aromatic nitriles should always be handled with care.[14]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][15] Avoid generating aerosols or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of high fluorination and synthetic versatility provides chemists with a reliable platform for creating novel molecules with tailored properties. By understanding its fundamental characteristics, from its spectroscopic signature to its predictable reactivity and safe handling requirements, researchers can confidently and effectively integrate this powerful building block into their synthetic programs, accelerating innovation in drug discovery and beyond.
References
- 1. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]
- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 653-30-5 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Aromatic Ring Reactivity of Pentafluorophenylacetonitrile
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Profile of a Versatile Building Block
Pentafluorophenylacetonitrile (PFPA), also known as pentafluorobenzyl cyanide, is a unique chemical entity characterized by a perfluorinated benzene ring attached to a cyanomethyl group (—CH₂CN). This structure confers a highly electron-deficient aromatic system, which fundamentally dictates its reactivity. For drug development professionals, the pentafluorophenyl moiety is a valuable motif. It can undergo clean, specific reactions, allowing for the late-stage functionalization of complex molecules or the creation of novel scaffolds. Its use as an intermediate for medicines and liquid crystal materials highlights its industrial relevance.
This guide provides an in-depth exploration of the aromatic ring's reactivity, focusing on the principles that govern its behavior and offering practical insights for its application in synthesis.
Electronic Properties: Why the Pentafluorophenyl Ring is Different
The reactivity of an aromatic ring is governed by the electron density within the π-system. In benzene, this system is electron-rich and readily attacked by electrophiles. The situation is reversed in pentafluorophenylacetonitrile.
- Intense Electron Withdrawal: Fluorine is the most electronegative element. The cumulative inductive effect (-I) of five fluorine atoms powerfully withdraws electron density from the aromatic ring.
- Weak π-Donation: While fluorine has lone pairs that can theoretically donate into the ring via a +M (mesomeric) effect, this is weak for halogens and is overwhelmingly overshadowed by the inductive withdrawal.
- Combined Effect: The result is a severely electron-deficient, or "π-acidic," aromatic ring. This deactivation makes classical electrophilic aromatic substitution nearly impossible but highly activates the ring for nucleophilic attack.
The Dominant Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the aromatic ring of pentafluorophenylacetonitrile is Nucleophilic Aromatic Substitution (SNAr). This reaction is not only feasible but highly efficient and regioselective.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 or SN2 reactions at sp³ centers, the SNAr mechanism is a two-step process. The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate.
- Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
- Elimination and Aromatization: The negative charge re-forms the aromatic π-system by expelling the fluoride ion, resulting in the substituted product.
Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a strong dipole, making the attached carbon highly electrophilic and accelerating this key step.
Regioselectivity: The "Para" Rule
In pentafluorophenyl systems, nucleophilic substitution occurs almost exclusively at the para-position (C4) relative to the activating group. In PFPA, the cyanomethyl group is the reference. The strong electron-withdrawing nature of the five fluorine atoms activates the ring, and the substitution pattern is well-established. This high regioselectivity is a key advantage, leading to clean reactions with a single major product.
Causality: The preference for para-substitution is due to the superior resonance stabilization of the Meisenheimer intermediate. When the nucleophile attacks the para-position, the negative charge can be delocalized onto the electron-withdrawing cyanomethyl group (via its nitrile functionality) and the ortho-fluorine atoms, providing greater stability compared to attack at the ortho or meta positions.
Scope of Nucleophiles and Reaction Conditions
A wide variety of nucleophiles can displace the para-fluorine atom of PFPA and related pentafluorophenyl compounds. The choice of solvent and base is critical for achieving high yields.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Product | Reference Insight |
|---|---|---|---|---|---|
| Oxygen | Phenols, Alcohols | K₂CO₃, NaH | DMF, Acetonitrile | Aryl/Alkyl Ethers | Used to create polar porphyrins for PDT applications. |
| Nitrogen | Amines, Anilines, Phenothiazine | K₂CO₃, Et₃N | DMF, DMSO | Aryl/Alkyl Amines | Efficient for synthesizing functionalized phenothiazine derivatives. |
| Sulfur | Thiols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Aryl/Alkyl Sulfides | Commonly used in modifying porphyrin systems. |
Experimental Protocol: Para-Substitution of Pentafluorophenylacetonitrile
This protocol provides a generalized, self-validating workflow for a typical SNAr reaction.
Materials and Setup
- Pentafluorophenylacetonitrile (1.0 eq)
- Nucleophile (e.g., 4-methoxyphenol) (1.1 - 1.2 eq)
- Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
- TLC plates, appropriate eluent system
Step-by-Step Procedure
- Inert Atmosphere: Assemble the glassware and flush the system with an inert gas (N₂ or Ar) to exclude moisture.
- Reagent Addition: To the flask, add pentafluorophenylacetonitrile, the nucleophile, and anhydrous DMF. Stir to dissolve.
- Base Addition: Add the anhydrous K₂CO₃ to the stirring solution. The base acts as a proton scavenger for the nucleophile (if it's protic) and facilitates the reaction.
- Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophile's reactivity and should be determined empirically.
- Monitoring: Follow the reaction's progress by Thin-Layer Chromatography (TLC), monitoring the consumption of the starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
- Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-substituted-2,3,5,6-tetrafluorophenylacetonitrile.
Reactivity Towards Electrophiles: A Challenging Transformation
Electrophilic Aromatic Substitution (SEAr) reactions like nitration, halogenation, or Friedel-Crafts alkylation are fundamental for common aromatic compounds. However, for pentafluorophenylacetonitrile, these reactions are exceptionally difficult. The powerful deactivating effect of the five fluorine atoms makes the ring extremely "electron-poor" and thus non-nucleophilic.
Attempting SEAr on highly fluorinated rings typically requires harsh conditions, such as the use of superacids (e.g., HF-SbF₅), and often results in complex mixtures or ipso-addition (addition at a fluorine-bearing carbon) rather than substitution of a hydrogen atom. For practical synthetic purposes in drug development, functionalizing the ring via SEAr is generally avoided in favor of the much more predictable and efficient SNAr pathway.
Conclusion and Outlook
The aromatic ring of pentafluorophenylacetonitrile is defined by a dichotomy in reactivity. It is profoundly unreactive towards electrophiles but is highly activated for nucleophilic aromatic substitution. This predictable and highly regioselective SNAr reactivity, occurring almost exclusively at the para-position, makes it an exceptionally useful building block in medicinal chemistry and materials science. By understanding the electronic principles that govern its behavior, researchers can confidently employ this reagent for the precise, late-stage introduction of a wide array of functional groups, enabling the synthesis of complex and novel molecular architectures.
2,3,4,5,6-pentafluorophenylacetonitrile CAS number 653-30-5
An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorophenylacetonitrile (CAS 653-30-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound, also known as pentafluorobenzyl cyanide, is a highly versatile fluorinated organic compound. Its structure, featuring a perfluorinated aromatic ring attached to a cyanomethyl group, imparts a unique combination of chemical properties that make it a valuable intermediate in various fields of chemical synthesis. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of both the aromatic ring and the adjacent methylene group, opening up a wide array of synthetic possibilities. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings. It is particularly noted for its use as an intermediate for medicines and liquid crystal materials.[1]
Physicochemical & Structural Properties
A clear understanding of a compound's physical properties is the foundation of its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 653-30-5 | [2][3] |
| Molecular Formula | C₈H₂F₅N | [2][3] |
| Molecular Weight | 207.10 g/mol | [2][4] |
| Appearance | Clear colorless to pale yellow/brown liquid | [5] |
| Boiling Point | 107-111 °C at 17 mmHg | [1][6] |
| Density | 1.61 g/mL at 25 °C | [1][6] |
| Refractive Index (n²⁰/D) | 1.4370 - 1.4410 | [5] |
| Solubility | Insoluble in water | [1] |
| SMILES | C(C#N)C1=C(F)C(F)=C(F)C(F)=C1F | [3] |
| InChIKey | YDNOJUAQBFXZCR-UHFFFAOYSA-N | [2][7] |
Spectroscopic Profile: A Guide to Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of its key spectral features.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The gas-phase IR spectrum from the NIST/EPA database shows characteristic absorptions.[8]
-
~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak characteristic of the nitrile functional group.
-
~1500-1650 cm⁻¹ (Aromatic C=C Stretch): Multiple sharp peaks corresponding to the vibrations of the pentafluorophenyl ring.
-
~1000-1400 cm⁻¹ (C-F Stretch): A series of very strong, complex absorptions typical for polyfluorinated aromatic compounds.
-
~2900-3000 cm⁻¹ (C-H Stretch): Weak peaks corresponding to the methylene (-CH₂-) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is simple, showing a singlet for the two methylene protons (-CH₂-). The strong electron-withdrawing effect of the pentafluorophenyl ring shifts this peak downfield, typically in the range of 3.8-4.2 ppm (in CDCl₃).
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton. The nitrile carbon appears around 115-120 ppm .[9] The methylene carbon is observed further upfield. The carbons of the pentafluorophenyl ring are subject to complex splitting due to C-F coupling, resulting in multiple signals in the aromatic region (typically 100-150 ppm ).[7][10] Quaternary carbons, like the one bearing the nitrile group and those attached to fluorine, tend to show weaker signals.[9]
-
¹⁹F NMR: The fluorine NMR spectrum is the most definitive for confirming the pentafluorophenyl moiety. It typically shows three distinct multiplets with an integration ratio of 2:1:2, corresponding to the ortho, para, and meta fluorine atoms, respectively.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 207 , corresponding to the molecular weight of the compound.[2]
-
Key Fragments: Common fragmentation pathways include the loss of the nitrile group or cleavage of the benzyl C-C bond, leading to characteristic fragments of the pentafluorophenyl ring system.
Synthesis and Chemical Reactivity
Representative Synthesis
This compound is most commonly synthesized via nucleophilic substitution. A standard laboratory-scale procedure involves the reaction of pentafluorobenzyl bromide with an alkali metal cyanide.
Causality: Pentafluorobenzyl bromide is an excellent electrophile due to the inductive effect of the fluorine atoms and the inherent reactivity of benzylic halides.[11][12] Sodium or potassium cyanide serves as a potent and cost-effective nucleophile. The reaction is typically performed in a polar aprotic solvent like DMSO or acetone to facilitate the Sₙ2 mechanism.
Caption: Synthesis of PFPA via Nucleophilic Substitution.
Core Reactivity
The unique electronic properties of the molecule govern its reactivity at three primary sites: the active methylene group, the nitrile group, and the aromatic ring.
-
Active Methylene Group: The powerful electron-withdrawing effect of the C₆F₅ ring significantly acidifies the adjacent methylene protons. This makes deprotonation with a suitable base (e.g., NaH, LDA, or even aqueous NaOH under phase-transfer conditions) facile, generating a stabilized carbanion.[13] This carbanion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, making it a cornerstone for carbon-carbon bond formation.[14][15][16]
-
Nitrile Group: The cyano group can undergo a variety of classical transformations:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to pentafluorophenylacetic acid, another valuable synthetic intermediate.
-
Reduction: Catalytic hydrogenation or reduction with agents like LiAlH₄ can yield 2-(pentafluorophenyl)ethylamine.
-
Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.
-
-
Aromatic Ring: While the ring is highly deactivated towards electrophilic aromatic substitution, it is susceptible to nucleophilic aromatic substitution (SₙAr), typically at the para-position. Strong nucleophiles can displace the fluoride atom, although this often requires forcing conditions.
Caption: Key Reaction Pathways of PFPA.
Applications in Research and Drug Development
The utility of this compound stems from its role as a precursor to more complex molecules.
-
Medicinal Chemistry: The pentafluorophenyl group is a well-regarded "bioisostere" for a phenyl group. Its incorporation into drug candidates can profoundly alter metabolic stability (by blocking sites of oxidative metabolism), lipophilicity, and binding interactions (through dipole or quadrupole interactions with protein targets). This compound provides a direct route to introduce the C₆F₅CH₂- moiety.
-
Advanced Materials: It serves as an intermediate in the synthesis of liquid crystal materials, where the highly polar and rigid nature of the perfluorinated ring is advantageous.[1]
-
Derivatization Reagent Synthesis: The corresponding acid, alcohol, and amine derived from this nitrile are precursors to derivatization reagents used in analytical chemistry, particularly for gas chromatography (GC) with electron-capture detection (ECD), where the polyfluorinated tag provides an extremely high response factor.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Category | GHS Classification and Statements |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation). H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Irritation | Category 2. H315: Causes skin irritation. |
| Eye Irritation | Category 2. H319: Causes serious eye irritation. |
| Respiratory Irritation | Category 3 (STOT SE). H335: May cause respiratory irritation. |
Data sourced from Fisher Scientific Safety Data Sheet.[2]
Self-Validating Handling Protocol
Objective: To ensure user safety and maintain compound integrity during handling and storage.
-
Engineering Controls:
-
Verification: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2] Ensure the fume hood has a recent inspection tag.
-
Causality: The compound is classified as harmful if inhaled and may cause respiratory irritation.[2] A fume hood is the primary barrier to respiratory exposure.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[2] A face shield is recommended if there is a splash risk.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before each use.
-
Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
-
Causality: The compound is harmful in contact with skin and causes serious eye and skin irritation.[2] Appropriate PPE is required to prevent contact.
-
-
Storage:
-
Verification: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The storage location should be separate from strong oxidizing agents.
-
Causality: Improper storage can lead to degradation. Incompatible materials like strong oxidizers can cause vigorous, potentially dangerous reactions.
-
-
Disposal:
-
Verification: Dispose of waste in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Causality: Prevents environmental contamination and ensures compliance with safety regulations.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound from pentafluorobenzyl bromide.
Materials:
-
2,3,4,5,6-Pentafluorobenzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous DMSO. Add sodium cyanide (1.2 eq). Stir the suspension for 15 minutes.
-
Reaction: Add 2,3,4,5,6-pentafluorobenzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.
Caption: Workflow for the Synthesis of PFPA.
Protocol 2: Alkylation via Active Methylene Deprotonation
Objective: To demonstrate the C-C bond-forming capability of the compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Iodomethane (CH₃I) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.
-
Base Suspension: Wash the NaH dispersion with anhydrous hexanes to remove mineral oil, then carefully suspend the NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; evolution of H₂ gas should be observed.
-
Alkylation: Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quenching: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Work-up & Purification: Follow steps 5-8 from Protocol 1 to extract, wash, dry, concentrate, and purify the resulting 2-(pentafluorophenyl)propanenitrile.
References
- 1. This compound | 653-30-5 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. 2-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETONITRILE | CAS 653-30-5 [matrix-fine-chemicals.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. 2,3,4,5,6-Pentafluorobenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. 2,3,4,5,6-ペンタフルオロベンジルブロミド derivatization grade (GC derivatization), LiChropur™, ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Reaction of antiaromatic porphyrinoid with active methylene compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4,5,6-Pentafluorophenylacetonitrile: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Executive Summary
This guide provides an in-depth technical overview of 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA), a pivotal fluorinated building block in modern chemistry. We will delve into its core physicochemical properties, including its definitive molecular weight and formula, and expand into its synthesis, reactivity, and critical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical, field-proven insights to leverage PFPA's unique chemical attributes.
The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine into organic molecules can dramatically alter their properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1] This has made fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers.[1]
This compound stands out as a particularly versatile intermediate. The combination of an activated aromatic ring and a reactive nitrile-adjacent methylene group provides multiple handles for complex molecular construction, making it a valuable precursor in diverse synthetic applications.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Molecular Formula and Weight
These values are fundamental for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.
Tabulated Physicochemical Data
The physical properties of PFPA dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 653-30-5 | [2][3][4] |
| Appearance | Clear, colorless to light yellow liquid | [6][7] |
| Boiling Point | 107-111 °C at 17 mmHg | [7][8][9] |
| Density | 1.61 g/mL at 25 °C | [7][8][9] |
| Refractive Index (n20/D) | 1.439 | [7][8][9] |
| Solubility | Insoluble in water | [6][7][9] |
| Flash Point | >110 °C (>230 °F) | [7] |
Spectroscopic Data
Spectroscopic analysis confirms the identity and purity of PFPA. The key expected signatures include:
-
¹⁹F NMR: Multiple distinct signals corresponding to the ortho, meta, and para fluorine atoms.
-
¹H NMR: A characteristic singlet for the CH₂ protons.
-
¹³C NMR: Signals for the nitrile, methylene, and distinct aromatic carbons.
-
IR Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ for the nitrile (C≡N) stretch and characteristic bands for the C-F bonds.
-
Mass Spectrometry: A molecular ion peak (M⁺) at m/z 207.
Synthesis and Mechanistic Considerations
Common Synthetic Route
PFPA is most commonly synthesized via the nucleophilic substitution of a pentafluorobenzyl halide with a cyanide salt. The use of pentafluorobenzyl bromide is often preferred due to the bromide being a better leaving group than chloride.
Reaction: C₆F₅CH₂Br + NaCN → C₆F₅CH₂CN + NaBr
This reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to facilitate the dissolution of the cyanide salt and promote the Sₙ2 mechanism.
Workflow for Typical Synthesis
The following diagram outlines the logical flow of a laboratory-scale synthesis of PFPA.
Caption: General workflow for the synthesis of PFPA.
Reactivity and Synthetic Utility
The synthetic power of PFPA stems from its dual reactivity: at the methylene group and at the pentafluorophenyl ring.
-
α-Proton Acidity: The electron-withdrawing nature of both the nitrile group and the pentafluorophenyl ring significantly acidifies the α-protons of the methylene (CH₂) group. This allows for easy deprotonation with mild bases to form a stabilized carbanion, which can then be used in various carbon-carbon bond-forming reactions (e.g., alkylations, aldol reactions).
-
Nucleophilic Aromatic Substitution (SₙAr): The pentafluorophenyl ring is highly electron-deficient and susceptible to SₙAr reactions. Typically, the fluorine atom at the para position is the most readily displaced by nucleophiles (e.g., thiols, amines, alkoxides), enabling the introduction of a wide array of substituents onto the aromatic core.
Key Reaction Pathways
Caption: Major reaction pathways for PFPA.
Experimental Protocols
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for verifying the purity of synthesized or purchased PFPA.
-
1. Instrumentation and Parameters:
-
GC: Standard gas chromatograph with a capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless inlet, 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 2 minutes.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
MS: Quadrupole or Ion Trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
-
2. Sample Preparation:
-
Prepare a stock solution of PFPA at 1 mg/mL in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Create a dilute sample by taking 100 µL of the stock solution and diluting it into 900 µL of the same solvent to yield a final concentration of 100 µg/mL.
-
-
3. Data Interpretation:
-
The resulting chromatogram should show a single major peak.
-
The mass spectrum for this peak should display a molecular ion (M⁺) at m/z = 207.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Applications in Drug Discovery and Materials Science
The unique properties imparted by the pentafluorophenyl group make PFPA a valuable building block in several advanced applications.
-
Medicinal Chemistry: The pentafluorophenyl moiety can serve as a bioisosteric replacement for other groups, potentially improving metabolic stability and cell permeability.[10] Its derivatives are explored in the development of various therapeutic agents. The use of fluorinated fragments is a key strategy in fragment-based drug discovery (FBDD), where techniques like ¹⁹F-NMR are used for screening.[11][12]
-
Materials Science: PFPA is used as a precursor for synthesizing fluorinated polymers and liquid crystals.[9] These materials often exhibit enhanced thermal stability, chemical resistance, and unique optical properties due to the high fluorine content.[1]
Safety, Handling, and Storage
-
Hazard Summary: PFPA is harmful if inhaled, swallowed, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[7]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical with a defined molecular weight and formula. It is a strategic synthetic intermediate whose value is derived from its predictable reactivity and the desirable properties it imparts to target molecules. A thorough understanding of its physicochemical characteristics, synthetic routes, and reaction potential is crucial for researchers aiming to innovate in the fields of medicine and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 2-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETONITRILE | CAS 653-30-5 [matrix-fine-chemicals.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | 653-30-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 13. premixgroup.com [premixgroup.com]
A Technical Guide to the IUPAC Nomenclature and Application of 2,3,4,5,6-Pentafluorophenylacetonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive analysis of the chemical compound 2,3,4,5,6-pentafluorophenylacetonitrile, with a primary focus on the systematic derivation of its IUPAC nomenclature. Beyond nomenclature, this guide delves into its physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in modern drug discovery, particularly leveraging the unique attributes of its polyfluorinated aromatic moiety.
Deconstruction of the IUPAC Nomenclature: 2-(2,3,4,5,6-Pentafluorophenyl)acetonitrile
The precise and unambiguous naming of chemical structures is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The preferred IUPAC name for the compound with CAS Number 653-30-5 is 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile [1][2]. Let us dissect this name to understand the underlying principles.
Identifying the Principal Functional Group and Parent Hydride
The primary step in IUPAC nomenclature is to identify the principal functional group, which dictates the suffix of the name[3][4]. In this molecule, the nitrile group (-C≡N) holds the highest priority. According to IUPAC rules, for an acyclic nitrile, the parent hydride is the longest carbon chain that includes the carbon atom of the nitrile group.
The core structure is a two-carbon chain: CH₂-CN .
-
The carbon of the nitrile group is designated as position 1 (C1).
-
The adjacent methylene (-CH₂-) carbon is position 2 (C2).
A two-carbon alkane is ethane. When the nitrile functional group is the principal group, the '-e' from the alkane name is retained and the suffix '-nitrile' is added[5]. Therefore, the parent structure is named ethanenitrile . The common name, acetonitrile, is also the systematic IUPAC name for CH₃CN[6][7][8].
Identifying and Naming the Substituent
Attached to the C2 position of the ethanenitrile parent is a complex substituent: a benzene ring where all five hydrogen atoms have been replaced by fluorine atoms.
-
The Phenyl Group: A benzene ring acting as a substituent is termed a 'phenyl' group.
-
Polysubstitution: The five fluorine atoms are named using the prefix 'pentafluoro-'.
-
Locants (Numbering): To specify the positions of the fluorine atoms on the phenyl ring, we number the ring. The carbon atom of the phenyl ring attached to the parent (the acetonitrile group) is designated as position 1'. The remaining positions are numbered 2', 3', 4', 5', and 6' to give the substituents the lowest possible locants. In this case, fluorine atoms occupy all available positions from 2' to 6'.
Combining these elements, the substituent is named (2,3,4,5,6-pentafluorophenyl) . Parentheses are used to enclose the name of this complex substituent to avoid ambiguity.
Assembling the Final IUPAC Name
The final name is constructed by attaching the substituent name as a prefix to the parent name. A locant indicates the position of the substituent on the parent chain.
-
Substituent: (2,3,4,5,6-pentafluorophenyl)
-
Position on Parent: Attached to C2 of acetonitrile.
-
Parent Name: acetonitrile
This assembly gives the full, preferred IUPAC name: 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile .
The following diagram illustrates the logical flow for determining the IUPAC name.
Alternative and Common Names
In literature and chemical catalogs, several synonyms may be encountered. While functional, they are not the preferred IUPAC name.
-
Benzeneacetonitrile, 2,3,4,5,6-pentafluoro- : This is an indexed name, often found in databases like the NIST WebBook, where benzeneacetonitrile is treated as the parent structure[9].
-
Pentafluorobenzyl cyanide : This name uses radicofunctional nomenclature, treating 'pentafluorobenzyl' as the radical and 'cyanide' as the functional class name[10].
-
Pentafluorophenylacetonitrile : A commonly used shorthand that omits the locant '2-', as the substitution position is unambiguous in this specific molecule[1][10][11].
Physicochemical and Spectroscopic Data
Accurate characterization is essential for the application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 653-30-5 | [1][2][11] |
| Molecular Formula | C₈H₂F₅N | [1][2][11][12] |
| Molecular Weight | 207.10 g/mol | [2][11][12] |
| Appearance | Clear colorless to slightly yellow liquid | [1][13] |
| Boiling Point | 107-111 °C at 17 mmHg | [13][14][15] |
| Density | 1.61 g/mL at 25 °C | [13][14][15] |
| Refractive Index (n²⁰/D) | 1.439 | [13][15] |
| Solubility | Insoluble in water | [13][15] |
| ¹³C NMR (CDCl₃) | Peaks observable for nitrile and aromatic carbons | [16] |
| ¹H NMR | A singlet corresponding to the -CH₂- group | [17][18][19] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is well-documented, with a robust procedure available in Organic Syntheses[20]. The process involves two key stages: nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.
Experimental Protocol
Step A: Synthesis of Ethyl cyano(pentafluorophenyl)acetate
-
Setup: A 2-L, four-necked flask is equipped with a mechanical stirrer, addition funnel, thermometer, and condenser.
-
Reagents: Charge the flask with N,N-dimethylformamide (DMF, 650 mL) and anhydrous potassium carbonate (140 g, 1.01 mol).
-
Reaction Initiation: Heat the stirred mixture to 152–154 °C. Add ethyl cyanoacetate (113 g, 1.00 mol) dropwise over 10–15 minutes.
-
Nucleophilic Substitution: Allow the temperature to drop to 110–120 °C and maintain this range while adding hexafluorobenzene (186 g, 1.00 mol) dropwise over 1 hour.
-
Workup: After the addition is complete, stir the dark mixture for 3 hours. Pour into 3 L of ice water and acidify with 20% sulfuric acid. The product separates as a dense organic layer. Extract with diethyl ether, wash, and remove the solvent to yield the crude ester.
Step B: Synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)acetonitrile
-
Setup: A 1-L flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: Charge the flask with the crude ethyl cyano(pentafluorophenyl)acetate from Step A (139.5 g, 0.500 mol), 350 mL of aqueous 50% acetic acid, and 12.5 mL of concentrated sulfuric acid.
-
Hydrolysis & Decarboxylation: Heat the mixture at reflux for 15 hours.
-
Workup: Cool the mixture, dilute with an equal volume of water, and separate the organic layer. Dissolve the organic phase in diethyl ether, wash, dry, and remove the solvent.
-
Purification: Purify the final product by vacuum distillation to yield 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile.
Causality and Field-Proven Insights
-
Choice of Hexafluorobenzene: The starting material, hexafluorobenzene, is highly electron-deficient due to the strong inductive effect of the six fluorine atoms. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr), a typically difficult reaction for benzene itself.
-
Role of Potassium Carbonate and DMF: Potassium carbonate acts as a base to deprotonate the acidic α-carbon of ethyl cyanoacetate, generating a stabilized carbanion (an enolate). DMF is an excellent polar aprotic solvent that solvates the potassium cation, leaving the carbanion highly reactive and available to attack the electron-deficient hexafluorobenzene ring.
-
Hydrolysis and Decarboxylation: The acidic conditions in Step B first hydrolyze the ester group to a carboxylic acid. The resulting β-keto acid (in this case, a cyano-substituted carboxylic acid) is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating at reflux, yielding the desired final product. This is a classic and reliable method for removing the ethoxycarbonyl group after it has served its purpose of activating the α-carbon.
The following diagram outlines the synthetic workflow.
Field-Proven Insights & Applications in Drug Development
The pentafluorophenyl group is not merely a chemical curiosity; it is a powerful motif in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates can profoundly enhance their pharmacological profiles[21][22][23]. This compound serves as a valuable building block for introducing this moiety.
Modulation of Physicochemical Properties
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes[24][25]. Replacing metabolically labile C-H bonds on an aromatic ring with C-F bonds is a cornerstone strategy for increasing a drug's half-life and bioavailability[24][25]. The pentafluorophenyl group offers a robust shield against oxidative metabolism.
-
Lipophilicity: Fluorine is highly electronegative yet the C-F bond is more lipophilic than a C-H bond. This property can be exploited to fine-tune a drug's ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets[21].
-
pKa Modification: The strong electron-withdrawing nature of the pentafluorophenyl group can significantly lower the pKa of nearby basic functional groups (e.g., amines)[23]. This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.
Strategic Use as a Chemical Intermediate
This compound is a versatile intermediate[10][13][15]. The nitrile group can be readily transformed into other functional groups:
-
Reduction yields 2-(pentafluorophenyl)ethylamine, a primary amine.
-
Hydrolysis produces 2,3,4,5,6-pentafluorophenylacetic acid, a carboxylic acid.
These transformations allow for the facile incorporation of the C₆F₅-CH₂- scaffold into larger, more complex molecules, making it a key starting material for creating libraries of fluorinated compounds for high-throughput screening in drug discovery programs.
Conclusion
The compound 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile is named systematically by identifying the acetonitrile parent chain and the fully substituted pentafluorophenyl group at the C2 position. Its synthesis is achieved through a reliable, high-yield process involving nucleophilic aromatic substitution and subsequent decarboxylation. For researchers in drug development, this compound is more than just an intermediate; it is a strategic tool for introducing the pentafluorophenyl moiety, a group known to confer enhanced metabolic stability, modulated lipophilicity, and altered electronic properties, all of which are critical parameters in the design of next-generation therapeutics.
References
- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 2. 2-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETONITRILE | CAS 653-30-5 [matrix-fine-chemicals.com]
- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. study.com [study.com]
- 7. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]
- 8. sarthaks.com [sarthaks.com]
- 9. This compound [webbook.nist.gov]
- 10. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. GSRS [precision.fda.gov]
- 13. chembk.com [chembk.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. This compound | 653-30-5 [chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]
- 19. 2,3,4,5,6-PENTAFLUOROPHENYLACETIC ACID(653-21-4) 1H NMR [m.chemicalbook.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pharmacyjournal.org [pharmacyjournal.org]
- 22. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,3,4,5,6-Pentafluorophenylacetonitrile: A Technical Guide to Experimental Determination and Solvent System Design
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2,3,4,5,6-pentafluorophenylacetonitrile in common laboratory solvents. Given the unique physicochemical properties imparted by its high degree of fluorination, predicting the solubility of this compound is often unreliable. Therefore, this document emphasizes robust experimental design and accurate analytical quantification to empower researchers, scientists, and drug development professionals in their formulation and process development endeavors.
Introduction: The Challenge of Fluorinated Compounds
This compound is a versatile intermediate in the synthesis of pharmaceuticals and liquid crystal materials.[1][2] Its chemical structure, featuring a polar acetonitrile group and a highly fluorinated, electron-withdrawing phenyl ring, results in a complex solubility profile. The high fluorine content contributes to both hydrophobicity (poor affinity for water) and lipophobicity (poor affinity for non-polar, hydrocarbon-based solvents).[3] This dual nature makes a priori solvent selection challenging and necessitates empirical solubility determination. This guide will walk through the theoretical considerations, a practical experimental workflow, and detailed protocols for accurately quantifying the solubility of this compound.
Theoretical Foundations of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This adage suggests that substances with similar intermolecular forces are more likely to be miscible or soluble in one another. For this compound, several factors are at play:
-
Polarity: The nitrile (-C≡N) group introduces a significant dipole moment, suggesting potential solubility in polar solvents.
-
Fluorination: The pentafluorophenyl group is non-polar and exhibits weak van der Waals forces. Highly fluorinated compounds often exhibit limited solubility in both polar and non-polar organic solvents, preferring other fluorinated molecules, a phenomenon sometimes referred to as the "fluorophobic effect."[3]
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrile nitrogen but lacks hydrogen bond donor capabilities. This limits its interaction with protic solvents like water and alcohols.
These competing characteristics underscore the difficulty in predicting its solubility and highlight the importance of experimental validation.
Experimental Workflow for Solubility Determination
A systematic approach is crucial for obtaining reliable solubility data. The following workflow is designed to be self-validating and provides a clear path from solvent selection to data analysis.
Figure 1: Experimental workflow for determining the solubility of this compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Solvent Selection and Characterization
A diverse set of common laboratory solvents should be chosen to probe the solubility of this compound across a range of polarities and hydrogen bonding capabilities.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding |
| Polar Aprotic | Acetonitrile | 5.8 | Acceptor |
| Dimethylformamide (DMF) | 6.4 | Acceptor | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | |
| Acetone | 5.1 | Acceptor | |
| Ethyl Acetate | 4.4 | Acceptor | |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor |
| Ethanol | 4.3 | Donor & Acceptor | |
| Water | 10.2 | Donor & Acceptor | |
| Nonpolar | Toluene | 2.4 | None |
| Hexane | 0.1 | None | |
| Dichloromethane (DCM) | 3.1 | None |
Polarity index values are approximate and sourced from various chemical suppliers and literature.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility.[5]
-
Preparation: To a series of 10 mL glass vials with PTFE-lined screw caps, add approximately 5 mL of each selected solvent.
-
Solute Addition: Add an excess of this compound to each vial (e.g., 1 mL). The presence of undissolved liquid solute at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours. To confirm that equilibrium has been reached, take small aliquots at different time points (e.g., 24, 36, and 48 hours) and analyze the concentration. Equilibrium is achieved when the concentration no longer increases.
-
Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand at the constant temperature for at least 2 hours to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a glass syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microdroplets.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method described below.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the concentration of the dissolved solute.[6][7]
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm), a UV detector, and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 255 nm (based on the reported λmax in acetonitrile).[1]
-
Injection Volume: 10 µL.
-
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1000 µg/mL) in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area versus concentration.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995 for a valid calibration.
-
-
Sample Analysis:
-
Inject the diluted, saturated solutions in triplicate.
-
Use the average peak area and the calibration curve equation to calculate the concentration in the diluted sample.
-
Multiply by the dilution factor to determine the concentration of the original saturated solution.
-
Figure 2: Workflow for HPLC-UV quantification of dissolved this compound.
Data Presentation and Interpretation
The experimentally determined solubility should be presented in a clear and standardized format. A table summarizing the solubility in various solvents at a specified temperature is recommended.
Table 2: Illustrative Template for Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Acetonitrile | 25 | Value | Value | |
| Dimethylformamide (DMF) | 25 | Value | Value | |
| Dimethyl Sulfoxide (DMSO) | 25 | Value | Value | |
| Methanol | 25 | Value | Value | |
| Toluene | 25 | Value | Value | |
| Hexane | 25 | Value | Value | |
| Water | 25 | < Limit of Quant. | < Limit of Quant. | Insoluble |
Values to be filled in with experimental data.
Based on the principles discussed, it is hypothesized that this compound will exhibit the highest solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile, where the polar nitrile group can interact favorably without the disruptive effects of hydrogen bonding from the solvent. Solubility is expected to be low in both nonpolar solvents like hexane and protic solvents like water.
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility of this compound. By combining the well-established shake-flask method for equilibration with a precise HPLC-UV method for quantification, researchers can generate reliable data to guide solvent selection for synthesis, purification, and formulation. The unique challenges presented by highly fluorinated compounds necessitate such an empirical, method-driven approach to ensure scientific integrity and successful project outcomes.
References
- 1. This compound | 653-30-5 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. education.com [education.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
exploration of pentafluorophenylacetonitrile as a chemical intermediate
An In-depth Technical Guide to Pentafluorophenylacetonitrile as a Chemical Intermediate
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Fluorinated Workhorse
Pentafluorophenylacetonitrile, a molecule boasting a highly activated aromatic ring and a versatile nitrile functional group, has emerged as a pivotal chemical intermediate in modern organic synthesis. Its unique electronic properties, conferred by the five fluorine atoms on the phenyl ring, render it exceptionally reactive towards nucleophiles and a valuable building block for a diverse array of complex molecules. This guide provides an in-depth exploration of pentafluorophenylacetonitrile, from its synthesis and reactivity to its applications in the synthesis of high-value compounds, particularly within the realm of drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility as a strategic component in the synthetic chemist's toolbox. The importance of such intermediates is paramount in the pharmaceutical industry, where they offer customizable synthesis routes, ensure the purity of active pharmaceutical ingredients (APIs), and contribute to cost-effective production.[1][][3]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of pentafluorophenylacetonitrile is fundamental to its safe and effective use in the laboratory. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂F₅N | [4][5][6][7] |
| Molecular Weight | 207.1 g/mol | [4][5] |
| Appearance | Clear colorless to slightly yellow/brown liquid | [4][6] |
| Boiling Point | 107-111 °C at 17 mm Hg | [4][5] |
| Density | 1.61 g/mL at 25 °C | [4][5] |
| Refractive Index | n²⁰/D 1.439 | [4][5] |
| Solubility | Insoluble in water | [4] |
| CAS Number | 653-30-5 | [4][6] |
Safety and Handling
Pentafluorophenylacetonitrile is a hazardous substance and must be handled with appropriate safety precautions.[8][9][10] It is classified as an acute toxicant (oral, dermal, and inhalation) and causes skin and serious eye irritation.[9][10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection.[8][9][10]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[8][9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9][10] Do not eat, drink, or smoke when using this product.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames.[8]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9][11]
In case of exposure, seek immediate medical attention.[9][10]
Synthesis of Pentafluorophenylacetonitrile: A Robust Protocol
The synthesis of pentafluorophenylacetonitrile can be reliably achieved through a two-step process starting from hexafluorobenzene and ethyl cyanoacetate, as detailed in Organic Syntheses.[12] This procedure offers a high yield and a well-established methodology.
Experimental Protocol: Synthesis of Pentafluorophenylacetonitrile
Part A: Ethyl cyano(pentafluorophenyl)acetate [12]
-
Reaction Setup: In a 2-liter, four-necked flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 650 mL of N,N-dimethylformamide (DMF) and 140 g (1.01 mole) of anhydrous potassium carbonate.
-
Rationale: DMF serves as a polar aprotic solvent, ideal for S_NAr reactions. Anhydrous potassium carbonate acts as the base to deprotonate ethyl cyanoacetate.
-
-
Formation of the Nucleophile: Heat the stirred mixture to 152–154 °C and add 113 g (1.00 mole) of ethyl cyanoacetate dropwise over 10–15 minutes. The exothermicity of the reaction will maintain the temperature.
-
Rationale: The deprotonation of the active methylene group of ethyl cyanoacetate generates a potent nucleophile.
-
-
Nucleophilic Aromatic Substitution: Allow the temperature to drop to 110–120 °C and maintain this range while adding 186 g (1.00 mole) of hexafluorobenzene dropwise over 1 hour.
-
Rationale: The highly electron-deficient hexafluorobenzene ring is susceptible to nucleophilic attack. This temperature range provides a balance between a reasonable reaction rate and minimizing side reactions.
-
-
Reaction Completion and Workup: Stir the dark mixture for 3 hours after the addition is complete. Pour the reaction mixture into 3 L of ice water and acidify with 20% sulfuric acid (Caution: Foaming).
-
Rationale: The extended stirring ensures the reaction goes to completion. The aqueous workup removes DMF and inorganic salts. Acidification protonates any remaining carbanion and helps in the separation.
-
-
Extraction and Purification: Decant the aqueous layer from the viscous organic layer. Dissolve the organic layer in 600 mL of diethyl ether, wash with water and 10% aqueous sodium hydrogen carbonate, and dry over anhydrous magnesium sulfate. Remove the ether on a rotary evaporator to yield the crude product.
-
Rationale: The ether extraction isolates the product from the aqueous phase. The washes remove residual acid and impurities. Drying removes any remaining water before solvent evaporation.
-
Part B: (Pentafluorophenyl)acetonitrile [12]
-
Decarboxylation Setup: In a 1-liter, one-necked flask with a magnetic stirrer and reflux condenser, combine 139.5 g (0.500 mole) of crude ethyl cyano(pentafluorophenyl)acetate, 350 mL of 50% aqueous acetic acid, and 12.5 mL of concentrated sulfuric acid.
-
Rationale: The acidic conditions promote the hydrolysis of the ester and subsequent decarboxylation to yield the desired nitrile.
-
-
Reaction and Workup: Heat the mixture at reflux for 15 hours. After cooling, dilute with an equal volume of water and cool in an ice bath for 1 hour.
-
Rationale: Prolonged heating is necessary for the complete hydrolysis and decarboxylation. Dilution and cooling precipitate the organic product.
-
-
Isolation: Decant the top layer from the dark organic layer that settles at the bottom. Dissolve the organic phase in 200 mL of diethyl ether, wash thoroughly with water and 10% sodium hydrogen carbonate solution, and dry over anhydrous magnesium sulfate.
-
Rationale: Similar to Part A, this workup purifies the product by removing acids and water-soluble impurities.
-
-
Final Purification: Remove the ether by rotary evaporation and distill the residue under reduced pressure to obtain pure pentafluorophenylacetonitrile.
References
- 1. nbinno.com [nbinno.com]
- 3. API & Pharma Intermediates: Backbone of Drug Development [pyglifesciences.com]
- 4. 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE | 653-30-5 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. This compound | C8H2F5N | CID 69554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. greenfield.com [greenfield.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Navigating the Chemical Landscape of 2,3,4,5,6-Pentafluorophenylacetonitrile: A Technical Guide to Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorophenylacetonitrile, a fluorinated aromatic nitrile, is a versatile building block in medicinal chemistry and materials science. Its highly fluorinated phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive synthon for the development of novel pharmaceuticals and advanced materials. However, the same properties that make it chemically interesting also necessitate a thorough understanding of its potential hazards and toxicity. This technical guide provides a comprehensive overview of the known and inferred toxicological and hazardous properties of this compound, offering critical insights for researchers and professionals to ensure its safe handling and responsible use.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount to assessing its potential hazards. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₂F₅N | --INVALID-LINK-- |
| Molecular Weight | 207.10 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 107-111 °C at 17 mmHg | --INVALID-LINK-- |
| Density | 1.61 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | > 110 °C (> 230 °F) | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
Toxicological Profile: A Synthesis of Direct and Analog-Based Evidence
GHS Classification and Hazard Statements
Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system : May cause respiratory irritation.
These classifications are consistent across multiple suppliers, indicating a consensus on the primary hazards associated with this chemical.
Insights from Analogous Compounds
To further elucidate the potential toxicity, we can examine data from structurally related compounds, namely benzyl cyanide and other nitriles. It is crucial to acknowledge that the pentafluorophenyl group can significantly alter the electronic and metabolic properties compared to a standard phenyl group, which may influence the toxicological profile.
Nitriles, as a chemical class, can exhibit toxicity through the in vivo release of cyanide ions, which inhibits cellular respiration.[1] The symptoms of nitrile poisoning can be delayed and include headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[1][2]
For benzyl cyanide , an oral LD50 in rats has been reported as 270 mg/kg, and a dermal LD50 in rabbits is also 270 mg/kg.[3] The inhalation LC50 in rats (2 hours) is 430 mg/m³.[3] These values place benzyl cyanide in a higher toxicity category than what is currently assigned to this compound based on GHS classifications. This suggests that while the nitrile group is a source of toxicity, the pentafluorophenyl moiety may modulate the metabolic release of cyanide or have its own distinct toxicological effects.
Studies on other aliphatic nitriles have shown a range of inhalation toxicities, with LC50 values in rats varying from 163 ppm to 2,693 ppm for a 60-minute exposure, indicating that the structure of the rest of the molecule significantly impacts acute inhalation toxicity.[4]
Table of Acute Toxicity Data for Analogous Compounds
| Compound | Test | Species | Route | Value | Source |
| Benzyl Cyanide | LD50 | Rat | Oral | 270 mg/kg | [3] |
| Benzyl Cyanide | LD50 | Rabbit | Dermal | 270 mg/kg | [3] |
| Benzyl Cyanide | LC50 (2h) | Rat | Inhalation | 430 mg/m³ | [3] |
| Benzonitrile | LD50 | Mouse | Oral | 971 mg/kg | [5] |
| Benzonitrile | LC50 | Mouse | Inhalation | 1800 mg/m³ | [5] |
| Acetonitrile | LC50 (60 min) | Mouse | Inhalation | 2,693 ppm | [4] |
| Propionitrile | LC50 (60 min) | Mouse | Inhalation | 163 ppm | [4] |
Environmental Hazards and Ecotoxicological Profile
The environmental fate and ecotoxicity of this compound are not well-documented. However, the general behavior of fluorinated aromatic compounds suggests a high potential for persistence in the environment.[6] The strong carbon-fluorine bond is resistant to both biotic and abiotic degradation.[7]
Biodegradation
Studies on the biodegradation of polyfluorinated compounds indicate that they are generally recalcitrant. While some microorganisms have been shown to degrade certain fluorinated aromatics, the rates are often slow, and complete mineralization is rare.[8][9] It is therefore prudent to assume that this compound will exhibit low biodegradability and has the potential to persist in the environment. Standard ready biodegradability tests (e.g., OECD 301) would be necessary to confirm this.
Aquatic Toxicity
Specific aquatic toxicity data for this compound is lacking. However, studies on other perfluorinated compounds have been conducted on aquatic organisms such as Daphnia magna. For perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), 48-hour EC50 values for Daphnia magna were 253.47 mg/L and 50.90 mg/L, respectively.[10] Chronic exposure to these compounds at lower concentrations was shown to reduce fecundity.[10] While these compounds are structurally different from this compound, they highlight the potential for fluorinated organic compounds to exert toxic effects on aquatic invertebrates.
The toxicity of benzene derivatives to algae has also been studied, indicating that these types of compounds can inhibit algal growth.[6] Given the aromatic nature of this compound, its potential for algal toxicity should be considered.
Inferred Ecotoxicological Profile
| Endpoint | Organism | Effect | Inferred Hazard |
| Biodegradation | Microorganisms | Low potential for degradation | Persistent |
| Acute Aquatic Toxicity | Daphnia magna | Potential for immobilization | Moderate |
| Chronic Aquatic Toxicity | Daphnia magna | Potential for reproductive effects | Moderate to High |
| Algal Toxicity | Algae | Potential for growth inhibition | Moderate |
Reactivity and Stability Hazards
Thermal Decomposition
While this compound has a relatively high flash point, its behavior at elevated temperatures is a critical safety consideration. The thermal decomposition of fluoropolymers can release a variety of toxic and corrosive gases.[11][12] In the presence of oxygen, combustion of this compound is expected to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). --INVALID-LINK-- Hydrogen fluoride is a highly corrosive and toxic gas. The combustion of nitrogen-containing aromatic compounds can also lead to the formation of hydrogen cyanide (HCN).[13]
Hydrolytic Stability
The hydrolytic stability of the cyanomethyl group attached to a highly electron-withdrawing pentafluorophenyl ring is an important consideration. While the C-F bond is generally stable, the nitrile group can be susceptible to hydrolysis under certain conditions, particularly in strong acidic or basic solutions, to form the corresponding carboxylic acid or amide.[14] Studies on other fluorinated compounds have shown that the stability of C-F bonds to hydrolysis can be influenced by the surrounding molecular structure.[3]
Experimental Protocols and Methodologies
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, the following protocols are essential for the safe handling of this compound:
-
Engineering Controls : All manipulations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : A lab coat should be worn at all times. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
-
Hygiene Measures : Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Analytical Methods for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. A typical protocol would involve:
-
Sample Preparation : Extraction of the analyte from the matrix (e.g., water, soil, biological tissue) using a suitable organic solvent.
-
Chromatographic Separation : Use of a capillary column (e.g., HP-5MS) to separate the analyte from other components in the sample.[15]
-
Mass Spectrometric Detection : Detection using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[16][17]
High-Performance Liquid Chromatography (HPLC) : HPLC can also be a suitable method, particularly for less volatile compounds or when derivatization is employed. A reversed-phase HPLC method with UV detection could be developed.
Conclusion
This compound is a valuable chemical intermediate with a hazard profile that demands careful management. It is harmful by all routes of exposure and is an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicological and ecotoxicological data are limited, information from analogous compounds suggests the potential for significant toxicity, primarily related to the nitrile functional group, and environmental persistence due to the highly fluorinated aromatic ring. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with its handling. Further research to definitively characterize its toxicological and environmental properties is warranted to ensure its continued safe and sustainable use in scientific innovation.
References
- 1. Toxicity of benzyl cyanide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhalation toxicology of acute exposure to aliphatic nitriles. | Sigma-Aldrich [merckmillipore.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. qsardb.org [qsardb.org]
- 7. mdpi.com [mdpi.com]
- 8. Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the Biodegradation of Polyfluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. :: Environmental Analysis Health and Toxicology [eaht.org]
- 11. www2.mst.dk [www2.mst.dk]
- 12. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repository.kaust.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Electrophilic-and-Nucleophilic-Sites-of-Pentafluorophenylacetonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenylacetonitrile (PFPA) is a versatile building block in organic synthesis, primarily owing to its distinct and tunable reactive sites. The molecule's unique electronic landscape, shaped by the powerful electron-withdrawing pentafluorophenyl group and the nitrile moiety, establishes well-defined centers for both electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the electronic structure of PFPA, elucidates the nature of its reactive sites, and offers practical insights into its chemical behavior. We will explore the mechanistic underpinnings of its reactivity, supported by experimental protocols and illustrative diagrams, to equip researchers with the knowledge to effectively utilize this reagent in complex synthetic applications.
Introduction: The Dual-Reactivity of Pentafluorophenylacetonitrile
Pentafluorophenylacetonitrile, with the chemical formula C₈H₂F₅N, is a colorless to slightly yellow liquid at room temperature.[1] Its structure consists of a cyanomethyl group (–CH₂CN) attached to a pentafluorinated benzene ring.[2][3] This seemingly simple molecule is a powerful intermediate, particularly in the synthesis of pharmaceuticals and advanced materials.[4] Its utility stems from the coexistence of highly reactive electrophilic and nucleophilic centers within the same structure, allowing for a diverse range of chemical transformations.
The core of PFPA's reactivity lies in its electronic architecture. The five highly electronegative fluorine atoms create a profound electron deficiency in the aromatic ring, while simultaneously influencing the acidity of the adjacent methylene protons. Understanding this electronic interplay is paramount to predicting and controlling its reactions. This guide will dissect the molecule's structure to reveal the logic behind its reactivity, empowering chemists to harness its full synthetic potential.
Electronic Structure: The Origin of Reactivity
To comprehend the reactivity of PFPA, one must first appreciate the powerful electronic effects at play:
-
The Pentafluorophenyl (PFP) Group: The five fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring through the inductive effect (σ-withdrawal). This significantly lowers the electron density of the ring carbons, rendering them highly electrophilic.[5]
-
The Nitrile (Cyano) Group: The –C≡N group is also strongly electron-withdrawing, both inductively and via resonance. This effect further contributes to the acidity of the α-hydrogens.
-
The Methylene (α-Carbon) Bridge: Positioned between these two potent electron-withdrawing groups, the –CH₂– group becomes the focal point of nucleophilic character. The protons attached to this carbon are significantly more acidic than typical alkyl protons.[6]
This unique electronic arrangement creates a molecule with distinct, predictable sites for chemical attack, which will be explored in the following sections.
The Electrophilic Sites: Targets for Nucleophiles
Pentafluorophenylacetonitrile possesses two primary electrophilic centers that are readily attacked by a wide range of nucleophiles.
The Electron-Deficient Aromatic Ring
The most significant electrophilic character of PFPA is found on the pentafluorophenyl ring. The severe electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[7] This is a cornerstone reaction for modifying perfluoroaromatic compounds.
-
Regioselectivity: In SNAr reactions on pentafluorophenyl groups, nucleophilic attack predominantly occurs at the para-position (C4).[4][8] This regioselectivity is a consequence of the superior stabilization of the negative charge in the resulting Meisenheimer intermediate. The electron-withdrawing substituent at the para-position can effectively delocalize the charge through resonance.
-
Common Nucleophiles: A variety of nucleophiles, including amines, alcohols, and thiols, readily displace the para-fluorine atom.[8][9] This reaction provides a reliable method for introducing diverse functionalities onto the PFP scaffold.
The Nitrile Carbon
The carbon atom of the nitrile group (–C≡N) is inherently electrophilic due to the triple bond and the high electronegativity of the nitrogen atom. This site is susceptible to attack by nucleophiles, most notably in hydrolysis reactions .
-
Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed.[10][11] The reaction typically proceeds in two stages: initial conversion to a primary amide (pentafluorophenylacetamide), followed by further hydrolysis to a carboxylic acid (pentafluorophenylacetic acid).[12][13][14] Vigorous conditions are often required to drive the reaction to the carboxylic acid.[13]
The Nucleophilic Sites: Reacting with Electrophiles
Despite the overall electron-deficient nature of the molecule, PFPA also contains potent nucleophilic centers that are key to its synthetic versatility.
The α-Methylene Carbanion
The most significant nucleophilic character of PFPA is accessed via the deprotonation of the methylene (–CH₂–) group.
-
Acidity of α-Protons: The protons on the carbon adjacent to the PFP ring and the nitrile group are remarkably acidic for C-H bonds.[15][16] Their acidity is dramatically increased by the powerful electron-withdrawing and resonance-stabilizing effects of both flanking groups. Upon deprotonation with a suitable base (e.g., an alkoxide or lithium diisopropylamide (LDA)), a highly stabilized carbanion is formed.[17][18][19]
-
Nucleophilic Reactivity: This resulting carbanion is a soft and potent nucleophile. It can readily participate in a variety of bond-forming reactions with a range of electrophiles, including:
-
Alkyl halides (Alkylation)
-
Aldehydes and ketones (Aldol-type reactions)
-
Esters (Claisen-type condensations)
-
The Nitrile Nitrogen
The nitrogen atom of the nitrile group possesses a lone pair of electrons, giving it Lewis basicity. While it is a weak nucleophile, it can coordinate to transition metal centers, acting as a ligand in organometallic complexes.
Data Presentation
Table 1: Physicochemical Properties of Pentafluorophenylacetonitrile
| Property | Value | Reference |
| Molecular Formula | C₈H₂F₅N | [1][2][3] |
| Molecular Weight | 207.10 g/mol | [3] |
| Appearance | Clear colorless to slightly yellow/brown liquid | [1] |
| Boiling Point | 107-111 °C (at 17 mmHg) | [20] |
| Density | ~1.61 g/mL at 25 °C | [20] |
| Refractive Index | ~1.4370-1.4410 (at 20 °C) | [1] |
Table 2: Comparative Acidity (pKa) of C-H Acids
The acidity of the α-protons in PFPA is significantly enhanced compared to simpler nitriles. This table provides context by comparing pKa values in non-aqueous solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (MeCN), where these differences are pronounced.[21]
| Compound | Approximate pKa in DMSO | Approximate pKa in MeCN | Reference |
| Ethane (CH₃-H ) | ~50 | >40 | [6] |
| Toluene (Ph-CH₂-H ) | ~43 | ~43 | [22] |
| Acetonitrile (NC-CH₂-H ) | 31.3 | 32.5 | [22][23] |
| Phenylacetonitrile (Ph-CH(CN)-H ) | 21.9 | ~22.2 | [24] |
| Pentafluorophenylacetonitrile | Significantly < 21.9 | Significantly < 22.2 | Inferred |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a representative reaction of PFPA with a primary amine to achieve para-substitution.
Objective: To synthesize 4-(alkylamino)-2,3,5,6-tetrafluorophenylacetonitrile.
Materials:
-
Pentafluorophenylacetonitrile (PFPA) (1.0 eq)
-
Primary amine (e.g., butylamine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pentafluorophenylacetonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add the primary amine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired para-substituted product.
Protocol 2: Generation and Alkylation of the α-Carbanion
This protocol outlines the deprotonation of PFPA to form the nucleophilic carbanion and its subsequent reaction with an alkylating agent.
Objective: To synthesize 2-(pentafluorophenyl)propanenitrile.
Materials:
-
Pentafluorophenylacetonitrile (PFPA) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.05 eq), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve pentafluorophenylacetonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. A color change indicating carbanion formation should be observed.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the carbanion solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash chromatography or distillation to obtain the α-methylated product.
Conclusion
Pentafluorophenylacetonitrile is a molecule of compelling dual reactivity. Its electrophilic centers—the highly activated aromatic ring and the nitrile carbon—provide avenues for functionalization through nucleophilic addition and substitution. Simultaneously, the pronounced acidity of its α-protons allows for the generation of a potent carbanion nucleophile, enabling a host of carbon-carbon bond-forming reactions. By understanding the fundamental electronic principles that govern this reactivity, researchers can strategically employ PFPA as a versatile and powerful tool in the design and execution of complex molecular syntheses. This guide serves as a foundational resource for harnessing the unique chemical properties of this valuable synthetic intermediate.
References
- 1. 2,3,4,5,6-Pentafluorophenylacetonitrile, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 2. This compound | C8H2F5N | CID 69554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 18. m.youtube.com [m.youtube.com]
- 19. publications.iupac.org [publications.iupac.org]
- 20. This compound [webbook.nist.gov]
- 21. Brønsted–Lowry acid–base theory - Wikipedia [en.wikipedia.org]
- 22. organicchemistrydata.org [organicchemistrydata.org]
- 23. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 2,3,4,5,6-Pentafluorophenylacetonitrile
Abstract
2,3,4,5,6-Pentafluorophenylacetonitrile, hereafter referred to as PFPA, is a uniquely versatile reagent in modern organic synthesis. Its structure is characterized by two key reactive centers: a highly electron-deficient pentafluorophenyl ring and an acidic α-methylene group. This dual reactivity makes PFPA an invaluable building block for the construction of complex fluorinated molecules. The strategic incorporation of the pentafluorophenyl moiety can significantly modulate the pharmacokinetic and physicochemical properties of target compounds, a feature of high interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the core reactivity principles of PFPA and details its application in key synthetic transformations, complete with actionable laboratory protocols.
Physicochemical Properties and Safety
Understanding the fundamental properties of a reagent is critical for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 653-30-5 | [3] |
| Molecular Formula | C₈H₂F₅N | [3] |
| Molecular Weight | 207.10 g/mol | [3] |
| Boiling Point | 107-111 °C (at 17 mmHg) | [3][4] |
| Density | 1.61 g/mL (at 25 °C) | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [4][5] |
Safety & Handling: PFPA should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, dry place away from strong oxidizing agents.[5]
Core Principles of Reactivity
The synthetic utility of PFPA is dictated by the electronic properties of its two main functional components: the perfluorinated aromatic ring and the acetonitrile moiety.
-
Nucleophilic Aromatic Substitution (SNAr): The five electron-withdrawing fluorine atoms render the aromatic ring exceptionally electron-poor. This dramatically activates the ring towards attack by nucleophiles, leading to the displacement of a fluoride ion. The reaction proceeds preferentially at the C4 (para) position due to superior stabilization of the Meisenheimer intermediate. This pathway is fundamental to the cyclization reactions that form fluorinated heterocycles.[6][7]
-
α-Methylene Acidity: The combined electron-withdrawing effects of the C₆F₅ ring and the nitrile group significantly increase the acidity of the adjacent methylene (CH₂) protons. Treatment with a suitable base readily generates a resonance-stabilized carbanion. This nucleophilic carbon center is a potent tool for forming new carbon-carbon bonds.[6]
Application Note I: Synthesis of Fluorinated Heterocycles
A premier application of PFPA is its role as a precursor to polyfluorinated indole derivatives, which are privileged scaffolds in medicinal chemistry. The synthesis of 4,5,6,7-tetrafluoroindole serves as an exemplary case study.[6]
Synthetic Rationale: The strategy hinges on a two-step sequence. First, the nitrile group of PFPA is reduced to a primary amine, yielding 2-(pentafluorophenyl)ethylamine. This intermediate is then subjected to conditions that promote an intramolecular nucleophilic aromatic substitution (SNAr). The newly formed amino group acts as the nucleophile, attacking the ortho-position (C2) of the C₆F₅ ring to displace a fluoride ion and forge the pyrrole ring of the indoline system. A subsequent aromatization step furnishes the final indole product.
This powerful cyclization strategy highlights how PFPA provides access to complex heterocyclic systems where the fluorine atoms remain on the carbocyclic portion of the molecule, a common objective in drug design to enhance metabolic stability and cell permeability.
Application Note II: PFPA in Materials Science
PFPA serves as a key intermediate in the synthesis of materials for liquid crystals and specialty polymers.[4][5] The incorporation of the C₆F₅ moiety imparts several desirable properties:
-
Thermal Stability: The high strength of C-F bonds enhances the overall thermal stability of the material.
-
Hydrophobicity: The fluorinated ring creates a non-polar, water-repellent character.
-
Modified Electronics: The strong dipole moment and electron-withdrawing nature of the C₆F₅ group can be used to tune the electronic and optical properties of liquid crystals and conjugated polymers.
Oligomers and polymers can be synthesized from PFPA itself. Under basic conditions, the PFPA carbanion can act as a nucleophile, attacking the para-fluorine of another PFPA molecule. This process can repeat to form dimers, trimers, and higher-order oligomers.[1][5]
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and are intended for execution by trained chemists.
Protocol 1: Synthesis of 4,5,6,7-Tetrafluoroindole from PFPA
This two-step protocol is based on the methodology reported in Organic Syntheses.[6]
Step A: Reduction of PFPA to 2-(Pentafluorophenyl)ethylamine Hydrochloride
-
Reaction Setup: To a solution of this compound (10.0 g, 48.3 mmol) in ethanol (100 mL) in a hydrogenation flask, add concentrated hydrochloric acid (5 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (1.0 g) to the solution.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with hydrogen gas, then pressurize to 50 psi.
-
Reaction: Shake the mixture at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 3-5 hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 2-(pentafluorophenyl)ethylamine hydrochloride, which can be used in the next step without further purification. Yield is typically around 80%.
Step B: Cyclization and Aromatization to 4,5,6,7-Tetrafluoroindole
-
Free-Basing (Optional but recommended): The hydrochloride salt can be neutralized to the free amine before cyclization for better results. Dissolve the crude salt in water, cool in an ice bath, and make basic (pH > 10) with 2M NaOH. Extract the free amine with diethyl ether (3x 50 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate in vacuo at low temperature as the free amine is not fully stable.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-(pentafluorophenyl)ethylamine (from the previous step, approx. 38.6 mmol) in N,N-dimethylformamide (DMF, 75 mL).
-
Cyclization: Add anhydrous potassium fluoride (4.5 g, 77.2 mmol) to the solution. Heat the mixture to reflux (approx. 153 °C) and stir for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-water. Extract the aqueous mixture with diethyl ether (3x 75 mL). Wash the combined organic layers with water, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4,5,6,7-tetrafluoroindoline.
-
Aromatization: Dissolve the crude indoline in toluene (100 mL). Add activated manganese dioxide (15 g, ~173 mmol) and heat the mixture to reflux for 2 hours.
-
Final Isolation: Cool the mixture and filter through Celite® to remove the manganese salts, washing the pad thoroughly with hot toluene. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by sublimation or recrystallization to afford pure 4,5,6,7-tetrafluoroindole. The yield for the two steps (cyclization and aromatization) is typically 50-60%.[6]
References
- 1. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]
- 2. solvay.com [solvay.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 653-30-5 [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Novel Approach to Amine Derivatization using 2,3,4,5,6-Pentafluorophenylacetonitrile for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Amines
Primary and secondary amines are a class of organic compounds fundamental to pharmaceuticals, agrochemicals, and environmental science. However, their analysis by gas chromatography-mass spectrometry (GC-MS) is notoriously challenging. The inherent polarity of the amino group leads to poor chromatographic performance, characterized by tailing peaks, low volatility, and undesirable interactions with the GC system.[1] Derivatization is a chemical modification technique that addresses these issues by converting polar amines into less polar, more volatile, and more thermally stable derivatives, thereby significantly improving their chromatographic behavior and detectability.[1] This application note introduces a novel derivatization strategy for primary and secondary amines using 2,3,4,5,6-pentafluorophenylacetonitrile (PFPN) for enhanced GC-MS analysis.
The Rationale for Pentafluorophenylacetonitrile (PFPN) as a Derivatizing Agent
While traditional acylating agents such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA) are widely used, the exploration of new derivatizing agents is crucial for expanding the analytical toolbox. PFPN offers a unique reactive nitrile group attached to a pentafluorophenyl ring. The highly electronegative fluorine atoms on the phenyl ring are expected to activate the nitrile group towards nucleophilic attack by amines.
The resulting derivatives are anticipated to exhibit several advantageous properties for GC-MS analysis:
-
Increased Volatility and Thermal Stability: The derivatization process replaces the polar N-H bond with a more stable and less polar functional group, leading to improved chromatographic performance.[1]
-
Enhanced Sensitivity: The presence of five fluorine atoms in the derivative significantly increases the response of an electron capture detector (ECD) and enhances sensitivity in negative chemical ionization (NCI) mass spectrometry.[1][2]
-
Characteristic Mass Spectra: The pentafluorophenyl group is expected to produce characteristic fragment ions in the mass spectrum, aiding in structural elucidation and confirmation.
Proposed Reaction Mechanism
The derivatization of a primary amine with PFPN is proposed to proceed through a nucleophilic addition of the amine to the nitrile carbon, followed by rearrangement to form a stable N-substituted acetamidine. The reaction is likely catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity.
Caption: Proposed reaction mechanism for the derivatization of a primary amine with PFPN.
Experimental Protocol: A Framework for Method Development
This protocol provides a starting point for the derivatization of primary and secondary amines with PFPN. Optimization of reaction conditions is recommended for specific applications and analytes.
Materials:
-
Amine standard or sample
-
This compound (PFPN)
-
Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the amine sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a 1% (v/v) solution of PFPN in the chosen anhydrous aprotic solvent.
-
Prepare a 1% (v/v) solution of the base in the same anhydrous aprotic solvent.
-
-
Derivatization Reaction:
-
Add 100 µL of the anhydrous solvent to dissolve the dried amine sample.
-
Add 100 µL of the PFPN solution.
-
Add 10 µL of the base solution to catalyze the reaction.
-
Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven. The optimal temperature and time should be determined experimentally.
-
-
Sample Work-up:
-
Allow the vial to cool to room temperature.
-
The reaction mixture can be directly injected into the GC-MS system. Alternatively, for cleaner samples, an extraction step can be performed.
-
-
Extraction (Optional):
-
Add 500 µL of an extraction solvent (e.g., hexane or ethyl acetate) and 500 µL of deionized water to the reaction vial.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
GC-MS Parameters (Suggested Starting Conditions):
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 50-550 amu |
Workflow for Amine Derivatization and Analysis
Caption: Overall workflow for the derivatization of amines with PFPN and subsequent GC-MS analysis.
Trustworthiness and Self-Validation
To ensure the reliability of this developmental protocol, the following self-validating steps are recommended:
-
Reaction Confirmation: Analyze the derivatized sample by GC-MS and look for the appearance of a new, later-eluting peak with a corresponding mass spectrum consistent with the expected derivative.
-
Method Blank: Prepare a reagent blank by following the entire procedure without the addition of the amine analyte to check for any interfering peaks from the reagents or solvent.
-
Positive Control: Use a well-characterized primary or secondary amine as a positive control to confirm that the derivatization reaction is proceeding as expected.
-
Linearity and Reproducibility: Once the optimal conditions are established, perform a calibration curve with a series of known concentrations of the derivatized amine to assess the linearity and reproducibility of the method.
Conclusion and Future Outlook
The use of this compound as a derivatizing agent for amines presents a promising new avenue for GC-MS analysis. The anticipated benefits of increased volatility, thermal stability, and enhanced sensitivity make it a valuable candidate for further investigation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of amine-containing compounds. Further studies are warranted to fully explore the scope and limitations of this novel derivatization chemistry and to compare its performance with established reagents.
References
Application Notes and Protocols for the Quantification of 2,3,4,5,6-Pentafluorophenylacetonitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 2,3,4,5,6-Pentafluorophenylacetonitrile
This compound is a key fluorinated building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of the pentafluorophenyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule. Consequently, precise and accurate quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final product. This document provides comprehensive analytical protocols for the quantification of this compound, grounded in established chromatographic techniques and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot these protocols for their specific applications.
SECTION 1: Gas Chromatography (GC) Method for Quantification
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The high resolution offered by capillary GC columns allows for excellent separation from potential impurities.
Principle of GC-FID Analysis
The fundamental principle of gas chromatography is the partitioning of a compound between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column.[4] In this protocol, a Flame Ionization Detector (FID) is employed, which offers high sensitivity and a wide linear range for organic compounds. The response of the FID is directly proportional to the mass of carbon atoms entering the flame, making it a robust quantification tool.
Experimental Workflow: GC-FID
The following diagram outlines the general workflow for the GC-FID analysis of this compound.
Caption: Workflow for GC-FID quantification.
Detailed Protocol: GC-FID
1.3.1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade or equivalent)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
1.3.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. The choice of a non-polar stationary phase is based on the principle of "like dissolves like," where the non-polar analyte will have good interaction and retention.
1.3.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent | Provides good separation for a wide range of non-polar to moderately polar compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that facilitate the movement of the analyte through the column. Hydrogen can offer faster analysis times. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column to ensure good peak shape and resolution. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing concentrated samples, leading to sharper peaks. The ratio can be optimized. |
| Injection Volume | 1 µL | A standard injection volume that balances sensitivity and peak shape. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) | A temperature program is used to ensure good separation from any potential impurities with different boiling points. |
| Detector | FID | Highly sensitive to organic compounds and provides a linear response over a wide concentration range. |
| Detector Temperature | 280 °C | Maintained at a higher temperature than the final oven temperature to prevent condensation of the analyte. |
1.3.4. Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range. For complex matrices, sample clean-up using solid-phase extraction (SPE) may be necessary.[5]
1.3.5. Data Analysis and Quantification
-
Inject the working standard solutions and the sample solution into the GC-FID system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
SECTION 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
For non-volatile impurities or when GC is not available, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection provides a robust and reliable alternative.
Principle of RP-HPLC-UV Analysis
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[6] More hydrophobic compounds are retained longer on the column. A UV detector is used to measure the absorbance of the analyte as it elutes from the column. The absorbance is proportional to the concentration of the analyte, following the Beer-Lambert law.
Experimental Workflow: RP-HPLC-UV
The following diagram illustrates the key steps in the RP-HPLC-UV quantification of this compound.
Caption: Workflow for RP-HPLC-UV quantification.
Detailed Protocol: RP-HPLC-UV
2.3.1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
-
0.45 µm syringe filters
2.3.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[7]
2.3.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (150 mm x 4.6 mm, 5 µm) or equivalent | A versatile stationary phase that provides good retention and separation for a wide range of moderately non-polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for RP-HPLC. Formic acid helps to protonate silanol groups on the stationary phase, improving peak shape. |
| Gradient | 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B | A gradient elution is employed to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 210 nm (or as determined by UV scan) | The phenylacetonitrile moiety has a UV absorbance in the lower UV region. A DAD can be used to determine the optimal wavelength. |
2.3.4. Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase initial composition (e.g., 40% Acetonitrile in water).
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample and dissolve it in the mobile phase initial composition to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[8]
2.3.5. Data Analysis and Quantification
-
Inject the working standard solutions and the sample solution into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
SECTION 3: Method Validation According to ICH Q2(R1)
To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[1][2][9] The following parameters should be evaluated for both the GC-FID and RP-HPLC-UV methods.
Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be >0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include mobile phase composition, pH, and flow rate. For GC, this could include oven temperature and flow rate. |
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. padproject.nd.edu [padproject.nd.edu]
- 9. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Pentafluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenylacetonitrile (C₆F₅CH₂CN) is a highly valuable substrate in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The convergence of two powerful electron-withdrawing moieties—the pentafluorophenyl ring and the nitrile group—renders the aromatic core exceptionally electrophilic. This pronounced electron deficiency makes pentafluorophenylacetonitrile an ideal candidate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation for the construction of complex aryl ethers, amines, and thioethers.[1][2]
Unlike classical SNAr reactions that often require harsh conditions, the inherent reactivity of pentafluorophenylacetonitrile allows for substitutions to proceed under milder conditions, offering a versatile platform for the introduction of a wide array of functional groups.[3][4] This guide provides a comprehensive exploration of the critical parameters governing SNAr reactions on this substrate, offering both mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.
Core Principles: The SNAr Mechanism on a Highly Activated Arene
The SNAr reaction of pentafluorophenylacetonitrile proceeds via a well-established two-step addition-elimination mechanism.[5] The key to this transformation lies in the exceptional ability of the pentafluorophenyl ring, further activated by the cyanomethyl group, to stabilize the negatively charged intermediate.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the aromatic ring, typically at the para position. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6][7] The negative charge is delocalized across the aromatic system and is effectively stabilized by the strong inductive and mesomeric effects of the fluorine atoms and the nitrile group.
-
Fluoride Elimination: The aromaticity of the ring is restored through the elimination of a fluoride ion, which is an excellent leaving group in this context.[1] This step is typically fast and irreversible, driving the reaction to completion.
Regioselectivity: The Directing Effect of the Cyanomethyl Group
A defining feature of SNAr reactions on pentafluorophenylacetonitrile is the pronounced regioselectivity. The combined electron-withdrawing effects of the five fluorine atoms and the cyanomethyl group preferentially activate the carbon atom at the para position (C-4) for nucleophilic attack. This leads to the selective formation of 4-substituted-2,3,5,6-tetrafluorophenylacetonitrile derivatives.[8][9]
Key Reaction Parameters: A Guide to Optimization
The success and efficiency of an SNAr reaction on pentafluorophenylacetonitrile are contingent upon the careful selection of several key parameters. This section delves into the causality behind these experimental choices, providing a framework for rational reaction design.
Choice of Nucleophile
The nature of the nucleophile is a primary determinant of the reaction rate and outcome. A wide range of nucleophiles can be successfully employed, each with its own set of optimal conditions.
| Nucleophile Class | Examples | General Reactivity | Key Considerations |
| O-Nucleophiles | Alkoxides (e.g., NaOMe, KOtBu), Phenoxides | Highly reactive | Strong bases can lead to side reactions. Anhydrous conditions are often required. |
| N-Nucleophiles | Primary and secondary amines (e.g., piperidine, morpholine), Anilines | Generally very reactive | Steric hindrance can play a significant role. Primary amines are typically more reactive than secondary amines.[10][11] |
| S-Nucleophiles | Thiolates (generated in situ from thiols and a base) | Excellent nucleophiles | Often proceed under mild conditions.[12][13][14] Prone to oxidation, requiring an inert atmosphere. |
Solvent Effects
The choice of solvent is critical as it influences the solubility of the reactants and stabilizes the charged intermediates.[15][16] Dipolar aprotic solvents are generally the preferred choice for SNAr reactions.[17]
| Solvent | Properties | Rationale for Use |
| Dimethylformamide (DMF) | High dielectric constant, aprotic | Excellent for solvating both the substrate and a wide range of nucleophiles. Effectively stabilizes the Meisenheimer complex. |
| Dimethyl sulfoxide (DMSO) | High dielectric constant, aprotic | Similar to DMF, but can sometimes lead to faster reaction rates.[2] |
| Acetonitrile (MeCN) | Moderate dielectric constant, aprotic | A good alternative to DMF and DMSO, particularly when milder conditions are desired.[2] |
| Tetrahydrofuran (THF) | Lower dielectric constant | Can be used, but often results in slower reaction rates compared to more polar aprotic solvents.[17] |
Role of Base and Temperature
For nucleophiles that are not inherently anionic (e.g., amines, thiols, alcohols), the addition of a base is necessary to generate the active nucleophilic species.
-
Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (NEt₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used. The choice of base depends on the pKa of the nucleophile.
-
Temperature: While the high reactivity of pentafluorophenylacetonitrile allows many SNAr reactions to proceed at room temperature, moderate heating (e.g., 50-80 °C) can significantly accelerate the reaction rate, particularly with less reactive nucleophiles.[2][18]
Catalysis in SNAr Reactions
While many SNAr reactions on highly activated arenes like pentafluorophenylacetonitrile proceed efficiently without a catalyst, recent advancements have shown that certain catalysts can enhance reaction rates and expand the substrate scope.[3][19]
-
Phase-Transfer Catalysts: For reactions involving solid-liquid or liquid-liquid biphasic systems, phase-transfer catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) can facilitate the transfer of the nucleophile to the organic phase.
-
Lewis Acids: In some cases, Lewis acids can coordinate to the fluorine atoms, further increasing the electrophilicity of the aromatic ring.[4]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nucleophile and desired product.
Protocol 1: General Procedure for the Reaction with Amine Nucleophiles
This protocol describes a general method for the para-selective substitution of pentafluorophenylacetonitrile with a primary or secondary amine.
Caption: Workflow for Amine Nucleophilic Substitution.
Materials:
-
Pentafluorophenylacetonitrile
-
Amine nucleophile (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenylacetonitrile (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add the amine nucleophile (1.1 eq) to the stirring suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,3,5,6-tetrafluorophenylacetonitrile derivative.
Protocol 2: General Procedure for the Reaction with Thiol Nucleophiles
This protocol outlines a general method for the para-selective substitution with a thiol, generating the thiolate in situ.
Caption: Workflow for Thiol Nucleophilic Substitution.
Materials:
-
Pentafluorophenylacetonitrile
-
Thiol nucleophile (1.0 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Deionized water
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in anhydrous acetonitrile.
-
Add DBU (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to generate the thiolate.
-
Add pentafluorophenylacetonitrile (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction's progress.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between deionized water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the 4-thioether-2,3,5,6-tetrafluorophenylacetonitrile.
Protocol 3: General Procedure for the Reaction with Alkoxide Nucleophiles
This protocol details a general method for the para-selective substitution with an alkoxide, which can be generated in situ from the corresponding alcohol.
Materials:
-
Pentafluorophenylacetonitrile
-
Alcohol (e.g., methanol, ethanol) (used as solvent or in excess)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) (if the alcohol is not used as the solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol and anhydrous THF (if necessary).
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the solution back to 0 °C and add a solution of pentafluorophenylacetonitrile (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 4-alkoxy-2,3,5,6-tetrafluorophenylacetonitrile.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Competing Reactions: With sterically hindered nucleophiles, elevated temperatures may be required, which could lead to side reactions. Careful monitoring is advised.
-
Purification: The fluorine-containing products can sometimes be challenging to visualize on TLC plates. Using a potassium permanganate stain or a UV indicator with a lower wavelength can be helpful.
Conclusion
Pentafluorophenylacetonitrile stands out as a remarkably versatile and reactive substrate for nucleophilic aromatic substitution. The strong electron-withdrawing nature of its substituents allows for the efficient and regioselective introduction of a diverse range of functionalities under relatively mild conditions. By understanding the core principles of the SNAr mechanism and carefully controlling key reaction parameters such as the choice of nucleophile, solvent, base, and temperature, researchers can effectively leverage this powerful building block in the synthesis of novel compounds for drug discovery and materials science applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The para-fluoro-thiol reaction as an efficient tool in polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of the nature of the nucleophile and solvent on an SNAr reaction | Semantic Scholar [semanticscholar.org]
- 17. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving 2,3,4,5,6-Pentafluorophenylacetonitrile
Introduction: The Versatile Role of 2,3,4,5,6-Pentafluorophenylacetonitrile in Modern Organic Synthesis
This compound is a highly versatile and reactive building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its unique electronic properties, stemming from the strongly electron-withdrawing pentafluorophenyl ring, activate both the aromatic system and the adjacent methylene and nitrile functionalities. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecular architectures.
The pentafluorophenyl group renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), primarily at the para-position, providing a reliable method for introducing various substituents. The acidity of the α-protons on the methylene bridge facilitates a host of carbon-carbon bond-forming reactions. Furthermore, the nitrile group can be readily transformed into other important functional groups such as amines, carboxylic acids, and tetrazoles.
This comprehensive guide provides detailed experimental procedures for key reactions involving this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the experimental design.
Chemical and Physical Properties
A thorough understanding of the physical and safety properties of this compound is paramount for its safe and effective use.
| Property | Value |
| Molecular Formula | C₈H₂F₅N |
| Molecular Weight | 207.10 g/mol |
| Appearance | Clear, colorless to brown liquid |
| Boiling Point | 107-111 °C at 17 mmHg |
| Density | 1.61 g/mL at 25 °C |
| Refractive Index | 1.4370-1.4410 at 20 °C |
| Solubility | Insoluble in water. Soluble in most organic solvents. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
In case of exposure, seek immediate medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The electron-deficient nature of the pentafluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution. The reaction typically proceeds with high regioselectivity at the para-position (C4) due to the strong resonance stabilization of the Meisenheimer intermediate. This reaction is a cornerstone for the synthesis of functionalized tetrafluorophenyl derivatives.
Workflow for Nucleophilic Aromatic Substitution
The Strategic Utility of 2,3,4,5,6-Pentafluorophenylacetonitrile in the Synthesis of Novel Fluorinated Compounds
Abstract
This technical guide provides an in-depth exploration of 2,3,4,5,6-pentafluorophenylacetonitrile as a versatile and powerful building block for the synthesis of novel fluorinated compounds. We delve into the unique reactivity of this reagent, focusing on the principles of nucleophilic aromatic substitution (SNAr) that govern its transformations. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the broader applications of the resulting fluorinated molecules in medicinal chemistry and materials science.
Introduction: The Rising Prominence of Fluorine in Chemical Synthesis
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[2] Introducing fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] Consequently, a significant percentage of pharmaceuticals on the market are fluorinated compounds.[3]
This compound (PFPA) emerges as a particularly valuable starting material in this context. Its electron-deficient pentafluorophenyl ring is highly activated towards nucleophilic attack, while the acetonitrile moiety provides a versatile handle for a wide array of subsequent chemical transformations. This guide will illuminate the pathways to harnessing PFPA's reactivity to construct complex, novel fluorinated molecules.
Physicochemical Properties and Reactivity Profile of PFPA
Understanding the inherent properties of this compound is crucial for its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 653-30-5 | [4][5][6] |
| Molecular Formula | C₈H₂F₅N | [5][7] |
| Molecular Weight | 207.10 g/mol | [7] |
| Appearance | Clear colorless to slightly yellow liquid | [8][9] |
| Boiling Point | 107-111 °C at 17 mmHg | [4][6][8] |
| Density | 1.61 g/mL at 25 °C | [4][6][8] |
| Refractive Index | n20/D 1.439 | [4][8] |
| Solubility | Insoluble in water | [4][8] |
The key to PFPA's synthetic utility lies in the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This creates a significant partial positive charge on the ring carbons, making the system highly susceptible to nucleophilic aromatic substitution (SNAr).[10] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] Subsequent elimination of a fluoride ion restores the aromaticity of the ring.
The para-fluorine atom is generally the most susceptible to substitution due to the effective delocalization of the negative charge in the Meisenheimer intermediate by the para-cyano group. This regioselectivity is a cornerstone of PFPA's predictable reactivity.
Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is the primary pathway for elaborating the PFPA core. A wide range of nucleophiles can be employed to displace the para-fluorine, leading to a diverse array of 4-substituted-2,3,5,6-tetrafluorophenylacetonitrile derivatives.
Workflow for a Typical SNAr Reaction with PFPA
Caption: General experimental workflow for SNAr reactions using PFPA.
Protocol 1: Synthesis of a 4-Aryloxy-2,3,5,6-tetrafluorophenylacetonitrile Derivative
This protocol details the synthesis of a key intermediate for novel poly(aryl ether nitrile)s, demonstrating a typical SNAr reaction with a phenol.[13]
Materials:
-
This compound (PFPA)
-
4-Fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluorophenol (1.2 equivalents) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 15 minutes. The formation of the potassium phenoxide is gently exothermic.
-
PFPA Addition: Add this compound (1.0 equivalent) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(4-fluorophenoxy)-2,3,5,6-tetrafluorophenylacetonitrile.
Table 2: Representative SNAr Reactions with PFPA
| Nucleophile | Base | Solvent | Temperature (°C) | Product Type |
| Phenols | K₂CO₃ | DMF | 60-80 | Aryl Ethers |
| Thiols | NaH | THF | 0 - RT | Thioethers |
| Primary/Secondary Amines | K₂CO₃ or Et₃N | Acetonitrile | RT - 60 | Anilines |
| Azides | NaN₃ | DMSO | 50 | Aryl Azides |
Advanced Synthesis: From PFPA Derivatives to Heterocyclic Compounds
The true synthetic power of PFPA is realized in multi-step sequences where the initial SNAr product is further transformed. The cyanomethyl group (-CH₂CN) is a versatile functional handle for constructing a variety of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Mechanistic Insight: SNAr Reaction
The SNAr reaction of PFPA is a classic example of an addition-elimination mechanism. The high degree of fluorination makes the aromatic ring exceptionally electrophilic.
Caption: Mechanism of the SNAr reaction on the PFPA ring.
Protocol 2: Synthesis of a Fluorinated Pyrazole Derivative
This protocol outlines a potential pathway for synthesizing a novel fluorinated pyrazole, a common motif in pharmaceuticals. This involves the initial SNAr reaction followed by cyclization.
Part A: Synthesis of the Hydrazone Intermediate
-
Synthesize 4-alkoxy-2,3,5,6-tetrafluorophenylacetonitrile as described in Protocol 1.
-
Treat the product from Part A with a suitable base (e.g., sodium ethoxide in ethanol) to generate the corresponding enolate.
-
React the enolate in situ with an electrophilic source, such as N,N-dimethylformamide dimethyl acetal, to form an enaminonitrile intermediate.
Part B: Cyclization to form the Pyrazole
-
Dissolve the enaminonitrile intermediate from Part A in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Heat the reaction mixture to reflux. The cyclization reaction involves the nucleophilic attack of the hydrazine onto the nitrile, followed by intramolecular cyclization and elimination of ammonia.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and perform a standard aqueous work-up and extraction.
-
Purify the resulting fluorinated pyrazole derivative by column chromatography or recrystallization.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[14]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Avoid inhalation of vapors and contact with skin and eyes.[15]
-
First Aid:
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] Keep away from strong oxidizing agents.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of novel fluorinated compounds. Its highly activated aromatic ring allows for predictable and efficient nucleophilic aromatic substitution with a wide range of nucleophiles. The resulting tetrafluorophenylacetonitrile derivatives serve as key intermediates for the construction of more complex molecules, including valuable heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of PFPA in their synthetic endeavors, contributing to the advancement of drug discovery and materials science.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 653-30-5 [chemicalbook.com]
- 5. This compound | C8H2F5N | CID 69554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. B22239.06 [thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: Pentafluorophenylacetonitrile as a Precursor for Tetrafluoroindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole ring system can dramatically enhance the pharmacological properties of these molecules.[2] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity, making fluorinated indoles highly sought-after targets in drug discovery.[2] Specifically, tetrafluoroindole derivatives represent a unique class of compounds with significant potential for developing novel therapeutics. This document provides a detailed guide on the synthesis of 4,5,6,7-tetrafluoroindoles, utilizing pentafluorophenylacetonitrile as a versatile and readily available starting material. While direct, single-step conversions are not prominently described in the literature, a robust and logical multi-step synthetic pathway can be effectively employed.
Synthetic Strategy Overview: A Multi-Step Approach from Pentafluorophenylacetonitrile
The conversion of pentafluorophenylacetonitrile to a tetrafluoroindole core necessitates a strategic, multi-step approach. The overarching strategy involves the initial formation of a suitable side chain on the acetonitrile moiety, which can then participate in a cyclization reaction to form the desired indole ring. This application note will focus on a well-established synthetic route: the Bischler-Möhlau indole synthesis, adapted for a highly fluorinated substrate.
The general workflow is as follows:
-
α-Halogenation of Pentafluorophenylacetonitrile: Introduction of a bromine atom at the α-position to the nitrile group to create a reactive electrophilic center.
-
Reaction with an Aniline: Nucleophilic substitution of the α-bromo intermediate with an aniline to form a key α-arylaminophenylacetonitrile intermediate.
-
Cyclization to form the Tetrafluoroindole: Intramolecular cyclization of the α-arylaminophenylacetonitrile, followed by aromatization, to yield the final 4,5,6,7-tetrafluoroindole product.
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic workflow from pentafluorophenylacetonitrile to 4,5,6,7-tetrafluoroindole.
Detailed Experimental Protocols
PART 1: α-Halogenation of Pentafluorophenylacetonitrile
Principle: This step introduces a bromine atom at the carbon adjacent to the nitrile group. This is typically achieved through a free-radical halogenation reaction using N-bromosuccinimide (NBS) and a radical initiator. The highly electron-withdrawing nature of the pentafluorophenyl ring can influence the reactivity of the benzylic position.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Pentafluorophenylacetonitrile | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pentafluorophenylacetonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous carbon tetrachloride (or a suitable alternative solvent).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-pentafluorophenylacetonitrile.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Expected Outcome: A pale yellow oil or low-melting solid.
PART 2: Synthesis of the α-Arylaminophenylacetonitrile Intermediate
Principle: This step involves a nucleophilic substitution reaction where the bromine atom of the α-bromo intermediate is displaced by the nitrogen atom of an aniline. The choice of aniline will determine the substituent on the nitrogen of the final indole product. This reaction is a key step in the Bischler-Möhlau indole synthesis.[3]
Materials:
| Reagent/Solvent | Grade | Supplier |
| α-Bromo-pentafluorophenylacetonitrile | Crude from Part 1 | N/A |
| Aniline (or substituted aniline) | ≥98% | Commercially Available |
| Triethylamine (Et₃N) or other non-nucleophilic base | ≥99% | Commercially Available |
| Acetonitrile or Dichloromethane | Anhydrous | Commercially Available |
Procedure:
-
In a round-bottom flask, dissolve the crude α-bromo-pentafluorophenylacetonitrile (1.0 eq) in anhydrous acetonitrile.
-
Add the desired aniline (2.2 eq) to the solution. An excess of the aniline is used to act as both the nucleophile and a base to neutralize the HBr formed. Alternatively, one equivalent of aniline and one equivalent of a non-nucleophilic base like triethylamine can be used.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water to remove the aniline hydrobromide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-arylaminophenylacetonitrile.
Expected Outcome: A solid or viscous oil, depending on the aniline used.
PART 3: Cyclization to the 4,5,6,7-Tetrafluoroindole
Principle: This is the final and critical ring-forming step. The α-arylaminophenylacetonitrile undergoes an intramolecular cyclization, followed by tautomerization and aromatization to form the stable indole ring. This reaction is often promoted by a Lewis acid or by heating at high temperatures. The use of a Lewis acid can facilitate the reaction under milder conditions.[3]
Materials:
| Reagent/Solvent | Grade | Supplier |
| α-Arylaminophenylacetonitrile | Purified from Part 2 | N/A |
| Zinc Chloride (ZnCl₂) or other Lewis Acid | Anhydrous, ≥98% | Commercially Available |
| High-boiling solvent (e.g., Dowtherm A, Diphenyl ether) | N/A | Commercially Available |
Procedure:
-
To a flame-dried reaction vessel, add the purified α-arylaminophenylacetonitrile (1.0 eq) and anhydrous zinc chloride (1.5 - 2.0 eq).
-
Heat the mixture to a high temperature (typically 180-250°C) with vigorous stirring. The use of a high-boiling solvent can aid in heat transfer and mixing.
-
Monitor the reaction by TLC or GC-MS. The reaction time can vary significantly depending on the substrate and temperature (typically 1-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) to dissolve the zinc salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 4,5,6,7-tetrafluoroindole.
Expected Outcome: A crystalline solid.
Data Summary and Characterization
Table 1: Representative Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. α-Halogenation | NBS, AIBN | CCl₄ | 77 | 2-4 | >90 (crude) |
| 2. Amination | Aniline | Acetonitrile | 25 | 1-3 | 70-85 |
| 3. Cyclization | ZnCl₂ | Neat or Dowtherm A | 180-250 | 1-6 | 40-60 |
Characterization Data: The final 4,5,6,7-tetrafluoroindole products should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of protons on the indole ring and any substituents.
-
¹⁹F NMR: Crucial for confirming the presence and chemical shifts of the four fluorine atoms on the benzene portion of the indole.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole.
Mechanism and Rationale
The Role of the Pentafluorophenyl Group
The pentafluorophenyl group is a strong electron-withdrawing group. This has several implications for the synthesis:
-
α-Position Acidity: The acidity of the methylene protons in pentafluorophenylacetonitrile is increased, facilitating deprotonation and subsequent reactions.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution.[4][5] However, in the context of this synthesis, the desired reaction is at the α-carbon.
-
Cyclization: The electron-withdrawing fluorine atoms can influence the electron density of the aniline ring during the cyclization step, potentially affecting the reaction rate and conditions required.
Bischler-Möhlau Cyclization Mechanism
Figure 2: Simplified mechanism of the Bischler-Möhlau indole synthesis.
The cyclization is believed to proceed through an initial tautomerization of the α-arylaminophenylacetonitrile to an enamine intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aniline ring onto the enamine double bond. Subsequent elimination of water and aromatization leads to the formation of the stable indole ring system. The Lewis acid, such as ZnCl₂, coordinates to the nitrile group, activating it towards the intramolecular attack.
Safety Considerations
-
Pentafluorophenylacetonitrile and its derivatives: These are potentially toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE).
-
Carbon Tetrachloride: A known carcinogen and environmentally hazardous. Use with extreme caution and consider safer alternatives if possible.
-
High-Temperature Reactions: The cyclization step involves high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.
Conclusion
Pentafluorophenylacetonitrile serves as a valuable and accessible precursor for the synthesis of 4,5,6,7-tetrafluoroindoles through a multi-step synthetic sequence. The protocols outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to access this important class of fluorinated heterocycles. The strategic application of a modified Bischler-Möhlau synthesis allows for the reliable construction of the tetrafluoroindole core, opening avenues for the development of novel therapeutic agents with enhanced pharmacological profiles.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions of 2,3,4,5,6-Pentafluorophenylacetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3,4,5,6-pentafluorophenylacetonitrile. It provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common side products, ensuring the integrity and success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis due to the unique properties conferred by its polyfluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms activates the benzylic protons and makes the aromatic ring susceptible to specific transformations. However, these same properties can also lead to the formation of undesired side products. This guide will equip you with the knowledge to anticipate, identify, and control these side reactions.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section is structured in a question-and-answer format to directly address common issues encountered during reactions with this compound.
Question 1: My reaction, which was supposed to be a simple deprotonation/alkylation, has yielded a significant amount of a higher molecular weight, crystalline solid. What could this be?
Answer: You are likely observing the formation of bis(pentafluorophenyl)acetonitrile . This is a common side product, particularly when using strong bases like organolithium reagents (e.g., n-butyllithium) or in the presence of excess starting material and a suitable electrophile.
-
Causality: The benzylic protons of this compound are acidic and can be readily removed by a strong base to form a stabilized carbanion. This carbanion can then act as a nucleophile and attack the electron-deficient aromatic ring of another molecule of a pentafluorophenyl source, such as hexafluorobenzene, which might be present as a starting material in some synthetic routes.[1] This results in a nucleophilic aromatic substitution (SNAr) reaction, displacing a fluoride ion to form the dimerized product.
-
Identification:
-
Mass Spectrometry (EI): Expect a molecular ion peak corresponding to the formula C₁₆H₁F₁₀N.
-
Melting Point: This side product is often a solid, which can sometimes crystallize out of the reaction mixture.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a precise 1:1 ratio of base to this compound.
-
Slow Addition: Add the base slowly to a cooled solution of the nitrile to maintain a low concentration of the carbanion.
-
Rapid Quenching: Introduce your desired electrophile promptly after the deprotonation step to minimize the time the carbanion has to react with other starting materials.
-
Avoid Excess Hexafluorobenzene: If your synthesis starts from hexafluorobenzene, ensure it is fully consumed before generating the nitrile's carbanion.[1]
-
Question 2: After aqueous workup and extraction, I have a significant amount of a product that is more polar than my starting material and appears to be an acid. What is this and how can I avoid it?
Answer: This is almost certainly 2,3,4,5,6-pentafluorophenylacetic acid , the hydrolysis product of your nitrile.
-
Causality: The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions, typically accelerated by heat.[2][3][4] If your reaction workup involves prolonged exposure to strong acids or bases, or if the reaction itself is run under these conditions at elevated temperatures, hydrolysis is a likely side reaction.
-
Identification:
-
Mass Spectrometry (EI): Look for a molecular ion peak corresponding to C₈H₃F₅O₂. Common fragments would include the loss of -OH (M-17) and -COOH (M-45).
-
¹⁹F NMR: The chemical shifts of the fluorine atoms will be different from the starting nitrile due to the change in the electronic nature of the side chain.
-
IR Spectroscopy: Look for the characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Solubility: The carboxylic acid will be soluble in aqueous base (e.g., NaHCO₃ solution).
-
-
Mitigation Strategies:
-
Neutral or Mild Workup: Use a neutral or mildly acidic/basic aqueous workup. If you need to adjust the pH, do so at low temperatures and for a minimal amount of time.
-
Avoid Prolonged Heating in Protic Solvents: If your reaction requires heat, be mindful of the presence of water and strong acids or bases.
-
Purification: If hydrolysis has occurred, you can often remove the acidic side product by washing the organic layer with a dilute solution of sodium bicarbonate. The desired nitrile will remain in the organic phase, while the carboxylate salt will be extracted into the aqueous layer.
-
Question 3: My reaction with an amine/alkoxide nucleophile has resulted in a product with a slightly different mass and a more complex ¹⁹F NMR spectrum. What is happening?
Answer: You are likely observing a nucleophilic aromatic substitution (SNAr) product, where one of the fluorine atoms on the pentafluorophenyl ring has been replaced by your nucleophile. The substitution typically occurs at the para position (C-4).
-
Causality: The pentafluorophenyl ring is highly electron-deficient and is activated towards nucleophilic attack.[3][5] The para position is generally the most electrophilic and its substitution leads to a more stable intermediate (a Meisenheimer complex). Common nucleophiles like primary/secondary amines and alkoxides will readily displace the para-fluorine atom.
-
Identification:
-
Mass Spectrometry: The molecular weight of the product will be the mass of the starting material minus the mass of fluorine (19) plus the mass of your nucleophile.
-
¹⁹F NMR: The simple 2:1:2 pattern of the C₆F₅ group will be replaced by a more complex pattern characteristic of a tetrafluorophenyl group. For a para-substituted product, you would expect to see two distinct signals, each integrating to 2F, for the fluorine atoms ortho and meta to the cyanomethyl group.
-
¹H and ¹³C NMR: You will see additional signals corresponding to the incorporated nucleophile.
-
-
Mitigation Strategies:
-
Protecting Groups: If the intended reaction is not on the aromatic ring, consider if protecting the nucleophilic group is feasible.
-
Less Nucleophilic Reagents: If possible, use a less nucleophilic version of your reagent.
-
Lower Reaction Temperature: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may favor your desired transformation.
-
Control Stoichiometry: Avoid using a large excess of the nucleophile.
-
Data Summary for Side Product Identification
| Side Product | Molecular Formula | Key MS (EI) Fragments (m/z) | Predicted ¹⁹F NMR Signals (vs. CFCl₃) |
| bis(Pentafluorophenyl)acetonitrile | C₁₆H₁F₁₀N | M⁺, [C₆F₅]⁺, [C₆F₅CHCN]⁺ | Complex pattern with multiple signals for two distinct C₆F₅ rings. |
| 2,3,4,5,6-Pentafluorophenylacetic Acid | C₈H₃F₅O₂ | M⁺, M-17 (-OH), M-45 (-COOH), [C₆F₅CH₂]⁺ | ~ -140 to -145 ppm (ortho-F), ~ -155 to -160 ppm (para-F), ~ -160 to -165 ppm (meta-F) |
| 4-Methoxy-2,3,5,6-tetrafluorophenylacetonitrile | C₉H₅F₄NO | M⁺, [M-CH₃]⁺, [M-OCH₃]⁺ | Two signals, each integrating to 2F. |
| 4-Amino-2,3,5,6-tetrafluorophenylacetonitrile | C₈H₄F₄N₂ | M⁺, fragments from the tetrafluorophenyl core. | Two signals, each integrating to 2F. |
Note: Predicted ¹⁹F NMR chemical shifts are estimates based on related structures and can vary with solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing more soluble or less soluble impurities from a solid crude product.
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexane, ethanol, isopropanol, toluene, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. The ideal solvent will dissolve the product poorly at room temperature but completely at an elevated temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This method is useful for separating compounds with different polarities.
-
Stationary Phase: Silica gel is a good starting point for most applications. For separating highly fluorinated compounds, a fluorinated stationary phase might offer unique selectivity.[1][6]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A good solvent system will give a clear separation of your desired product from the impurities with an Rf value for the product of around 0.3-0.4.
-
Column Packing and Loading: Pack a glass column with a slurry of silica gel in the chosen eluent. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column.
-
Elution and Collection: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Reaction Pathways
Formation of bis(Pentafluorophenyl)acetonitrile
Caption: Dimerization via carbanion formation.
Hydrolysis to Carboxylic Acid
Caption: Hydrolysis of the nitrile group.
Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr at the para-position.
Frequently Asked Questions (FAQs)
Q1: Why is the para-fluorine the most common site for nucleophilic substitution? A1: The pentafluorophenyl ring is highly electron-deficient due to the inductive effect of the fluorine atoms. When a nucleophile attacks the ring, it forms a negatively charged intermediate called a Meisenheimer complex. This negative charge can be delocalized onto the electron-withdrawing substituents. The cyanomethyl group, while activating the benzylic protons, is also electron-withdrawing. The negative charge of the Meisenheimer complex is most stabilized when the attack is at the para-position, as the charge can be delocalized onto the cyanomethyl group through resonance.[3][5]
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my reaction mixture? A2: Yes, GC-MS is an excellent technique for analyzing reactions of this compound, provided the products are sufficiently volatile and thermally stable. The starting material and many of the potential side products, such as the dimer and SNAr products, are well-suited for GC-MS analysis. The carboxylic acid derivative may require derivatization to a more volatile ester for optimal analysis.
Q3: What are the key features to look for in the ¹⁹F NMR spectrum of my product? A3: For the starting this compound, you should see a characteristic pattern of three signals with an integration ratio of 2:1:2, corresponding to the ortho, para, and meta fluorine atoms, respectively. The formation of a para-substituted SNAr product will result in a spectrum with two signals of equal integration (2:2). The formation of the dimer, bis(pentafluorophenyl)acetonitrile, will lead to a more complex spectrum with multiple signals for the two non-equivalent pentafluorophenyl rings.
Q4: Are there any specific safety precautions I should take when working with this compound? A4: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). It is listed as toxic and an irritant.[7] Reactions should be carried out in a well-ventilated fume hood. Be particularly cautious when working with strong bases like n-butyllithium, which are pyrophoric. Always refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Technical Support Center: Optimizing Reaction Yields with 2,3,4,5,6-Pentafluorophenylacetonitrile
Welcome to the technical support center for 2,3,4,5,6-pentafluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The unique reactivity of the pentafluorophenyl group, combined with the adjacent acidic methylene protons, makes this reagent a powerful synthon, particularly in the formation of C-C bonds and the synthesis of complex heterocyclic structures. However, its reactivity also presents specific challenges that require careful control of reaction parameters.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this reagent is the first step to its successful application. The highly electronegative fluorine atoms significantly influence its electronic properties, stability, and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 653-30-5 | [1][2][3] |
| Molecular Formula | C₈H₂F₅N | [1][4] |
| Molecular Weight | 207.10 g/mol | [1][5] |
| Appearance | Clear colorless to slightly yellow/brown liquid | [2][6] |
| Boiling Point | 107-111 °C at 17 mm Hg | [2][3] |
| Density | 1.61 g/mL at 25 °C | [2][3] |
| Refractive Index | n²⁰/D 1.437-1.441 | [2][6] |
| Solubility | Insoluble in water; soluble in common organic solvents. |[2][7] |
Q2: What are the best practices for storing and handling this reagent?
Proper storage is critical to maintain the reagent's purity and prevent degradation.
For long-term storage, keep this compound in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 2-8°C.[2][8] It should be stored away from strong oxidizing agents, as they are incompatible.[9][10] The compound is stable under normal storage conditions.[9] Due to its toxicity (Hazard Class 6.1), always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][10]
Q3: What makes the methylene (-CH₂-) protons of this molecule acidic?
The acidity of the methylene protons is a key feature of this reagent's reactivity. The pentafluorophenyl ring is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This, combined with the electron-withdrawing nature of the nitrile (-CN) group, stabilizes the resulting carbanion formed upon deprotonation. This stabilization facilitates the removal of a proton by a base, making the methylene protons significantly more acidic than those in standard phenylacetonitrile. This enhanced acidity allows for the use of milder bases in many reactions, which can improve selectivity and reduce side products. The formation of this stabilized carbanion is crucial for its role in nucleophilic displacements and additions.[11]
Q4: What are the primary applications of this compound in synthesis?
This reagent is a versatile building block. Its primary applications include:
-
Intermediate for Pharmaceuticals and Liquid Crystals: It serves as a key precursor in the synthesis of various complex molecules with applications in medicine and materials science.[2][7]
-
Synthesis of Heterocycles: The activated methylene group and the reactive pentafluorophenyl ring make it an excellent starting material for constructing fluorinated heterocyclic compounds, such as tetrafluoroindoles.[11][12]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient aromatic ring is highly susceptible to nucleophilic attack, allowing for the displacement of fluoride ions (typically at the para position) to form new C-C, C-N, or C-S bonds.[13]
Troubleshooting Guide: Optimizing Reaction Yield
Low or inconsistent yields are common frustrations in synthesis. This guide provides a systematic approach to diagnosing and solving these issues.
Caption: Troubleshooting workflow for low reaction yields.
Problem 1: My reaction yield is low or non-existent.
Q: I've set up my reaction, but TLC/GC-MS analysis shows mostly unreacted starting material. What's the most likely cause?
A: This issue almost always points to a problem with the deprotonation of the acetonitrile.
-
Causality: The formation of the nucleophilic carbanion is the rate-determining step in many reactions involving this reagent. If the base is not strong enough, not present in sufficient quantity, or if there are acidic impurities (like water) quenching the carbanion, the reaction will not proceed.
-
Troubleshooting Steps:
-
Check Your Base: Ensure the pKa of your chosen base is sufficient to deprotonate the methylene group. For many applications, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is effective.[11][13] For less reactive electrophiles, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required.
-
Ensure Anhydrous Conditions: This is one of the most common causes of reaction failure.[14] Water will readily protonate the carbanion intermediate, halting the reaction. Always use freshly dried solvents and flame- or oven-dry your glassware before use.[15] Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.[14]
-
Temperature Control: Some reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gradually increasing the heat while monitoring the reaction progress. Conversely, for very strong bases like n-butyllithium, reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions.[11]
-
Problem 2: My reaction is messy, with multiple side products.
Q: I'm getting some of my desired product, but the crude NMR is complex, and purification is difficult. What side reactions are common?
A: The high reactivity of this compound can lead to several side products if conditions are not carefully controlled.
-
Causality & Common Side Products:
-
Dimerization/Oligomerization: The generated carbanion can act as a nucleophile and attack the electron-deficient aromatic ring of another molecule of the starting material, leading to dimers or larger oligomers.[2][7] This is more common with high concentrations of the reagent or when the electrophile is added too slowly.
-
Bis-alkylation: A known side reaction is the formation of bis(pentafluorophenyl)acetonitrile, where two pentafluorophenyl groups become attached to the same carbon.[11] This occurs when the initially formed product is deprotonated again and reacts with another electrophile. Using a slight excess of the nitrile can sometimes favor the mono-alkylation product.
-
Hydrolysis: If significant water is present during workup or the reaction itself, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions.[16]
-
-
Troubleshooting Steps:
-
Control Stoichiometry and Addition: Add the base slowly to a solution of the nitrile and the electrophile, or add the electrophile dropwise to the pre-formed carbanion.[17] This keeps the instantaneous concentration of the reactive intermediate low, minimizing self-condensation.
-
Optimize Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity and minimize the formation of undesired byproducts.[14]
-
Choose the Right Base: An overly strong base can promote side reactions. If you are observing dimerization, consider switching to a milder base (e.g., from NaH to K₂CO₃) and compensating with a higher reaction temperature if necessary.
-
Table 2: Guide to Reaction Condition Optimization
| Parameter | If Yield is Low... | If Many Side Products... | Rationale |
|---|---|---|---|
| Base | Use a stronger base (e.g., NaH, LDA) or increase stoichiometry. | Use a milder base (e.g., K₂CO₃, Cs₂CO₃) or use stoichiometric amounts. | Balances the need for deprotonation against the risk of side reactions. |
| Solvent | Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate ions. | Consider a less polar solvent that may reduce the rate of side reactions. | Solvent choice affects reaction rates and the solubility of intermediates. |
| Temperature | Increase temperature in increments (e.g., RT -> 50°C -> 80°C), monitoring by TLC. | Decrease temperature (e.g., RT -> 0°C -> -78°C). | Temperature controls the reaction kinetics; lower temps favor the most stable transition state.[14] |
| Concentration | Ensure concentration is not too dilute. | Run the reaction at a lower concentration (higher solvent volume). | High concentrations can favor intermolecular side reactions like dimerization. |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation using an Alkyl Halide
This protocol provides a robust starting point for the alkylation of this compound.
-
Expertise & Experience: This procedure utilizes potassium carbonate, a mild and easy-to-handle base, in acetonitrile. Acetonitrile is a good solvent for this reaction as it is polar aprotic and can typically be obtained in high purity and anhydrous form. The reflux temperature ensures a sufficient reaction rate without promoting excessive side product formation.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and the desired alkyl halide (1.1 eq.).
-
Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS every 2-4 hours. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts, washing the solid with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Trustworthiness: This protocol is self-validating through the monitoring step (TLC/GC-MS). If the reaction stalls, it indicates a potential issue with reagent purity or activity.[18] If side products appear, it suggests the conditions may be too harsh. The workup procedure is designed to effectively remove both inorganic salts and water-soluble impurities.
Caption: Step-by-step alkylation protocol workflow.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 653-30-5 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. GSRS [precision.fda.gov]
- 5. scbt.com [scbt.com]
- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. rheniumshop.co.il [rheniumshop.co.il]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
- 18. Troubleshooting [chem.rochester.edu]
Technical Support Center: Safe Handling of 2,3,4,5,6-Pentafluorophenylacetonitrile
Welcome to the technical support guide for 2,3,4,5,6-pentafluorophenylacetonitrile (CAS No. 653-30-5). This document is designed for researchers, scientists, and drug development professionals, providing essential safety information, handling procedures, and troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to handle this reagent safely and effectively in your experiments.
Hazard Identification & Key Properties
Before handling any chemical, it's crucial to understand its intrinsic properties and associated hazards. This compound is a fluorinated organic compound with specific risks that necessitate careful handling.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₂F₅N | [2][3] |
| Molecular Weight | 207.10 g/mol | [3] |
| Appearance | Clear to pale yellow liquid | [1] |
| Boiling Point | 107-111 °C at 17 mmHg | [4][5] |
| Density | 1.61 g/mL at 25 °C | [4][5] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Solubility | Insoluble in water |[4][6] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Oral Toxicity | Category 4 | Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
(Source: OSHA Hazard Communication Standard, 29 CFR 1910.1200)[2][7]
Frequently Asked Questions (FAQs): Safe Handling & PPE
This section addresses the most common questions regarding the day-to-day handling of this compound.
Q1: What are the primary health risks associated with this compound?
A: The primary risks are acute toxicity and irritation. It is classified as harmful if swallowed, inhaled, or if it comes into contact with your skin.[2][7] It can also cause significant irritation to the skin, eyes, and respiratory system.[2][7] While aromatic nitriles like this one do not typically liberate cyanide in the body, nitrile poisoning can exhibit similar symptoms to hydrogen cyanide exposure, and the substance is readily absorbed through the skin.[8]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A: A comprehensive PPE setup is non-negotiable. The goal is to create a complete barrier against exposure.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is recommended if there is a splash hazard.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat. Ensure gloves are of a suitable material and thickness. For extensive handling, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: All handling of volatile materials should be done in a certified chemical fume hood. If engineering controls are not sufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Q3: What type of gloves offers the best protection?
A: Nitrile gloves are the preferred choice for handling this compound. Nitrile, a synthetic rubber, provides excellent resistance to chemicals, punctures, and a wide range of hazardous substances, including solvents, oils, and caustics.[9][10][11] It is crucial to check the manufacturer's glove compatibility data for specific breakthrough times. Always inspect gloves for tears or holes before use and remove them properly to avoid skin contamination.
Q4: What is the standard workflow for handling this compound to minimize exposure?
A: Adherence to a strict workflow is critical. The process should always prioritize minimizing the generation of mists or vapors and preventing any physical contact.
Caption: Standard Safe Handling Workflow.
Q5: What are the proper storage conditions?
A: Store the compound in a dry, cool, and well-ventilated place.[2][7] The container must be kept tightly closed to prevent moisture ingress and vapor escape.[6] It is incompatible with strong oxidizing agents and strong acids, so ensure it is segregated from these materials in storage.[2][8]
Q6: What materials are incompatible with this compound?
A: The primary incompatibilities are with strong oxidizing agents and strong acids.[2][8] Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[8] Nitriles may also polymerize in the presence of some metals or metal compounds.[8] Avoid heat, flames, and sparks.[7]
Troubleshooting Guide for Experimental Scenarios
This section provides guidance for specific issues you may encounter during your work.
Q: I've spilled a small amount (<10 mL) on the lab bench inside the fume hood. What is the correct cleanup procedure?
A: For a small, contained spill inside a fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Confirm your PPE is intact. If not, retreat and don the appropriate gear.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[2][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your lab manager or Environmental Health & Safety (EHS) department, following your institution's policies.
Q: I think I may have gotten some on my skin. What are the immediate first aid steps?
A: Act immediately. Seconds count.
-
Flush Immediately: Go to the nearest safety shower or drench hose. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[12][13]
-
Remove Contaminated Clothing: While rinsing, remove all contaminated clothing and jewelry.[13] Be careful not to spread the chemical to other parts of your body.
-
Seek Medical Attention: After flushing, seek immediate medical attention.[2] Provide the medical personnel with the Safety Data Sheet (SDS) for the compound.
-
Do Not Use Salves: Do not apply any creams or ointments to the affected area.[12]
Q: The compound appears discolored or has solidified in storage. Is it still safe to use?
A: Discoloration (e.g., turning a darker yellow) or solidification can indicate potential degradation or contamination. While the compound can be a solid or liquid depending on the temperature, unexpected changes warrant caution.[1] It is not recommended to use the material if its purity is , as impurities could lead to unpredictable reaction outcomes or the formation of more hazardous byproducts. If in doubt, it is safer to dispose of the material according to your institution's hazardous waste procedures.
Q: My reaction is generating unexpected fumes or is showing signs of a runaway reaction. What should I do?
A:
-
Do Not Panic: Stay calm.
-
Ensure Safety: If the reaction is in a fume hood, ensure the sash is lowered to provide a barrier.
-
Alert Others & Evacuate: Alert everyone in the lab immediately. If the situation appears uncontrolled, activate the fire alarm, and evacuate the area.[13]
-
Shut Down Equipment (If Safe): If it is safe to do so without reaching over the reaction, shut down heat sources or reagent additions.
-
Contact Emergency Services: From a safe location, call your institution's emergency number or 911. Inform them of the nature of the incident and the chemicals involved.[14]
Detailed Emergency Procedures
In the event of a significant exposure or spill, follow these established protocols.
Caption: Emergency Response for Personal Exposure.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration. Get immediate medical attention.[7]
-
Skin Contact: As detailed above, immediately flush with water for at least 15 minutes while removing contaminated clothing.[13] Get medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[13] Remove contact lenses if present and easy to do. Get immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water.[7] Call a poison control center or doctor immediately.[2] Do not induce vomiting unless directed to do so by medical personnel.
Waste Disposal
All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, must be treated as hazardous waste.[2]
-
Collect waste in a suitable, closed, and properly labeled container.[2]
-
Do not dispose of this chemical into drains or the environment.[2]
-
Follow all local, regional, and national hazardous waste regulations for disposal. Consult your institution's EHS department for specific procedures.[2]
References
- 1. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 653-30-5 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. armbrustusa.com [armbrustusa.com]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. hazardoussubstances.govt.nz [hazardoussubstances.govt.nz]
controlling the reactivity of the nitrile group in pentafluorophenylacetonitrile
A Guide to Controlling the Reactivity of the Nitrile Group
Introduction
Pentafluorophenylacetonitrile (C₆F₅CH₂CN) is a valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The molecule's unique reactivity stems from the convergence of two key features: the versatile nitrile functional group and the powerfully electron-withdrawing pentafluorophenyl ring. This substitution dramatically increases the electrophilicity of the nitrile carbon and the acidity of the adjacent methylene (α-carbon) protons, creating a landscape of enhanced reactivity but also presenting specific challenges.[1]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for navigating the complexities of the nitrile group in this fascinating molecule. We will move beyond standard textbook procedures to address common problems, explain the mechanistic rationale behind experimental choices, and provide robust, field-tested protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrile group in pentafluorophenylacetonitrile more reactive towards nucleophiles than in benzonitrile?
The pentafluorophenyl (C₆F₅) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the aromatic ring to the benzylic position, which in turn pulls electron density away from the nitrile group. This inductive withdrawal significantly increases the partial positive charge (electrophilicity) on the nitrile carbon, making it far more susceptible to attack by nucleophiles compared to the nitrile carbon in benzonitrile.[1][2]
Q2: What are the most common transformations of the nitrile group in this molecule?
The primary transformations include hydrolysis to carboxylic acids, reduction to primary amines or aldehydes, and nucleophilic additions with organometallic reagents to form ketones.[3][4] Additionally, the electron-deficient nature of the nitrile makes it a candidate for cycloaddition reactions.[5]
Q3: Are the α-protons (on the CH₂ group) acidic? How does this affect my reactions?
Yes, the α-protons are significantly acidic. The strong electron-withdrawing C₆F₅ ring stabilizes the resulting carbanion through induction. This acidity is a critical consideration in reactions involving bases or organometallic reagents (like Grignard reagents), as competitive deprotonation can occur, consuming the reagent and reducing the yield of the desired nitrile addition product.[6]
Q4: Can the pentafluorophenyl ring itself react under the conditions used to transform the nitrile group?
While the C₆F₅ ring is generally robust, it is susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions, typically with strong nucleophiles at elevated temperatures. The para-fluorine is the most common site of substitution. It is crucial to use the mildest possible conditions for nitrile transformations to avoid undesired reactions on the ring.
Troubleshooting Guides & Experimental Insights
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Guide 1: Hydrolysis Reactions (Nitrile → Amide → Carboxylic Acid)
The hydrolysis of nitriles proceeds in a stepwise manner, first to a carboxamide and then to a carboxylic acid.[7] Controlling this process with pentafluorophenylacetonitrile requires careful selection of conditions.
Q: My acid-catalyzed hydrolysis stops at the amide (pentafluorophenylacetamide). How can I drive the reaction to the carboxylic acid?
A: Cause & Scientific Rationale: This is a common issue. The initial hydration of the protonated nitrile to the amide is often faster than the subsequent hydrolysis of the amide.[8] The stability of the amide intermediate, coupled with the potential for protonation on the amide oxygen, can make the second step kinetically challenging under mild acidic conditions.
Solution & Protocol: To achieve full hydrolysis to pentafluorophenylacetic acid, more forcing conditions are necessary.
-
Strategy 1: Strong Acid & Heat: Refluxing the nitrile or amide in a mixture of a strong acid like concentrated sulfuric acid and aqueous acetic acid is a reliable method.[9]
-
Strategy 2: Basic Hydrolysis: Using a strong base like NaOH or KOH in a water/alcohol mixture at reflux will effectively hydrolyze the nitrile to the carboxylate salt. A subsequent acidic workup is required to protonate the salt to the final carboxylic acid.[7]
Troubleshooting Flowchart: Nitrile Hydrolysis
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Guide 2: Reduction Reactions (Nitrile → Amine or Aldehyde)
The outcome of nitrile reduction is highly dependent on the choice of reducing agent and reaction conditions.[10]
Q: I am trying to synthesize the aldehyde (pentafluorophenylacetaldehyde) using DIBAL-H, but I am getting the primary amine as the major product. What is wrong?
A: Cause & Scientific Rationale: Reduction of a nitrile with a hydride reagent first forms an imine-metal complex intermediate.[3] To isolate the aldehyde, this intermediate must be hydrolyzed during workup before it can be further reduced. If the reaction temperature is too high or if excess DIBAL-H is used, a second hydride addition occurs, leading to the fully reduced primary amine.[11]
Solution & Protocol: Precise control over stoichiometry and temperature is critical for this transformation.
-
Stoichiometry: Use only one equivalent of DIBAL-H.
-
Temperature: The reaction must be run at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent over-reduction. The DIBAL-H should be added slowly to the nitrile solution to maintain this low temperature.
-
Workup: The reaction should be quenched at low temperature with a mild acid (e.g., dilute HCl or Rochelle's salt solution) to hydrolyze the imine intermediate to the aldehyde.
Data Table: Reducing Agents for Pentafluorophenylacetonitrile
| Reagent | Product | Key Conditions | Common Issues |
| LiAlH₄ (Lithium Aluminum Hydride) | Primary Amine (C₆F₅CH₂CH₂NH₂) | THF, Reflux; Aqueous workup | Highly reactive; difficult to stop at aldehyde |
| DIBAL-H (Diisobutylaluminium Hydride) | Aldehyde (C₆F₅CH₂CHO) | 1 equivalent, Toluene or CH₂Cl₂, -78 °C | Over-reduction to amine if temperature is not controlled |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine (C₆F₅CH₂CH₂NH₂) | High pressure H₂, alcohol solvent | Potential for dehalogenation of the C₆F₅ ring |
Guide 3: Nucleophilic Addition of Organometallics
Q: My Grignard reaction with pentafluorophenylacetonitrile is giving very low yields of the expected ketone. Why?
A: Cause & Scientific Rationale: The primary cause is the acidity of the α-protons on the methylene bridge. Grignard reagents are strong bases and can deprotonate the α-carbon to form a resonance-stabilized carbanion.[6] This acid-base reaction consumes the Grignard reagent and results in the unreacted starting material after aqueous workup.
Solution & Protocol:
-
Strategy 1 (Alternative Reagent): Consider using an organolithium reagent, which may favor addition over deprotonation in some cases, although the acidity issue remains.
-
Strategy 2 (Two-Step Procedure): First, deprotonate the α-carbon with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperature. Then, add an acylating agent (e.g., an ester or acid chloride) to form the desired ketone. This avoids the use of a nucleophilic base.
-
Strategy 3 (Protecting Group): While more complex, it is theoretically possible to introduce a protecting group at the alpha position before performing the nitrile addition, though this adds steps to the synthesis.[12][13]
Reaction Pathway Diagram: Grignard Reaction Challenges
Caption: Competing pathways in the Grignard reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Pentafluorophenylacetic Acid via Acid Hydrolysis
This protocol is adapted from a procedure reported in Organic Syntheses.[9]
Materials:
-
Pentafluorophenylacetonitrile (1.0 eq)
-
Acetic Acid (50% aqueous solution)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentafluorophenylacetonitrile (e.g., 0.500 mole).[9]
-
Add 50% aqueous acetic acid (e.g., 350 mL) and concentrated sulfuric acid (e.g., 12.5 mL).[9]
-
Heat the mixture to reflux and maintain for 15 hours. The reaction progress can be monitored by TLC or GC-MS.[9]
-
After cooling to room temperature, dilute the mixture with an equal volume of water and cool in an ice bath for 1 hour to precipitate the product.[9]
-
If an organic layer separates, decant the aqueous layer. Dissolve the organic residue in diethyl ether (e.g., 200 mL).[9]
-
Wash the ether solution sequentially with water and 10% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pentafluorophenylacetic acid.
-
The product can be further purified by recrystallization or distillation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
preventing polymerization of 2,3,4,5,6-pentafluorophenylacetonitrile in storage
<Technical Support Center: 2,3,4,5,6-Pentafluorophenylacetonitrile >
A Guide to Preventing Polymerization in Storage for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and prevent the unwanted polymerization of this reagent during storage. As a highly reactive compound, proper handling and storage are critical to maintaining its integrity and ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a fluorinated aromatic nitrile with the chemical formula C₈H₂F₅N.[1][2] Its structure, featuring a highly electron-withdrawing pentafluorophenyl ring attached to a nitrile group, makes it susceptible to polymerization. The electron-deficient nature of the aromatic ring can activate the nitrile group, making it more susceptible to nucleophilic attack, which can initiate a polymerization cascade. Additionally, like many nitriles, it can potentially undergo free-radical polymerization, especially when exposed to initiators such as heat, light, or impurities.[3][4]
Q2: What are the primary signs that my this compound has started to polymerize?
Visual inspection is the first line of defense. Signs of polymerization include:
-
Increased Viscosity: The clear, colorless to pale yellow liquid[5] will become noticeably thicker or more viscous.
-
Precipitation or Cloudiness: The formation of a solid precipitate or a cloudy appearance in the once-clear liquid.
-
Color Change: A significant darkening of the solution beyond a pale yellow hue.
-
Exothermic Reaction: In advanced stages, you might notice the container becoming warm to the touch, indicating an uncontrolled exothermic polymerization.
Q3: What are the ideal storage conditions to prevent polymerization?
To minimize the risk of polymerization, strict adherence to recommended storage conditions is essential. The material is heat and air-sensitive.[5]
-
Temperature: Store in a refrigerator at temperatures between 2 and 8 °C.[5]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent exposure to air and moisture.[5] The product is often packed under Argon.[5]
-
Light Protection: Keep the container in a dark location, away from direct sunlight or other sources of UV light.[5]
-
Container: Use tightly sealed containers made of appropriate materials (e.g., amber glass) to prevent contamination and exposure to air.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[5] | Reduces the rate of potential thermally initiated polymerization. |
| Atmosphere | Inert (Argon or Nitrogen)[5] | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Store in the dark[5] | Prevents photochemical initiation of polymerization. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air/moisture. |
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable steps to resolve them.
Issue 1: The material appears more viscous than expected upon receipt or after a short storage period.
-
Potential Cause: Onset of oligomerization or polymerization. This could be due to improper storage during transit or the introduction of contaminants.
-
Troubleshooting Steps:
-
Do Not Use: If a significant increase in viscosity is observed, it is recommended not to use the material in your experiment as it may lead to inconsistent or failed results.
-
Analytical Verification (Optional): If you have the capabilities, you can attempt to characterize the extent of oligomerization. Techniques like High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) can help identify the presence of higher molecular weight species.[6][7]
-
Contact Supplier: Report the issue to your chemical supplier for a potential replacement or further guidance.
-
Issue 2: A small amount of solid precipitate has formed in the container.
-
Potential Cause: This could be a sign of localized polymerization, potentially initiated at the surface or due to a contaminant.
-
Troubleshooting Steps:
-
Isolate the Liquid: Carefully decant the clear liquid portion away from the solid precipitate into a clean, dry, and inerted container.
-
Consider Purification: Depending on the scale and your experimental requirements, you may consider re-distillation of the liquid portion under reduced pressure. The boiling point is 107-111 °C at 17 mmHg.[2] However, this should be done with extreme caution as heating can accelerate polymerization.
-
Use with Caution: If you choose to use the decanted liquid, be aware that it may still contain soluble oligomers that could affect your reaction. A small-scale test reaction is advisable.
-
Issue 3: How can I inhibit polymerization if I need to store the material for an extended period?
-
Potential Solution: The addition of a polymerization inhibitor can significantly extend the shelf life of reactive monomers. For nitriles, free-radical inhibitors are often effective.
-
Recommended Inhibitors:
-
Phenolic Inhibitors: Compounds like hydroquinone (Hq) or its monomethyl ether (MEHQ) are common free-radical scavengers.[8][9] They work by reacting with and neutralizing free radicals that initiate polymerization.
-
Nitroxide Inhibitors: Stable nitroxides such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are also highly effective inhibitors.[9]
-
-
Protocol for Adding Inhibitor:
-
Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Under an inert atmosphere (e.g., in a glovebox), add the chosen inhibitor to the this compound at a low concentration, typically in the range of 10-100 ppm.
-
Gently swirl the container to ensure the inhibitor is fully dissolved.
-
Store the inhibited material under the recommended conditions (2-8 °C, inert atmosphere, dark).
-
References
- 1. This compound | C8H2F5N | CID 69554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. US3267132A - Nitroso compounds as inhibitors of polymerization of unsaturated nitriles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP2001081461A - Inhibitor composition for stabilizing free-radical polymerizable substance - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Navigating Reactions with Pentafluorophenylacetonitrile
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pentafluorophenylacetonitrile. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when utilizing this highly fluorinated substrate, with a primary focus on overcoming solubility issues to ensure successful and efficient reactions. As your virtual Senior Application Scientist, I will walk you through troubleshooting scenarios, frequently asked questions, and detailed protocols, grounding our discussion in established scientific principles.
I. Understanding the Challenge: The Nature of Pentafluorophenylacetonitrile
Pentafluorophenylacetonitrile (C₈H₂F₅N) is a valuable building block in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the five fluorine atoms activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] However, this high degree of fluorination also renders the molecule both hydrophobic and lipophobic, often leading to poor solubility in a wide range of common organic solvents. This limited solubility can significantly hinder reaction kinetics, lead to incomplete conversions, and complicate product isolation.
This guide provides a systematic approach to addressing these solubility challenges head-on.
II. Troubleshooting Guide: Addressing Poor Substrate Solubility
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My pentafluorophenylacetonitrile is not dissolving in my chosen reaction solvent. What are my immediate options?
A1: This is the most common issue. Before resorting to more complex solutions, a systematic approach to solvent selection and physical dissolution methods is recommended.
Initial Steps:
-
Solvent Polarity Matching: The "like dissolves like" principle is your first guide. Pentafluorophenylacetonitrile is a relatively polar molecule due to the nitrile group and the polarized C-F bonds.[4] Therefore, it is expected to have better solubility in polar aprotic solvents. If you are using a non-polar solvent like hexane or toluene, you will likely face significant solubility issues.
-
Temperature Adjustment: For many organic compounds, solubility increases with temperature. Cautiously heating your solvent while stirring can significantly improve dissolution. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Particle Size Reduction: If your pentafluorophenylacetonitrile is a solid, reducing its particle size can increase the surface area available for solvation, thereby increasing the rate of dissolution. This can be achieved by carefully grinding the solid with a mortar and pestle.
-
Sonication: The application of ultrasonic waves can dramatically enhance dissolution.[5][6] Sonication agitates particles and breaks down aggregates, facilitating solvent penetration.
Workflow for Initial Dissolution Attempts
Caption: Initial troubleshooting workflow for dissolving pentafluorophenylacetonitrile.
Q2: I've tried heating and sonication, but the solubility is still too low for an effective reaction concentration. What is the next step?
A2: When single-solvent systems fail, the use of a co-solvent is a powerful and often simple solution.
Co-solvent Strategy:
A co-solvent is a second, miscible solvent added to the primary reaction solvent to increase the overall solvating power of the system. For pentafluorophenylacetonitrile, adding a small amount of a highly polar aprotic co-solvent can make a significant difference.
Recommended Co-solvents:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are excellent at dissolving a wide range of polar organic molecules.
Experimental Protocol: Co-solvent Addition
-
Preparation: In your reaction vessel, suspend the pentafluorophenylacetonitrile in your primary reaction solvent (e.g., acetonitrile, THF, or dichloromethane).
-
Co-solvent Addition: While stirring vigorously, add the co-solvent (e.g., DMF or DMSO) dropwise.
-
Observation: Continue adding the co-solvent until the pentafluorophenylacetonitrile is fully dissolved.
-
Quantification: Note the final volume ratio of your primary solvent to the co-solvent. This ratio should be maintained for scaling up your reaction.
-
Reaction Initiation: Proceed with the addition of your other reagents. Be aware that the change in the overall polarity of the solvent system may influence your reaction kinetics.
Data Table: Qualitative Solubility Profile of Pentafluorophenylacetonitrile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Low | Mismatch in polarity with the polar nitrile and C-F bonds. |
| Moderately Polar Aprotic | Diethyl Ether, Dichloromethane (DCM) | Low to Moderate | DCM may offer some solubility due to its polarity. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | Better polarity match, but may still require assistance. |
| Highly Polar Aprotic | Acetonitrile (MeCN), Acetone | Moderate to High | Good polarity match with the substrate. |
| Highly Polar Aprotic (Co-solvents) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Excellent solvating power for polar organic molecules. |
| Polar Protic | Methanol, Ethanol, Water | Low | Pentafluorophenylacetonitrile is reported to be insoluble in water.[1][7] Protic solvents may engage in hydrogen bonding, which is not a primary interaction for this substrate. |
Note: This table provides a qualitative prediction. It is highly recommended to perform solubility tests with your specific batch of pentafluorophenylacetonitrile and chosen solvents.
Q3: My reaction involves an ionic nucleophile that is insoluble in my organic solvent, while my pentafluorophenylacetonitrile is also poorly soluble. How can I bring these reactants together?
A3: This is a classic scenario for employing Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for facilitating reactions between reactants that reside in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[8][9][10]
The Principle of Phase-Transfer Catalysis:
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the ionic nucleophile) from its native phase (e.g., aqueous or solid) into the organic phase where the pentafluorophenylacetonitrile resides. This allows the reaction to proceed in a homogeneous-like manner within the organic phase.
Workflow for Implementing Phase-Transfer Catalysis
Caption: A simplified workflow for setting up a phase-transfer catalyzed reaction.
Experimental Protocol: General Procedure for Phase-Transfer Catalysis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add your organic solvent and pentafluorophenylacetonitrile.
-
Nucleophile Addition: Add your ionic nucleophile (e.g., as an aqueous solution or a solid).
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide [TBAB] or Aliquat® 336).
-
Reaction: Stir the biphasic mixture vigorously to ensure efficient mixing and transport of the nucleophile into the organic phase. Heating may be required to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS analysis of the organic layer.
-
Work-up: Upon completion, separate the aqueous and organic layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
III. Frequently Asked Questions (FAQs)
Q1: Can I use sonication to drive the reaction, not just to dissolve the starting material?
A1: Yes, sonication can be used to promote the reaction itself, a field known as sonochemistry. The ultrasonic waves create localized hot spots and high pressures, which can accelerate reaction rates, particularly in heterogeneous systems.[11][12] For reactions involving pentafluorophenylacetonitrile where a solid nucleophile is used, sonication can continuously clean the surface of the solid, exposing fresh reactant.
Q2: Will using a co-solvent like DMF or DMSO affect my product purification?
A2: Yes, high-boiling point polar aprotic solvents like DMF and DMSO can be challenging to remove during work-up. If your product is not water-soluble, a common technique is to dilute the reaction mixture with a large volume of water and extract your product with a less polar, water-immiscible organic solvent like ethyl acetate or diethyl ether. The DMF or DMSO will preferentially partition into the aqueous layer.
Q3: Is there a general-purpose solvent that is best for reactions with pentafluorophenylacetonitrile?
A3: While there is no single "best" solvent for all reactions, acetonitrile (MeCN) is often a good starting point.[4] It is a polar aprotic solvent with a relatively high boiling point, and it can dissolve a moderate amount of pentafluorophenylacetonitrile. Its miscibility with water also simplifies some work-up procedures. However, for many reactions, a co-solvent or other techniques described in this guide will be necessary to achieve optimal results.
Q4: I am still observing low yields despite achieving full dissolution. What else could be the problem?
A4: If solubility is no longer the limiting factor, consider other aspects of your reaction conditions:
-
Base Strength: Many nucleophilic aromatic substitution reactions require a base to deprotonate the nucleophile or to act as an acid scavenger. Ensure your base is appropriate for your specific reaction.
-
Temperature: While heating can improve solubility, excessive heat can lead to decomposition of your starting materials or products.
-
Reaction Time: Some SNAr reactions on highly fluorinated rings can be sluggish. Ensure you are allowing sufficient time for the reaction to go to completion.
-
Atmosphere: If your nucleophile or product is sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
IV. Experimental Protocol: Determining Quantitative Solubility
Objective: To determine the solubility of pentafluorophenylacetonitrile in a given solvent at a specific temperature (e.g., g/100 mL or mol/L).
Materials:
-
Pentafluorophenylacetonitrile
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., water bath, oil bath, or heating block)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: a. To a vial containing a magnetic stir bar, add a known volume of the solvent (e.g., 5.0 mL). b. Add an excess of pentafluorophenylacetonitrile to the solvent. "Excess" means that there should be undissolved solid remaining after equilibration. c. Seal the vial and place it in the constant temperature bath set to the desired temperature. d. Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Dilution: a. After equilibration, turn off the stirrer and allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe and dispense a precise volume of the filtered solution into a volumetric flask. d. Dilute the sample with the same solvent to a known final volume. The dilution factor will depend on the expected solubility and the linear range of your analytical method.
-
Quantification: a. Prepare a series of standard solutions of known concentrations of pentafluorophenylacetonitrile in the same solvent. b. Analyze the standard solutions using your chosen analytical method to generate a calibration curve. c. Analyze your diluted sample under the same conditions. d. Use the calibration curve to determine the concentration of pentafluorophenylacetonitrile in your diluted sample.
-
Calculation of Solubility: a. Back-calculate the concentration of the original, undiluted saturated solution using the dilution factor. b. Express the solubility in your desired units (e.g., g/100 mL, mol/L).
Decision Tree for Solubility Enhancement
Caption: A decision tree to guide the selection of solubility enhancement techniques.
V. References
-
Liu, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. --INVALID-LINK--
-
Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14149–14157. --INVALID-LINK--
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution with 19F− and 18F−. Nature, 565(7741), 596–600. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene. --INVALID-LINK--
-
Akkarasamiyo, S., et al. (2019). Enhancement of Nucleophilic Aromatic Substitutions by the Synergistic Effects of Microcavitation and Continuous-Flow Chemistry. Periodica Polytechnica Chemical Engineering, 63(3), 444-450. --INVALID-LINK--
-
Mečiarová, M., et al. (2003). Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes. Ultrasonics Sonochemistry, 10(4-5), 265-270. --INVALID-LINK--
-
ChemicalBook. (2025). 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE. --INVALID-LINK--
-
Mečiarová, M., et al. (2003). Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes. ResearchGate. --INVALID-LINK--
-
Taylor & Francis Online. (2023). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile. --INVALID-LINK--
-
Matrix Fine Chemicals. (n.d.). 2-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETONITRILE. --INVALID-LINK--
-
PTC Organics Inc. (n.d.). Industrial Phase-Transfer Catalysis. --INVALID-LINK--
-
ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. --INVALID-LINK--
-
MDPI. (2020). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. --INVALID-LINK--
-
NIST WebBook. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
LookChem. (n.d.). This compound. --INVALID-LINK--
-
precisionFDA. (n.d.). This compound. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. --INVALID-LINK--
References
- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]
- 5. akjournals.com [akjournals.com]
- 6. Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 653-30-5 [chemicalbook.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfer.com [phasetransfer.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
catalyst selection and optimization for pentafluorophenylacetonitrile coupling reactions
Technical Support Center: Pentafluorophenylacetonitrile Coupling Reactions
A Senior Application Scientist's Guide to Catalyst Selection, Optimization, and Troubleshooting
Welcome to the technical support center for pentafluorophenylacetonitrile coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this highly electron-deficient substrate in cross-coupling methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-proven insights to empower you to solve challenges proactively.
The pentafluorophenyl moiety presents a unique set of challenges and opportunities. Its strong electron-withdrawing nature significantly influences the kinetics of oxidative addition and reductive elimination, while the presence of multiple C-F bonds introduces potential pathways for side reactions. This guide provides a structured approach to catalyst selection and a robust framework for troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic approach to designing coupling reactions with pentafluorophenylacetonitrile.
Q1: Which metal catalyst (Palladium, Nickel, or Copper) is the best starting point for coupling reactions with pentafluorophenylacetonitrile?
A1: For most C-C and C-N bond-forming reactions with electron-deficient aryl halides and pseudohalides, Palladium is the most versatile and well-documented starting point. Palladium-catalyzed systems, particularly for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer a broad range of commercially available ligands that can be fine-tuned to achieve high efficiency.[1][2][3]
-
Palladium (Pd): The go-to choice for reliability and scope. Modern palladacycle precatalysts and bulky, electron-rich phosphine ligands are designed to facilitate the challenging reductive elimination step often seen with electron-poor substrates.[1]
-
Nickel (Ni): An excellent, cost-effective alternative, especially for activating resilient C-F bonds or for specific transformations like reductive cross-couplings.[4][5] Nickel catalysis can sometimes offer orthogonal reactivity compared to palladium. P,N,N-pincer nickel complexes have shown efficacy in the cross-coupling of aryl fluorides.[6]
-
Copper (Cu): Traditionally used in Ullmann-type reactions, modern copper-catalyzed systems are re-emerging. However, they often require higher temperatures and are generally more substrate-specific than palladium or nickel systems for this application.
Q2: How does the electron-deficient pentafluorophenyl ring affect catalyst and ligand choice?
A2: The C₆F₅ group is a strong π-acceptor and inductively withdrawing group. This has two major, opposing effects on the catalytic cycle:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring makes the C-X (X = Halide) bond more susceptible to oxidative addition by a low-valent metal center (e.g., Pd(0) or Ni(0)). This step is often faster than with electron-rich arenes.
-
Inhibited Reductive Elimination: The resulting metal-aryl intermediate is more stable and electron-poor, which can make the final, product-forming reductive elimination step the rate-limiting step of the catalytic cycle.[1]
Therefore, the catalyst system must be chosen to specifically accelerate reductive elimination. This is achieved by using bulky, electron-donating ligands . Ligands like the Buchwald biarylphosphines (e.g., XPhos, tBuXPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are ideal.[1][7][8] Their steric bulk promotes the reductive elimination, while their electron-donating character increases electron density on the metal, also favoring this step.
Q3: What are the primary side reactions to watch out for with this substrate?
A3: The most common side reactions are:
-
Hydrodefluorination/Hydrodehalogenation: Cleavage of a C-F or C-X bond and replacement with a C-H bond. This can be promoted by moisture in the reaction and certain catalyst/ligand combinations.[9]
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This is often a problem in copper-catalyzed or copper-assisted reactions if conditions are not rigorously anaerobic.[10]
-
Catalyst Decomposition: Formation of inactive "palladium black" or other metal aggregates, which removes the catalyst from the cycle.[11][12] This can be caused by impurities, high temperatures, or an inappropriate solvent choice.
-
Reactions involving the Nitrile: While generally robust, the nitrile group can be susceptible to hydrolysis under harsh basic conditions or may coordinate to the metal center, potentially inhibiting catalysis.[13]
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to directly address specific issues you may encounter during your experiments.
Q: My reaction shows low or no conversion of the starting material. What should I investigate first?
A: Low conversion is a common issue that requires a systematic check of your reaction parameters. The flowchart below provides a logical diagnostic workflow.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Explanation:
-
Catalyst Activity: Palladium(0) sources can be sensitive to air and moisture. Pd(II) precatalysts like Pd(OAc)₂ or palladacycles are generally more stable but require in-situ reduction.[1][11] Always use a fresh, properly stored catalyst. For challenging couplings, third-generation palladacycle precatalysts are highly effective.[1]
-
Reagent Quality: Anhydrous and anaerobic conditions are critical. Oxygen can oxidize the active Pd(0) catalyst and lead to homocoupling side products.[11] Water can lead to hydrodehalogenation and hydrolysis of reagents. Degassing the solvent via freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) is mandatory.[12]
-
Reaction Conditions:
-
Temperature: While some modern catalysts work at room temperature, electron-deficient substrates may require heating (80-120 °C) to facilitate the rate-limiting reductive elimination step.[14]
-
Base: The base is crucial. For Suzuki reactions, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[8][15] The choice of base can dramatically impact reaction rates.
-
Solvent: Aprotic polar solvents like Dioxane, Toluene, or DMF are typically used. The choice of solvent can influence catalyst solubility and reactivity.[16][17]
-
Q: I'm observing significant hydrodefluorination of my starting material. How can I suppress this side reaction?
A: Hydrodefluorination (C-F cleavage) is a known issue with highly fluorinated aromatics. It often arises from pathways involving water or other proton sources.[9]
-
Rigorously Dry Conditions: This is the most critical factor. Ensure your solvent, reagents, and inert gas are scrupulously dry. Drying solvents over activated molecular sieves or distillation can help.
-
Ligand Choice: The electronic properties of the phosphine ligand can influence the product distribution. Sometimes, a less electron-rich ligand can disfavor the pathway leading to C-F activation, though this may come at the cost of lower overall reactivity.
-
Base Selection: Avoid bases that can generate water upon reaction with trace acid (e.g., hydroxides). Anhydrous bases like K₃PO₄ or Cs₂CO₃ are often better choices.
Q: My reaction mixture turns black, and the reaction stalls. What is happening?
A: The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive palladium metal.[11] This indicates your active Pd(0) catalyst has decomposed and precipitated out of the solution.
-
Check Ligand Integrity: Ensure your phosphine ligand has not oxidized. Use fresh ligand and handle it under an inert atmosphere.
-
Lower the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[12]
-
Ensure Proper Pd:Ligand Ratio: A slight excess of the ligand (e.g., Pd:L of 1:1.2 to 1:2) can help stabilize the active monomeric palladium species in solution and prevent aggregation.
-
Solvent Choice: Some solvents are known to promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue in some Sonogashira couplings compared to triethylamine alone.[12]
Catalyst & Ligand Selection Summary
The optimal catalyst system is highly dependent on the specific coupling reaction. The table below provides validated starting points for common transformations involving pentafluorophenylacetonitrile (Ar-CN, where Ar = C₆F₅CH₂).
| Coupling Reaction | Recommended Catalyst System | Base | Solvent | Key Considerations |
| Suzuki-Miyaura (C-C) | Pd₂(dba)₃ / PCy₃ or XPhos[18][19] | K₃PO₄ or Na₂CO₃[19] | Dioxane, Toluene | Boronic acid quality is crucial. Use 1.5-3.0 equivalents. High temperatures (100-120 °C) may be needed.[19][20] |
| Buchwald-Hartwig (C-N) | G3-XPhos Palladacycle[1] | NaOt-Bu or LHMDS[8] | Dioxane, t-AmylOH | Requires a strong, non-nucleophilic base. Ligand choice is critical for amine scope.[8][13] |
| Sonogashira (C-C, alkyne) | PdCl₂(PPh₃)₂ / CuI[11] | Triethylamine (TEA) or Diisopropylamine (DIPA) | TEA, THF, DMF | Rigorous exclusion of oxygen is essential to prevent alkyne homocoupling (Glaser coupling).[10][11] Copper-free conditions are possible but may require specific ligands. |
| Heck (C-C, alkene) | Pd(OAc)₂ / P(o-tol)₃ | TEA or K₂CO₃ | DMF, Acetonitrile | The high electron-deficient nature of the substrate makes it an excellent candidate for Heck reactions. |
Experimental Protocol: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for optimizing the reaction between pentafluorophenylacetonitrile bromide and an arylboronic acid.
Materials:
-
Pentafluorophenylacetonitrile bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Phosphine ligand (e.g., XPhos, 4.4 mol %)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 0.2 M)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add pentafluorophenylacetonitrile bromide, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, under an inert atmosphere (glovebox), weigh the palladium precatalyst and the phosphine ligand and add them to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with Argon or Nitrogen three times. Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
This systematic approach, grounded in a solid understanding of the catalytic cycle and potential pitfalls, will enable you to efficiently develop and optimize robust coupling reactions for pentafluorophenylacetonitrile.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation [ccspublishing.org.cn]
- 5. mdpi.com [mdpi.com]
- 6. P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Arylation of Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Refining Reaction Conditions for 2,3,4,5,6-Pentafluorophenylacetonitrile
Welcome to the technical support center for 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the practical application of chemical principles to achieve desired reaction outcomes with this versatile fluorinated building block.
Introduction to this compound (PFPA)
This compound is a unique chemical intermediate characterized by two primary reactive sites: the highly electron-deficient pentafluorophenyl ring and the activated methylene group of the acetonitrile moiety.[1] The five electron-withdrawing fluorine atoms make the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr), while also increasing the acidity of the α-protons.[1] This dual reactivity allows for a wide range of chemical transformations, but also necessitates careful control over reaction conditions to achieve selectivity.
This guide will focus on the two most common reaction classes for PFPA: nucleophilic aromatic substitution on the phenyl ring and transformations involving the acetonitrile group.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pentafluorophenyl group is highly activated towards SNAr, with substitution occurring preferentially at the para position (C-4).[2][3] This regioselectivity is a cornerstone of its synthetic utility.
dot
Caption: General mechanism for SNAr on PFPA.
Question 1: My SNAr reaction shows low or no conversion. What are the likely causes and how can I fix it?
This is a common issue often related to insufficient activation energy or suboptimal solvent choice.
Potential Causes & Solutions:
-
Insufficient Temperature: SNAr reactions, while favorable on this substrate, still have an activation barrier to overcome.
-
Explanation: The initial attack of the nucleophile on the aromatic ring is often the rate-determining step. Increasing the temperature provides the necessary kinetic energy for the reaction to proceed at a practical rate.
-
Troubleshooting Protocol:
-
Start your reaction at a moderate temperature (e.g., 60 °C) and monitor for progress using TLC or LCMS.
-
If conversion is slow, increase the temperature in 20 °C increments.
-
Be cautious, as excessively high temperatures (>120-140 °C) can sometimes lead to side reactions or decomposition, though PFPA is generally stable.[4]
-
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing intermediates and modulating the reactivity of the nucleophile.[5][6]
-
Explanation: For SNAr reactions with anionic or neutral nucleophiles, polar aprotic solvents are almost always the best choice.[7] These solvents (e.g., DMF, DMSO, Acetonitrile) excel at solvating the counter-ion (like K⁺ or Na⁺) but do not form strong hydrogen bonds with the nucleophile.[8][9] This leaves the nucleophile "naked" and highly reactive.[9] In contrast, polar protic solvents (e.g., water, methanol, ethanol) will form a solvent shell around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[6][8]
-
Troubleshooting Protocol:
-
Ensure you are using a dry, polar aprotic solvent. DMF, DMSO, and acetonitrile are excellent starting points.[10]
-
If your nucleophile has low solubility, consider a solvent like dioxane or THF, although they are less polar and may require higher temperatures.[10]
-
Strictly avoid protic solvents unless they are intended to be the nucleophilic reagent itself.
-
-
dot
Caption: Effect of solvent on nucleophile reactivity.
-
Weak Nucleophile or Insufficient Base: The strength of the nucleophile is paramount.
-
Explanation: If using a neutral nucleophile like an alcohol or a thiol, a base is required to generate the more potent anionic nucleophile (alkoxide or thiolate). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N).
-
Troubleshooting Protocol:
-
For neutral nucleophiles (ROH, RSH), add at least 1.5 equivalents of a mild inorganic base like K₂CO₃.
-
If the reaction is still sluggish, consider a stronger base or generating the anionic nucleophile separately with a reagent like sodium hydride (NaH) before adding the PFPA substrate.
-
-
Question 2: My SNAr reaction is messy, producing multiple unidentified byproducts. What's happening?
This typically points to a loss of selectivity, often due to excessive temperature or competing reaction pathways.
Potential Causes & Solutions:
-
Overheating: While heat can initiate the reaction, too much can provide enough energy to overcome the selectivity barrier for para-substitution, leading to minor substitution at the ortho or meta positions.
-
Troubleshooting Protocol:
-
Reduce the reaction temperature. Find the minimum temperature required for a clean, albeit slower, conversion.
-
Consider a more reactive solvent (e.g., switching from acetonitrile to DMF) which may allow the reaction to proceed at a lower temperature.
-
-
-
Polysubstitution: If your nucleophile is sufficiently reactive, it may substitute more than one fluorine atom.
-
Troubleshooting Protocol:
-
Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the nucleophile for mono-substitution.
-
Employ a slow addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration, favoring mono-substitution.
-
-
-
Reaction with the α-Protons: Under strongly basic conditions, the acidic protons on the carbon adjacent to the nitrile can be deprotonated, creating a nucleophilic carbanion that can lead to self-polymerization or other side reactions.
-
Troubleshooting Protocol:
-
Use a mild, non-nucleophilic base like K₂CO₃ instead of strong bases like alkoxides or hydroxides if this pathway is suspected.
-
Keep the temperature as low as possible to disfavor this side reaction.
-
-
| Problem | Primary Cause | Recommended Action |
| Low Conversion | Insufficient Temperature | Incrementally increase temperature from 60 °C to 120 °C. |
| Poor Solvent Choice | Switch to a dry, polar aprotic solvent (DMF, DMSO, MeCN). | |
| Weak Nucleophile | Add a base (e.g., K₂CO₃) for neutral nucleophiles (ROH, RSH). | |
| Multiple Products | Temperature Too High | Reduce reaction temperature to improve regioselectivity. |
| Polysubstitution | Use ~1.0 equivalent of nucleophile; consider slow addition. | |
| α-Deprotonation | Use a milder base (K₂CO₃); avoid strong, nucleophilic bases. |
Table 1. Troubleshooting Summary for SNAr Reactions.
Part 2: Reactions of the Acetonitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the adjacent α-protons can be removed to form a carbanion for C-C bond formation.
Question 3: My attempt to hydrolyze the nitrile to pentafluorophenylacetic acid is incomplete. How can I drive it to completion?
Nitrile hydrolysis is a notoriously difficult transformation that requires forcing conditions.[11][12]
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions: Water alone is not sufficient to hydrolyze the nitrile. Strong acid or base catalysis and heat are required.[11]
-
Acid-Catalyzed Hydrolysis:
-
Explanation: This proceeds via protonation of the nitrile nitrogen, followed by attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
-
Troubleshooting Protocol: Use a mixture of a strong acid (e.g., 50% v/v H₂SO₄ or concentrated HCl) and heat the reaction to reflux (typically >100 °C) for several hours. Monitor by TLC/LCMS until the starting material and amide intermediate are consumed.
-
-
Base-Catalyzed Hydrolysis:
-
Explanation: This involves the direct attack of a hydroxide ion on the nitrile carbon, also proceeding through an amide intermediate.
-
Troubleshooting Protocol: Use a concentrated solution of a strong base (e.g., 6M NaOH or KOH) in a water/alcohol co-solvent mixture to improve solubility. Heat the reaction to reflux for an extended period. The final product will be the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the carboxylic acid.
-
-
General Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a typical reaction for the para-substitution of PFPA with an alcohol.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Reagents: Add dry, polar aprotic solvent (e.g., DMF, ~0.5 M concentration), the alcohol nucleophile (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the PFPA is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acid-Catalyzed Nitrile Hydrolysis
-
Setup: In a round-bottom flask with a reflux condenser, combine this compound (1.0 eq.) with a 1:1 mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with stirring. Caution: This is a corrosive and exothermic process.
-
Monitoring: Monitor the reaction by taking small aliquots, quenching them carefully in ice water, extracting, and analyzing by TLC or LCMS. The reaction may take 12-24 hours.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice. Extract the aqueous mixture several times with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pentafluorophenylacetic acid. Recrystallization or column chromatography may be used for further purification.
References
- 1. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medlifemastery.com [medlifemastery.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 12. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Chromatography of Pentafluorophenylacetonitrile Derivatives
Welcome to our dedicated technical support center for scientists and researchers working with pentafluorophenylacetonitrile (PFPAN) derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their chromatographic analysis, particularly when using Pentafluorophenyl (PFP) stationary phases. Our goal is to equip you with the scientific understanding and practical steps needed to overcome common challenges and achieve robust, reproducible results.
Understanding the System: The Analyte and the Stationary Phase
Before diving into specific troubleshooting scenarios, it is crucial to understand the chemical interplay between your PFPAN derivatives and the PFP stationary phase. The unique properties of both are the foundation of the separation and often the root cause of analytical challenges.
Pentafluorophenylacetonitrile and its derivatives are characterized by two key structural features: the electron-rich, highly polarizable pentafluorophenyl ring and the polar nitrile group. The fluorine atoms are highly electronegative, creating a partial positive charge on the phenyl ring itself, while the nitrile group possesses a significant dipole moment and can act as a hydrogen bond acceptor. These characteristics dictate how the molecule will interact with its chromatographic environment.
PFP columns are not simple reversed-phase columns. Their separation mechanism is a complex interplay of multiple interaction types, making them exceptionally versatile but also requiring a nuanced approach to method development and troubleshooting.[1][2]
-
π-π Interactions: The electron-deficient nature of the PFP ring on the stationary phase allows for strong π-π stacking interactions with aromatic analytes, including the PFP ring of your derivatives.[3]
-
Dipole-Dipole Interactions: Both the PFP stationary phase and the nitrile group of the analyte have strong dipoles, leading to significant dipole-dipole interactions.
-
Hydrogen Bonding: The fluorine atoms on the PFP phase can act as weak hydrogen bond acceptors, interacting with any hydrogen bond donors on your derivative.[3]
-
Ion-Exchange Interactions: Residual silanol groups on the silica backbone of the stationary phase can become deprotonated, leading to undesirable ionic interactions with any basic sites on your analytes, a common cause of peak tailing.[1]
-
Hydrophobic Interactions: While not the dominant mechanism, hydrophobic interactions still play a role in retention, similar to a traditional C18 column.
This multi-modal nature of PFP columns is the key to their unique selectivity, but also a source of potential issues if not properly controlled.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the chromatography of PFPAN derivatives in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: I'm seeing significant peak tailing for my PFPAN derivative, even with a new PFP column. What's causing this and how can I fix it?
A1: Understanding the Cause of Peak Tailing
Peak tailing is one of the most common issues in HPLC and for PFPAN derivatives, it often points to secondary interactions between the analyte and the stationary phase.[4][5] Given the structure of these molecules, the primary suspect is the interaction of any basic functional groups on your derivative with acidic silanol groups on the silica surface of the column packing material.[6] Even on modern, high-purity silica, some residual silanols are always present.
Another potential cause is the interaction of the polar nitrile group with active sites on the stationary phase. While the nitrile group is not strongly basic, its polarity can lead to strong adsorption on unshielded silica surfaces.
Troubleshooting Workflow for Peak Tailing
Detailed Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
The "Why": If your PFPAN derivative has a basic functional group, operating at a mobile phase pH close to its pKa will result in a mixed population of ionized and neutral species, leading to broad, tailing peaks. By lowering the pH (typically to < 4), you can ensure the basic group is fully protonated, minimizing its interaction with negatively charged silanols. The introduction of fluorine atoms to an aromatic ring generally lowers the pKa of nearby basic functional groups.[7][8]
-
The "How-To": Prepare a mobile phase with a buffer (e.g., 10-20 mM phosphate or formate) at a pH of 2.5-3.0. This is generally a good starting point for basic compounds on silica-based columns.
-
-
Use of Mobile Phase Additives:
-
The "Why": Additives like triethylamine (TEA) or other amines act as "silanol blockers." They are small, basic molecules that preferentially interact with the active silanol sites on the stationary phase, effectively shielding your analyte from these secondary interactions.
-
The "How-To": Add a low concentration of TEA (e.g., 0.05-0.1% v/v) to your mobile phase. Be aware that TEA can suppress ionization in mass spectrometry and has a UV cutoff, so it may not be suitable for all detection methods.
-
-
Column Health and Contamination:
-
The "Why": Over time, columns can become contaminated with strongly retained sample components, or the packed bed can degrade, leading to poor peak shape for all analytes.
-
The "How-To":
-
First, confirm the issue is with the column by injecting a well-behaved standard. If it also tails, the column is likely the problem.
-
Follow the manufacturer's instructions for column flushing and cleaning. A generic approach is to flush with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then reverse the sequence.
-
If cleaning does not resolve the issue, the column may need to be replaced.
-
-
-
Sample Overload:
-
The "Why": Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
The "How-To": Prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
Q2: My retention times are drifting with each injection. What could be the cause and how do I stabilize my method?
A2: Pinpointing the Source of Retention Time Drift
Retention time drift is a frustrating issue that can compromise the reliability of your data. The causes can be broadly categorized as instrumental or chemical. For PFPAN derivatives on a PFP column, slow equilibration of the stationary phase with the mobile phase is a common chemical cause, especially when using mobile phase additives.
Troubleshooting Workflow for Retention Time Drift
Detailed Troubleshooting Steps:
-
Column Equilibration:
-
The "Why": PFP columns, with their multiple interaction mechanisms, can take longer to equilibrate than standard C18 columns, especially when changing mobile phases or after storage. The surface chemistry needs to reach a steady state with the mobile phase components.
-
The "How-To": Before starting your analysis, flush the column with at least 20-30 column volumes of the mobile phase. If you are using additives like ion-pairing reagents, the equilibration time may be even longer.
-
-
Mobile Phase Preparation and Stability:
-
The "Why": Changes in mobile phase composition over time can cause retention time drift. This can be due to the evaporation of a more volatile solvent (e.g., acetonitrile) from an aqueous mixture, or the degradation of mobile phase additives.
-
The "How-To":
-
Prepare fresh mobile phase daily.
-
Keep mobile phase bottles capped to minimize evaporation.
-
Ensure thorough mixing of mobile phase components, especially when preparing buffered solutions.
-
Degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.
-
-
-
Instrumental Issues:
-
The "Why": Leaks in the HPLC system are a common cause of retention time drift. A small leak in a pump head, fitting, or injector seal can lead to a lower, unstable flow rate.
-
The "How-To":
-
Visually inspect all fittings for signs of leakage.
-
Perform a system pressure test (refer to your instrument manual for the procedure). A steady drop in pressure indicates a leak.
-
Check the pump's performance by collecting and measuring the flow rate over a set period.
-
-
-
Column Temperature Control:
-
The "Why": Retention in reversed-phase chromatography is sensitive to temperature. A 1°C change in temperature can alter retention times by 1-2%. If the column is not thermostatted, fluctuations in ambient laboratory temperature will cause retention times to drift. Temperature can also affect the selectivity of the separation, especially for polar and ionizable compounds.[4][9][10]
-
The "How-To": Always use a column oven and allow it to stabilize at the set temperature before starting your analysis. A typical starting temperature is 30-40°C.
-
Q3: I'm struggling to get good resolution between two closely eluting PFPAN derivative isomers. What can I do to improve their separation?
A3: Strategies for Enhancing Resolution
Poor resolution between closely related compounds, such as isomers, is a common challenge. The key to improving resolution is to manipulate the selectivity of the chromatographic system. With PFP columns, you have several powerful tools at your disposal to achieve this.
Table 1: Parameters to Adjust for Improving Resolution
| Parameter | Principle of Action | Recommended Adjustment |
| Mobile Phase Organic Content | Alters the overall retention of analytes. Reducing the organic content increases retention and can improve resolution for early eluting peaks. | Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase in small increments (e.g., 2-5%). |
| Organic Modifier Type | Methanol and acetonitrile have different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole-dipole interactions. Methanol is a protic solvent and a better hydrogen bond donor and acceptor, while acetonitrile is aprotic with a strong dipole. | If using acetonitrile, try switching to methanol, or vice versa. Sometimes a ternary mixture (e.g., water/acetonitrile/methanol) can provide unique selectivity. |
| Mobile Phase pH | For ionizable analytes, small changes in pH near their pKa can dramatically alter their retention and selectivity. | If your isomers have slightly different pKa values, carefully adjust the mobile phase pH in small increments (e.g., 0.2 pH units) to maximize their separation. |
| Column Temperature | Temperature affects the thermodynamics of analyte-stationary phase interactions and can alter selectivity, especially for polar and ionizable compounds.[4][9][10] | Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 50°C) to see if resolution improves. |
| Flow Rate | Lowering the flow rate can increase column efficiency (plate count), leading to sharper peaks and better resolution, although it will also increase the analysis time. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). |
Experimental Protocol for Optimizing Resolution:
-
Baseline Experiment: Run your current method and carefully document the retention times and resolution of the critical pair.
-
Organic Modifier Adjustment:
-
Prepare a series of mobile phases with slightly lower organic content (e.g., if you are at 60% acetonitrile, try 58%, 55%, and 52%).
-
Inject your sample with each mobile phase and observe the effect on resolution.
-
-
Solvent Type Evaluation:
-
Prepare a mobile phase with methanol at a concentration that gives similar retention to your acetonitrile mobile phase.
-
Run your sample and compare the selectivity.
-
-
Temperature Study:
-
Set the column oven to a series of temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).
-
Allow the system to equilibrate at each temperature before injecting your sample.
-
Plot resolution versus temperature to find the optimal setting.
-
-
Combined Optimization: Once you have identified the most influential parameters, you can perform a combined optimization. For example, fine-tune the organic content at the optimal temperature.
Q4: My peaks are splitting into two. What is the likely cause?
A4: Diagnosing and Resolving Peak Splitting
Peak splitting can be a complex issue, often with multiple potential causes. It's important to diagnose the problem systematically.
Troubleshooting Workflow for Peak Splitting
Detailed Troubleshooting Steps:
-
Problem with Column Inlet/Fittings (Affects All Peaks):
-
The "Why": If all peaks in your chromatogram are split, the issue is likely physical. A void at the head of the column or a partially blocked inlet frit can cause the sample band to be unevenly distributed as it enters the stationary phase, leading to a split peak.[2][3]
-
The "How-To":
-
Carefully reconnect the tubing to the column inlet, ensuring the ferrule is properly seated and there is no gap.
-
If the problem persists, try reversing and flushing the column (backflushing) at a low flow rate to dislodge any particulates from the inlet frit. Important: Only do this if your column manufacturer states that the column is backflushable.
-
If backflushing doesn't work, the column may be permanently damaged and require replacement.
-
-
-
Sample Solvent Effect (Often Affects Early Eluting Peaks):
-
The "Why": If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel through the initial part of the column in a distorted band, leading to a split or misshapen peak.[1][11][12]
-
The "How-To":
-
Whenever possible, dissolve your sample in the initial mobile phase composition.
-
If solubility is an issue, use the minimum amount of a stronger solvent to dissolve the sample, and then dilute it with the mobile phase.
-
Reduce the injection volume. A smaller plug of strong solvent is less likely to cause peak distortion.
-
-
-
Co-elution of Isomers or Impurities (Affects a Single Peak):
-
The "Why": What appears to be a split peak may actually be two very closely eluting compounds. This is particularly relevant when dealing with isomeric PFPAN derivatives.
-
The "How-To": Refer to the strategies for improving resolution in Q3. Modifying the mobile phase, temperature, or flow rate can help to separate the two components into distinct peaks.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
Technical Support Center: Workup Procedures for Quenching Pentafluorophenylacetonitrile Reactions
Welcome to the technical support center for handling reactions involving pentafluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical step of quenching and working up these reactions. The unique combination of a highly fluorinated aromatic ring and a reactive nitrile functional group presents specific challenges that require careful consideration to ensure reaction success, product purity, and operational safety.
This resource is structured to move from foundational principles to specific troubleshooting scenarios, empowering you to make informed decisions in your experimental work.
Part 1: Foundational Principles of Quenching Reactions with Pentafluorophenylacetonitrile
Pentafluorophenylacetonitrile is a versatile reagent, often employed in reactions where the electron-withdrawing nature of the pentafluorophenyl group activates the adjacent methylene protons for deprotonation and subsequent nucleophilic attack. The workup of these reactions is not merely a procedural step but a critical phase that dictates the yield and purity of your final product.
The Critical Role of the Quenching Step
The primary goal of quenching is to neutralize any unreacted, highly reactive species in a controlled manner. In the context of pentafluorophenylacetonitrile reactions, this often involves neutralizing strong bases (e.g., organolithiums, metal hydrides) or other reactive intermediates. A poorly executed quench can lead to a host of problems, including:
-
Exothermic Reactions: Uncontrolled addition of a quenching agent can cause a rapid increase in temperature, leading to solvent boiling, pressure buildup, and potential side reactions or decomposition of the desired product.
-
Side Product Formation: The choice of quenching agent and the conditions under which it is introduced can lead to unwanted side reactions, such as hydrolysis of the nitrile group or nucleophilic aromatic substitution on the pentafluorophenyl ring.
-
Emulsion Formation: Inappropriate solvent combinations or pH adjustments during the quench can result in stable emulsions, complicating the separation of aqueous and organic layers.
Understanding the Reactivity of Pentafluorophenylacetonitrile and its Derivatives
The chemical behavior of pentafluorophenylacetonitrile and its reaction products during workup is governed by two key structural features:
-
The Pentafluorophenyl Group: This group is a strong electron-withdrawing moiety, which makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). While the C-F bond is generally strong, under certain conditions (e.g., strong nucleophiles, high temperatures), displacement of one or more fluorine atoms can occur. The para-fluorine is typically the most susceptible to substitution.
-
The Nitrile Group: The cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid under both acidic and basic conditions.[1] This is a critical consideration during aqueous workup, as the desired product may be the nitrile, not the hydrolyzed byproducts.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the workup of your pentafluorophenylacetonitrile reactions in a practical question-and-answer format.
Q1: How do I safely and effectively quench a reaction where I've used a strong base (like n-BuLi or LDA) to deprotonate pentafluorophenylacetonitrile?
A1: Quenching reactions involving strong, pyrophoric bases requires a slow and controlled approach to manage the exothermic nature of the neutralization. The key is to use a stepwise addition of quenching agents with decreasing reactivity.
Recommended Quenching Protocol for Strong Bases:
-
Cool the reaction mixture: Before adding any quenching agent, cool your reaction flask to 0 °C or even -78 °C using an ice bath or a dry ice/acetone bath. This will help to dissipate the heat generated during the quench.
-
Initial Quench with a Less Reactive Alcohol: Slowly add a less reactive alcohol, such as isopropanol, dropwise. Isopropanol reacts less vigorously with strong bases than water. Continue the addition until the initial vigorous reaction (fizzing, bubbling) subsides.
-
Sequential Addition of More Protic Solvents: After the initial quench with isopropanol, you can switch to a more reactive alcohol like ethanol or methanol, again adding it slowly. Finally, you can add water to quench any remaining reactive species.
-
Aqueous Workup: Once the reaction mixture is fully quenched and has been allowed to warm to room temperature, you can proceed with a standard aqueous workup.
Q2: I'm concerned about hydrolyzing the nitrile group in my product during the aqueous workup. What precautions should I take?
A2: Nitrile hydrolysis is a valid concern, especially if your product is sensitive to acidic or basic conditions. The rate of hydrolysis is dependent on pH and temperature.
Strategies to Minimize Nitrile Hydrolysis:
-
Use a Buffered Quench: Instead of quenching with water or dilute acid/base, consider using a saturated aqueous solution of a mild buffer like ammonium chloride (NH₄Cl). This will help to maintain a pH closer to neutral during the quench.
-
Avoid Strong Acids and Bases: If an acidic or basic wash is necessary to remove impurities, use dilute solutions and minimize the contact time. Perform the extraction quickly and at a low temperature.
-
Work at Low Temperatures: Keeping the reaction mixture cold during the aqueous workup will significantly slow down the rate of hydrolysis.
-
Non-Aqueous Workup: In cases where the product is extremely sensitive to water, a non-aqueous workup may be necessary. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove inorganic salts, followed by solvent evaporation.
Q3: During my workup, I've noticed the formation of an unexpected byproduct. How can I identify and prevent it?
A3: Side product formation can often be traced back to the reactivity of the pentafluorophenyl ring or the nitrile group.
Common Side Products and Prevention Strategies:
| Side Product | Likely Cause | Prevention Strategy |
| Pentafluorophenylacetic acid | Nitrile hydrolysis.[1] | Use buffered quench, avoid strong acids/bases, work at low temperatures. |
| Tetrafluorosubstituted product | Nucleophilic aromatic substitution on the pentafluorophenyl ring. | Use a non-nucleophilic base for deprotonation if possible. During workup, use mild quenching agents and avoid prolonged exposure to strong nucleophiles. |
| Amide intermediate | Incomplete nitrile hydrolysis. | If the carboxylic acid is the desired product, ensure complete hydrolysis by using appropriate acid/base concentration and reaction time/temperature. If the nitrile is desired, follow strategies to prevent hydrolysis. |
Troubleshooting Workflow for Unexpected Byproducts:
Caption: Decision tree for troubleshooting unexpected byproducts.
Q4: I'm having trouble purifying my fluorinated product. What are some effective purification techniques?
A4: The purification of highly fluorinated compounds can be challenging due to their unique physical properties, such as altered polarity and solubility.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for purifying products from pentafluorophenylacetonitrile reactions.
-
Solvent System: A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. The high fluorine content can make the compound less polar than its non-fluorinated analog.
-
Fluorinated Stationary Phases: For difficult separations, consider using a fluorinated stationary phase ("fluorous solid-phase extraction"), which can selectively retain fluorinated compounds.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with a range of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For high-purity samples, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) can be very effective. C18 or phenyl-hexyl columns are often good choices for aromatic compounds.[2]
Part 3: Experimental Protocols and Visual Workflows
Step-by-Step General Quenching and Workup Protocol
This protocol provides a general framework for the quenching and workup of a reaction involving the deprotonation of pentafluorophenylacetonitrile with a strong base, followed by reaction with an electrophile.
-
Reaction Setup: A solution of pentafluorophenylacetonitrile in an appropriate anhydrous solvent (e.g., THF, diethyl ether) is cooled to the desired reaction temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen, argon).
-
Deprotonation: A strong base (e.g., n-butyllithium, LDA) is added dropwise to the solution, and the reaction is stirred for the appropriate time to ensure complete deprotonation.
-
Reaction with Electrophile: The electrophile is added to the reaction mixture, and the reaction is allowed to proceed to completion.
-
Quenching:
-
The reaction mixture is cooled to 0 °C.
-
Saturated aqueous ammonium chloride solution is added slowly, dropwise, with vigorous stirring. The addition is continued until the reaction is no longer exothermic.
-
-
Extraction:
-
The reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
-
Drying and Concentration:
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
The drying agent is removed by filtration.
-
The solvent is removed in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product is purified by column chromatography, recrystallization, or another appropriate method.
Visual Workflow for Quenching Decision-Making
The following diagram illustrates a decision-making workflow for selecting an appropriate quenching strategy based on the reagents used and the stability of the product.
Caption: Decision workflow for selecting a quenching strategy.
References
Validation & Comparative
A Researcher's Guide to Polyfluorinated Aromatic Building Blocks: Comparing 2,3,4,5,6-Pentafluorophenylacetonitrile and Its Alternatives in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing metabolic stability, modulating electronic properties, and improving bioavailability.[1] Polyfluorinated aromatic compounds have emerged as indispensable building blocks for this purpose. Among them, 2,3,4,5,6-pentafluorophenylacetonitrile offers a unique combination of reactivity and functionality. This guide provides an in-depth comparison of this versatile reagent with its primary alternatives, focusing on their application in nucleophilic aromatic substitution (SNAr), the cornerstone reaction for their synthetic utility.
The Central Role of Nucleophilic Aromatic Substitution (SNAr) with Polyfluoroarenes
Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, the fluorine atoms in polyfluoroarenes render the aromatic ring highly electron-deficient. This polarity inversion makes the ring susceptible to attack by nucleophiles, initiating a substitution cascade.[2] The SNAr reaction on these substrates is a powerful, often metal-free, method for forming C-O, C-N, C-S, and C-C bonds.[3][4]
The reaction generally proceeds through a two-step addition-elimination mechanism via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The initial nucleophilic attack is typically the rate-determining step.[5] However, recent studies suggest that some of these transformations may proceed through a concerted (cSNAr) mechanism, bypassing a discrete intermediate, particularly when less-activating substituents are present or with certain nucleophiles.[6][7]
A defining feature of SNAr on pentafluorophenyl derivatives is its remarkable regioselectivity. Nucleophilic attack is overwhelmingly directed to the para position (C-4). This is due to the superior ability of the para-fluorine to stabilize the negative charge in the transition state through resonance, a contribution not possible for the ortho and meta positions.[8]
Profile of a Versatile Building Block: this compound
This compound is a liquid at room temperature, making it a convenient reagent for handling and dispensing in laboratory settings.[9][10] It is characterized by a pentafluorinated benzene ring attached to a cyanomethyl group (-CH₂CN).
The key to its utility lies in the powerful electron-withdrawing nature of both the five fluorine atoms and the cyanomethyl group. This dual activation significantly enhances the ring's susceptibility to nucleophilic attack, making it a highly reactive substrate for SNAr reactions. The cyanomethyl moiety also provides a valuable synthetic handle for further molecular elaboration, for instance, through hydrolysis to a carboxylic acid or reduction to an amine.
Key Alternatives and Comparative Analysis
The selection of an appropriate polyfluorinated building block depends on the desired reactivity, the required functional handles, and cost considerations. The primary alternatives to this compound are other commercially available polyfluorinated benzenes.
Hexafluorobenzene (C₆F₆)
As the parent perfluoroarene, hexafluorobenzene is a fundamental building block. It is a volatile liquid that serves as a benchmark for reactivity. All six positions are chemically equivalent, simplifying the outcome of monosubstitution.
Pentafluorobenzonitrile (C₆F₅CN)
This compound is a close structural analog to pentafluorophenylacetonitrile, with the activating cyano group directly attached to the ring. This direct attachment provides even stronger activation towards SNAr compared to the cyanomethyl group.
Octafluorotoluene (C₆F₅CF₃)
Similar to pentafluorophenylacetonitrile, octafluorotoluene features a strongly electron-withdrawing group (-CF₃) that activates the ring for para-substitution. It is a common choice when a trifluoromethyl group is desired in the final molecule.[8]
Pentafluoropyridine (C₅F₅N)
The introduction of a nitrogen atom into the aromatic ring creates a "perfluoroheteroaromatic" system. Pentafluoropyridine is highly reactive towards SNAr, with nucleophilic attack preferentially occurring at the 4-position, analogous to the para-position in benzene derivatives.[11][12]
Performance Comparison in SNAr Reactions
The true measure of these building blocks lies in their performance in synthetic applications. The following table summarizes experimental data from the literature, comparing the reactivity of pentafluorobenzonitrile and octafluorotoluene in SNAr reactions with phenothiazine. While direct comparative data for pentafluorophenylacetonitrile under identical conditions is scarce, its reactivity can be inferred from its structural similarity to these analogs.
| Substrate | Nucleophile | Base/Solvent System | Temp. (°C) | Time (h) | Yield (%) of para-substituted product | Reference |
| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ / MeCN | 60 | 3 | 76 | [13] |
| Octafluorotoluene | Phenothiazine | K₂CO₃ / DMF | 60 | 3 | 96 | [13] |
| Pentafluoronitrobenzene | Phenothiazine | K₃PO₄ / MeCN | 60 | 3 | 78 | [13] |
| Hexafluorobenzene | Phenothiazine | K₂CO₃ / DMSO | 85 | 12 | 64 (disubstituted) | [4] |
Analysis of Performance:
-
Reactivity: The reactivity of polyfluoroarenes in SNAr is directly proportional to the electron-withdrawing strength of the substituents. Generally, the order of reactivity is: C₆F₅NO₂ > C₆F₅CN > C₆F₅CF₃ > C₆F₆. The cyanomethyl group in this compound is less electron-withdrawing than a directly attached cyano or nitro group, placing its reactivity likely between that of octafluorotoluene and hexafluorobenzene.
-
Selectivity: For monosubstituted pentafluoroarenes (C₆F₅-X), nucleophilic attack is highly regioselective for the para-fluorine. However, with highly reactive substrates like pentafluorobenzonitrile, controlling the reaction to achieve monosubstitution can be challenging, sometimes leading to mixtures of para- and ortho-substituted products or disubstitution, especially with strong bases or higher temperatures.[3][4] Less reactive substrates like hexafluorobenzene may require harsher conditions, which can also lead to multiple substitutions.[4]
-
Causality of Experimental Choices: The choice of base and solvent is critical for controlling the outcome. A milder base (e.g., K₃PO₄) and a less polar solvent (e.g., MeCN) are often used for highly activated substrates like pentafluorobenzonitrile to temper reactivity and improve selectivity for the monosubstituted product.[13] Conversely, for less reactive substrates like hexafluorobenzene, a stronger base and a more polar, high-boiling solvent like DMSO are often necessary to drive the reaction to completion.[4]
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol is a representative procedure for the reaction of a polyfluoroarene with an amine, adapted from literature procedures for related substrates.[5][14]
Materials:
-
Polyfluorinated aromatic substrate (e.g., this compound) (1.0 eq)
-
Amine nucleophile (e.g., piperidine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the polyfluorinated aromatic substrate.
-
Add the anhydrous solvent (to make a ~0.1 M solution) and stir until dissolved.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Visualization of Key Concepts
Logical Flow of SNAr Building Block Selection
Generalized SNAr Mechanism
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
A Comparative Guide to the Spectroscopic Interpretation of 2,3,4,5,6-Pentafluorophenylacetonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic compounds, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis and interpretation of the spectroscopic data for 2,3,4,5,6-pentafluorophenylacetonitrile, a versatile building block in medicinal chemistry and materials science. Through a comparative approach with its non-fluorinated and partially-fluorinated analogs, phenylacetonitrile and 4-fluorophenylacetonitrile, this document aims to elucidate the profound influence of perfluorination on the spectral characteristics of a common organic scaffold.
The inclusion of a pentafluorophenyl group introduces unique and predictable alterations to the infrared (IR), nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), and mass spectrometry (MS) data. Understanding these shifts is not merely an academic exercise; it is a critical tool for reaction monitoring, purity assessment, and structural confirmation in complex research and development settings. This guide will delve into the causality behind the observed spectral phenomena, offering field-proven insights to aid in the confident identification and characterization of this and similar highly fluorinated molecules.
Comparative Spectroscopic Data Analysis
The following tables provide a summary of the key spectroscopic data for this compound and its less-fluorinated counterparts. This side-by-side comparison highlights the diagnostic shifts and coupling patterns that arise from the introduction of fluorine atoms to the phenyl ring.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | ~2260 | C≡N stretch |
| ~1650, ~1520 | C=C aromatic stretch (pentafluorophenyl) | |
| ~1100-1000 | C-F stretch | |
| Phenylacetonitrile | ~2250 | C≡N stretch |
| ~1600, ~1495 | C=C aromatic stretch | |
| ~3030 | Aromatic C-H stretch | |
| ~2920 | Aliphatic C-H stretch | |
| 4-Fluorophenylacetonitrile | ~2255 | C≡N stretch |
| ~1610, ~1510 | C=C aromatic stretch | |
| ~1230 | C-F stretch |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.8 - 4.0 | t | 2H | -CH₂- |
| Phenylacetonitrile | ~3.71 | s | 2H | -CH₂-[1] |
| ~7.25 - 7.35 | m | 5H | Ar-H[1] | |
| 4-Fluorophenylacetonitrile | ~3.69 | s | 2H | -CH₂- |
| ~7.0-7.3 | m | 4H | Ar-H |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Key C-F Couplings (J, Hz) | Assignment |
| This compound | ~115 | C≡N | |
| ~100-150 (multiple signals) | ¹JCF ≈ 250, ²JCF ≈ 20, ³JCF ≈ 5 | C₆F₅ | |
| ~15 | -CH₂- | ||
| Phenylacetonitrile | 117.9 | C≡N | |
| 131.5, 128.9, 127.8, 127.4 | C₆H₅ | ||
| 23.5 | -CH₂- | ||
| 4-Fluorophenylacetonitrile | 117.4 | C≡N | |
| 163.0 (d, ¹JCF ≈ 247) | ¹JCF ≈ 247 | C-F | |
| 129.5 (d, ³JCF ≈ 8) | ³JCF ≈ 8 | C-C-C-F | |
| 126.5 (d, ⁴JCF ≈ 3) | ⁴JCF ≈ 3 | C-C-C-C-F | |
| 116.2 (d, ²JCF ≈ 22) | ²JCF ≈ 22 | C-C-F | |
| 22.5 | -CH₂- |
Table 4: ¹⁹F NMR Spectroscopy Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~ -140 to -145 | m | F-2, F-6 (ortho) |
| ~ -150 to -155 | t | F-4 (para) | |
| ~ -160 to -165 | m | F-3, F-5 (meta) | |
| 4-Fluorophenylacetonitrile | ~ -113 | m | Ar-F |
Table 5: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 207 | 188 ([M-F]⁺), 167 ([M-CH₂CN]⁺) |
| Phenylacetonitrile | 117 | 116 ([M-H]⁺), 90 ([M-HCN]⁺), 77 ([C₆H₅]⁺) |
| 4-Fluorophenylacetonitrile | 135 | 134 ([M-H]⁺), 108 ([M-HCN]⁺), 95 ([C₆H₄F]⁺) |
Interpretation and Causality
The spectroscopic data presented above reveals significant and diagnostic differences between this compound and its less-fluorinated analogs. These differences are a direct consequence of the strong electron-withdrawing nature and the nuclear spin properties of fluorine.
Infrared (IR) Spectroscopy
The C≡N stretching frequency in this compound is observed at a slightly higher wavenumber compared to phenylacetonitrile. This is due to the strong inductive electron-withdrawing effect of the pentafluorophenyl ring, which strengthens the nitrile bond. The most prominent features in the IR spectrum of the perfluorinated compound are the strong C-F stretching vibrations, typically found in the 1000-1100 cm⁻¹ region, and the characteristic shifts in the aromatic C=C stretching bands.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is significantly simplified compared to its hydrocarbon analog, showing only a signal for the methylene (-CH₂-) protons. This signal appears as a triplet due to coupling with the two adjacent ortho-fluorine atoms (⁴JHF). The chemical shift of these protons is also further downfield compared to phenylacetonitrile, a result of the deshielding effect of the electron-deficient aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound presents a unique set of challenges and insights. The signals for the carbons of the pentafluorophenyl ring are often broad and can have a low signal-to-noise ratio. This is a consequence of extensive C-F coupling. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) of approximately 250 Hz, splitting the signal into a doublet. Longer-range couplings (²JCF, ³JCF) are also observed, further complicating the spectrum. The chemical shifts of the aromatic carbons are also significantly affected by the fluorine substituents. It is a known challenge that in some instances, the carbon peaks of the pentafluorophenyl group may be difficult to observe in a standard ¹³C NMR spectrum due to this extensive coupling and potential for long relaxation times.[2]
¹⁹F NMR Spectroscopy
¹⁹F NMR is an indispensable tool for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum typically displays three distinct multiplets corresponding to the ortho, meta, and para fluorine atoms. The integration of these signals will be in a 2:2:1 ratio, respectively. The chemical shifts and coupling patterns (F-F coupling) are highly diagnostic of the substitution pattern on the aromatic ring.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), this compound exhibits a clear molecular ion peak at m/z 207. Common fragmentation pathways include the loss of a fluorine atom ([M-F]⁺) and the loss of the acetonitrile group to give the stable pentafluorobenzyl cation ([M-CH₂CN]⁺). This fragmentation pattern is significantly different from that of phenylacetonitrile, which is dominated by the loss of a hydrogen atom or hydrogen cyanide.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the spectral regions of interest.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Mass Spectrometry: For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is typically prepared for direct infusion or injection into the mass spectrometer.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer using proton decoupling. A longer relaxation delay (5-10 seconds) may be necessary to observe all carbon signals, particularly the quaternary carbons of the pentafluorophenyl ring.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Proton decoupling is recommended to simplify the spectrum.
-
-
IR Spectroscopy: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Acquire the mass spectrum on an electron ionization mass spectrometer with a standard ionization energy of 70 eV.
Visualization of the Analytical Workflow
The logical flow for the complete spectroscopic characterization of this compound can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic analysis of this compound provides a clear illustration of the powerful and predictable effects of perfluorination on the spectral properties of an aromatic molecule. The characteristic shifts in IR frequencies, the simplified yet informative ¹H NMR spectrum, the complex but diagnostic ¹³C and ¹⁹F NMR spectra, and the distinct fragmentation pattern in mass spectrometry all serve as reliable indicators for the presence and structural integrity of the pentafluorophenylacetonitrile moiety. By comparing these data with those of phenylacetonitrile and 4-fluorophenylacetonitrile, researchers can gain a deeper appreciation for the nuanced information that each spectroscopic technique provides. This guide serves as a foundational resource for scientists working with fluorinated compounds, enabling more efficient and accurate structural elucidation in their research endeavors.
References
A Comparative Guide to the Mass Spectrum and Fragmentation of 2,3,4,5,6-Pentafluorophenylacetonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds and intermediates is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 2,3,4,5,6-pentafluorophenylacetonitrile, a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation behavior with structurally related alternatives, we aim to provide researchers with a robust framework for identifying and characterizing similar fluorinated aromatic nitriles.
The Mass Spectrum of this compound: A Detailed Interpretation
The electron ionization mass spectrum of this compound (C₈H₂F₅N) is characterized by a distinct pattern of fragment ions that provide a clear fingerprint for its identification. The molecular weight of this compound is 207.1 g/mol .[1]
Table 1: Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 207 | [C₈H₂F₅N]⁺• (Molecular Ion) | ~30 |
| 188 | [C₈H₂F₄N]⁺ | ~10 |
| 167 | [C₆F₅]⁺ | ~100 (Base Peak) |
| 146 | [C₇HF₅]⁺• | ~20 |
| 117 | [C₅F₃]⁺ | ~15 |
The Molecular Ion Peak (m/z 207)
The molecular ion (M⁺•) is observed at m/z 207, corresponding to the intact molecule having lost one electron. The presence of a prominent molecular ion peak is characteristic of aromatic compounds, which can stabilize the positive charge through the delocalized π-electron system of the benzene ring.[2]
The Base Peak (m/z 167): Formation of the Pentafluorophenyl Cation
The most abundant ion in the spectrum, the base peak, is observed at m/z 167. This highly stable fragment corresponds to the pentafluorophenyl cation ([C₆F₅]⁺). Its formation is a result of a classic benzylic cleavage, a highly favorable fragmentation pathway for compounds containing a phenyl ring attached to a methylene group.[3] The bond between the methylene carbon and the phenyl ring is cleaved, with the positive charge remaining on the exceptionally stable pentafluorophenyl group. The high intensity of this peak underscores the stability of this cation.
Caption: Benzylic cleavage leading to the stable [C₆F₅]⁺ cation.
Other Significant Fragments
-
m/z 188 ([C₈H₂F₄N]⁺): This peak arises from the loss of a fluorine atom from the molecular ion. The loss of a halogen is a common fragmentation pathway for halogenated compounds.[4]
-
m/z 146 ([C₇HF₅]⁺•): This fragment is likely formed by the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, a characteristic fragmentation of nitriles.[5]
-
m/z 117 ([C₅F₃]⁺): This ion likely results from the further fragmentation of the pentafluorophenyl cation (m/z 167) through the loss of a difluorocarbene (:CF₂) molecule.
Comparative Analysis with Structurally Related Nitriles
To better understand the influence of the pentafluorophenyl group and the nitrile functionality on the fragmentation pattern, we will compare the mass spectrum of this compound with those of phenylacetonitrile, 2,3,4,5,6-pentafluorobenzonitrile, and trifluoroacetonitrile.
Phenylacetonitrile (Benzyl Cyanide)
Phenylacetonitrile (C₈H₇N, MW = 117.15 g/mol ) is the non-fluorinated analog.[6] Its mass spectrum provides a baseline for understanding the impact of fluorine substitution.
Table 2: Key Ions in the EI Mass Spectrum of Phenylacetonitrile
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 117 | [C₈H₇N]⁺• (Molecular Ion) | ~100 (Base Peak) |
| 116 | [C₈H₆N]⁺ | ~35 |
| 90 | [C₇H₆]⁺• | ~40 |
| 89 | [C₇H₅]⁺ | ~20 |
The most striking difference is the base peak. In phenylacetonitrile, the molecular ion (m/z 117) is the most abundant peak. This is due to the high stability of the aromatic system. The benzylic cleavage product, the phenylmethyl cation ([C₇H₇]⁺) at m/z 91, is present but not as dominant as the [C₆F₅]⁺ peak in its fluorinated counterpart. This highlights the electron-withdrawing nature of the fluorine atoms, which destabilizes the molecular ion and promotes fragmentation at the benzylic position.
Caption: Comparison of benzylic cleavage in fluorinated and non-fluorinated analogs.
2,3,4,5,6-Pentafluorobenzonitrile
2,3,4,5,6-Pentafluorobenzonitrile (C₇F₅N, MW = 193.07 g/mol ) lacks the methylene spacer.[7]
Table 3: Key Ions in the EI Mass Spectrum of 2,3,4,5,6-Pentafluorobenzonitrile
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 193 | [C₇F₅N]⁺• (Molecular Ion) | ~100 (Base Peak) |
| 162 | [C₆F₄N]⁺ | ~10 |
| 124 | [C₅F₄]⁺• | ~34 |
In this case, the molecular ion (m/z 193) is the base peak, indicating high stability due to the direct attachment of the nitrile group to the aromatic ring. The absence of the benzylic C-C bond removes the primary fragmentation pathway seen in this compound. The main fragmentation involves the loss of a fluorine atom (m/z 174, not shown) and the loss of a CN group to form the [C₆F₅]⁺ ion (m/z 167), although the latter is less prominent than in the acetonitrile derivative.
Trifluoroacetonitrile
Trifluoroacetonitrile (C₂F₃N, MW = 95.02 g/mol ) offers a comparison with a simple fluorinated aliphatic nitrile.[8][9]
Table 4: Key Ions in the EI Mass Spectrum of Trifluoroacetonitrile
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 95 | [C₂F₃N]⁺• (Molecular Ion) | ~10 |
| 76 | [C₂F₂N]⁺ | ~5 |
| 69 | [CF₃]⁺ | ~100 (Base Peak) |
The fragmentation is dominated by the cleavage of the C-C bond to form the highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is the base peak. This demonstrates a similar principle to the benzylic cleavage observed in this compound, where the fragmentation is driven by the formation of a stable carbocation.
Experimental Protocol for Acquiring an EI Mass Spectrum
For researchers aiming to reproduce or acquire similar data, the following protocol outlines a standard procedure for obtaining an EI mass spectrum of a small, volatile organic compound like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation (if required):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation and comparison with library spectra.[10][11]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: A suitable delay (e.g., 3 minutes) should be set to prevent the solvent peak from saturating the detector.
-
-
Data Acquisition and Analysis: Acquire the data and process the resulting chromatogram and mass spectra using the instrument's software. Identify the peak corresponding to the analyte and analyze its mass spectrum.
Caption: A typical GC-MS workflow for the analysis of small organic molecules.
Conclusion
The mass spectrum of this compound is dominated by a highly stable pentafluorophenyl cation at m/z 167, formed through a characteristic benzylic cleavage. This fragmentation pattern is significantly influenced by the electron-withdrawing fluorine atoms, which promote this cleavage pathway more so than in the non-fluorinated analog, phenylacetonitrile. Comparison with related structures reveals the predictable nature of fragmentation in mass spectrometry, which is governed by the formation of stable ions. This guide provides a foundational understanding for researchers working with fluorinated aromatic compounds, enabling more confident structural elucidation and characterization.
References
- 1. GCMS Section 6.17 [people.whitman.edu]
- 2. whitman.edu [whitman.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Acetonitrile, trifluoro- [webbook.nist.gov]
- 9. Trifluoroacetonitrile - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to GC-MS and HPLC Methods for Purity Analysis of 2,3,4,5,6-Pentafluorophenylacetonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2,3,4,5,6-Pentafluorophenylacetonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and liquid crystal materials.[1][2][3] Its highly fluorinated structure imparts unique chemical properties that are leveraged in complex molecular architectures. However, residual impurities from its synthesis—be they starting materials, by-products, or degradation products—can have profound, often deleterious, effects on the yield, purity, and stability of the final API.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), the principal analytical technique for this compound, and High-Performance Liquid Chromatography (HPLC), a powerful alternative. We will dissect the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their specific analytical challenges.
Understanding the Analyte: this compound
Before developing a method, understanding the analyte's physicochemical properties is paramount.
-
Molecular Formula: C₈H₂F₅N[4]
-
Molecular Weight: 207.1 g/mol [2]
-
Appearance: Clear colorless to slightly yellow liquid.[2]
-
Solubility: Insoluble in water, but soluble in common organic solvents.[1][3]
The compound's boiling point indicates sufficient volatility and thermal stability for gas chromatography, making GC-MS a logical primary choice for purity and impurity profiling.[6][7]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. Its high resolving power (GC) combined with the definitive identification capabilities of a mass spectrometer makes it exceptionally well-suited for separating and identifying closely related impurities.[6][8]
Causality of Method Design
The selection of each GC-MS parameter is a deliberate choice rooted in the chemistry of the analyte and the goals of the analysis.
-
Injector: A split injection is chosen to prevent column overloading when analyzing a high-concentration sample for purity. A split ratio of 50:1 ensures a sharp peak shape for the main component. The inlet temperature (250 °C) is set well above the analyte's boiling point to ensure instantaneous and complete vaporization without causing thermal degradation.
-
GC Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is selected. This is a robust, general-purpose phase that separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. It provides excellent peak shapes for a wide range of compounds, including halogenated aromatics.[7][9]
-
Oven Temperature Program: The program starts below the boiling point of potential volatile solvents or impurities, then ramps at a controlled rate. This gradient ensures that low-boiling impurities are separated from the solvent front and from each other, while the main analyte peak remains sharp. A final hold at a high temperature (280 °C) ensures that any high-boiling, "heavy" impurities are eluted from the column, preventing carryover into subsequent runs.
-
Mass Spectrometer Detector: Electron Ionization (EI) is the standard for its robust nature and the creation of reproducible, library-searchable fragmentation patterns. This is invaluable for the tentative identification of unknown impurities. While some highly fluorinated compounds can be prone to extensive fragmentation and may not show a strong molecular ion with EI, it remains the first-line technique.[10] The scan range is set to encompass the molecular weight of the analyte and potential impurities.
Experimental Protocol: GC-MS Purity Analysis
This protocol is designed as a self-validating system for the routine purity assessment of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of high-purity ethyl acetate to create a ~2 mg/mL solution.
-
Vortex until fully dissolved.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Autosampler: Agilent 7693A (or equivalent).
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode, 50:1 ratio.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40–450.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS purity analysis of this compound.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideal for volatile compounds, HPLC serves as an essential orthogonal technique, particularly for identifying non-volatile or thermally labile impurities that would be missed by GC.[6][7]
Causality of Method Design
-
Mode and Column: Reversed-phase HPLC on a C18 column is the most common starting point for molecules with moderate polarity. It separates compounds based on their hydrophobicity. The pentafluorophenyl ring and nitrile group give the molecule a polarity suitable for retention and separation on a C18 phase.
-
Mobile Phase: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is used. Acetonitrile is chosen for its low UV cutoff and compatibility with MS detectors, should LC-MS be required for impurity identification. The gradient allows for the elution of compounds with a wide range of polarities.
-
Detector: The conjugated phenyl ring system of the analyte contains a chromophore, making UV detection a simple and robust choice. A wavelength of 255 nm is reported as a λmax for this compound, providing high sensitivity.[1][2]
Conceptual Protocol: HPLC-UV Purity Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 255 nm.
-
Injection Volume: 10 µL.
-
Head-to-Head Comparison: GC-MS vs. HPLC
The choice of an analytical method is always a trade-off. This table provides an objective comparison to guide your decision-making process.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity/hydrophobicity. |
| Ideal Analytes | Volatile and thermally stable compounds. | Non-volatile, polar, and thermally labile compounds.[7] |
| Selectivity | Very high; combines chromatographic retention time with mass spectral fragmentation patterns for definitive identification. | High; based on retention time and UV-Vis spectra. Can be enhanced by coupling to MS. |
| Sensitivity | Excellent, especially in Selected Ion Monitoring (SIM) mode (pg to fg levels).[11] | Very good, dependent on the analyte's chromophore (ng to pg levels). |
| Speed | Typically faster run times (5-20 minutes).[7] | Generally slower run times (10-30 minutes).[7] |
| Impurity ID | Excellent; EI fragmentation patterns can be searched against extensive libraries (e.g., NIST) for tentative identification. | Limited with UV detection. Requires coupling to MS (LC-MS) for structural elucidation. |
| Sample Prep | Simple dissolution in a volatile solvent. | Dissolution in mobile phase; may require filtration. |
Method Selection Logic
The optimal analytical strategy often involves using both techniques to gain a complete impurity profile.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the purity analysis of this compound, a well-developed GC-MS method stands as the most robust and informative primary technique. Its ability to separate volatile impurities and provide definitive structural information through mass spectrometry is unparalleled for this class of compound. The detailed protocol provided in this guide serves as a validated starting point for implementation in a quality control or research environment.
However, a complete analytical characterization, especially during drug development, necessitates an orthogonal approach. HPLC is the ideal complementary technique to probe for non-volatile or thermally sensitive impurities that GC cannot detect. By employing both GC-MS and HPLC, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of their intermediates and final APIs, thereby adhering to the stringent requirements of regulatory bodies.
References
- 1. This compound | 653-30-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 2,3,4,5,6-Pentafluorophenylacetonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups and structural nuances. This guide provides an in-depth analysis of the characteristic IR absorption bands of 2,3,4,5,6-pentafluorophenylacetonitrile, offering a comparative perspective against relevant analogues to highlight its unique spectral signature. The insights and data presented herein are grounded in established spectroscopic principles and experimental data to ensure scientific integrity and practical applicability.
The Unique Spectroscopic Landscape of a Fluorinated Nitrile
This compound is a fascinating molecule where the strong electron-withdrawing nature of the pentafluorinated phenyl ring significantly influences the electronic environment of the adjacent acetonitrile moiety. This perturbation is directly observable in its vibrational spectrum, providing a unique fingerprint for its identification and a basis for understanding its chemical behavior.
The dominant features in the IR spectrum of an aromatic nitrile are the C≡N stretch of the nitrile group and the various vibrational modes of the aromatic ring. The introduction of five fluorine atoms onto the phenyl ring introduces strong C-F bonds and alters the electron distribution within the ring, leading to characteristic shifts in the absorption frequencies of these key functional groups compared to their non-fluorinated counterparts.
Comparative Analysis of Characteristic IR Absorption Bands
To fully appreciate the spectral features of this compound, a comparison with phenylacetonitrile and benzonitrile is instructive. Phenylacetonitrile provides a direct comparison by removing the fluorine substituents, while benzonitrile allows for an examination of the effect of the methylene (-CH₂-) spacer.
The Nitrile (C≡N) Stretching Vibration
The C≡N stretching vibration is one of the most characteristic and easily identifiable peaks in the IR spectrum of nitriles. For this compound, this band appears at approximately 2260 cm⁻¹ .
-
Comparison with Phenylacetonitrile: In phenylacetonitrile, the C≡N stretch is observed at a slightly lower wavenumber, typically around 2252 cm⁻¹ . The higher frequency in the fluorinated compound can be attributed to the strong inductive electron-withdrawing effect of the pentafluorophenyl group. This effect tends to shorten and strengthen the C≡N bond, leading to a higher vibrational frequency.
-
Comparison with Benzonitrile: Benzonitrile, where the nitrile group is directly attached to the phenyl ring, exhibits its C≡N stretch at an even lower frequency, around 2230 cm⁻¹ . This is due to the conjugation of the nitrile's π-system with the aromatic ring, which weakens the C≡N bond. The presence of the insulating -CH₂- group in both phenylacetonitrile and its fluorinated analogue disrupts this direct conjugation.
Aromatic C=C Stretching Vibrations
The vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.
-
This compound: This molecule displays strong absorption bands in the 1500-1650 cm⁻¹ region, which are characteristic of the highly substituted and electron-deficient pentafluorophenyl ring.
-
Phenylacetonitrile and Benzonitrile: Non-fluorinated aromatic rings show characteristic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The positions and intensities of these bands in the fluorinated compound are significantly altered due to the mass and electronic effects of the fluorine substituents.
C-F Stretching Vibrations
The presence of multiple fluorine atoms gives rise to very strong and characteristic C-F stretching absorptions, typically found in the region of 1000-1400 cm⁻¹ . These bands are a definitive indicator of fluorination in the molecule and are absent in the spectra of phenylacetonitrile and benzonitrile.
C-H Stretching and Bending Vibrations
-
-CH₂- Vibrations: The methylene group in this compound gives rise to symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region, similar to phenylacetonitrile.
-
Aromatic C-H Vibrations: While phenylacetonitrile and benzonitrile show characteristic aromatic C-H stretching bands above 3000 cm⁻¹, these are absent in the spectrum of the fully substituted pentafluorophenyl ring of the target molecule.
Data Summary: A Comparative Table
| Vibrational Mode | This compound (cm⁻¹) (Gas Phase) [1][2] | Phenylacetonitrile (cm⁻¹) (Solution) [3][4] | Benzonitrile (cm⁻¹) (Solution) [5][6][7] | Interpretation |
| Aromatic C-H Stretch | - | ~3030-3080 | ~3030-3080 | Absent due to full substitution on the phenyl ring. |
| Methylene C-H Stretch | ~2940, ~2980 | ~2920, ~2950 | - | Symmetric and asymmetric stretching of the -CH₂- group. |
| Nitrile C≡N Stretch | ~2260 | ~2252 | ~2230 | Higher frequency due to the inductive effect of the C₆F₅ group. |
| Aromatic C=C Stretch | ~1520, ~1650 | ~1455, ~1497, ~1603 | ~1448, ~1491, ~1579 | Positions and intensities are altered by fluorine substitution. |
| C-F Stretch | Strong bands in 1000-1400 region | - | - | Definitive evidence of fluorination. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.
-
Perform a background scan to account for the absorbance of the atmosphere (CO₂ and H₂O). This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.
-
Perform a clean check by running a background scan to ensure no residual sample peaks are present.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in obtaining an FT-IR spectrum using the ATR technique.
Caption: Workflow for FT-IR analysis using the ATR technique.
Conclusion
The infrared spectrum of this compound is distinguished by a combination of features arising from the nitrile group, the methylene spacer, and the heavily fluorinated aromatic ring. The electron-withdrawing nature of the pentafluorophenyl group leads to a noticeable blue-shift of the C≡N stretching frequency compared to its non-fluorinated analogue, phenylacetonitrile. Furthermore, the spectrum is dominated by strong C-F stretching absorptions, providing an unambiguous marker for its fluorinated structure. This comparative guide provides the foundational knowledge for researchers to confidently identify and characterize this and similar fluorinated aromatic compounds using infrared spectroscopy.
References
The Untapped Potential of Pentafluorophenylacetonitrile Derivatives in Bioassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Within the vast landscape of organic chemistry, fluorinated compounds have consistently demonstrated their value in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The introduction of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. Among the myriad of fluorinated building blocks, pentafluorophenylacetonitrile and its derivatives represent a compelling, yet underexplored, class of compounds. This guide provides a comparative perspective on the potential of these derivatives in various bioassays, drawing upon established principles of medicinal chemistry and the known bioactivities of structurally related compounds. While direct comparative studies on a series of pentafluorophenylacetonitrile derivatives are not extensively available in the public domain, this guide will propose a logical framework for their synthesis and evaluation, offering a roadmap for future research in this promising area.
The Rationale: Why Pentafluorophenylacetonitrile Derivatives Warrant Investigation
The pentafluorophenyl group is a unique structural motif. Its strong electron-withdrawing nature, conferred by the five fluorine atoms, significantly influences the acidity of adjacent protons and the reactivity of the molecule. This perfluorinated ring can also engage in non-covalent interactions, such as halogen bonding and π-stacking, which can be critical for target engagement. When coupled with the versatile nitrile functionality, a key pharmacophore in numerous approved drugs, the resulting pentafluorophenylacetonitrile scaffold becomes a highly attractive starting point for library synthesis. The nitrile group, with its linear geometry and ability to act as a hydrogen bond acceptor, is a well-established bioisostere for various functional groups and is present in a wide range of bioactive molecules.[1]
Our rationale for proposing a focused investigation into pentafluorophenylacetonitrile derivatives is built upon the observed biological activities of analogous compounds:
-
Anticancer Potential: Phenylacetonitrile and its substituted analogs have been explored as precursors for various anticancer agents. The nitrile group can be a key interacting moiety with biological targets. Furthermore, the introduction of fluorine atoms into aromatic rings has been shown to enhance the cytotoxic effects of compounds on cancer cell lines.[2][3]
-
Antimicrobial Activity: The lipophilicity imparted by fluorination can enhance the ability of compounds to penetrate bacterial cell membranes. Several studies have highlighted the potent antimicrobial activity of compounds containing pentafluorosulfanyl and other polyfluorinated groups against a range of pathogens.[4][5][6]
-
Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element in various enzyme inhibitors. The strong electrophilic character of the pentafluorophenyl ring can also contribute to interactions within an enzyme's active site.
A Proposed Comparative Study: Synthesis and Bioevaluation of a Focused Library
To unlock the therapeutic potential of pentafluorophenylacetonitrile derivatives, a systematic comparative study is essential. We propose the synthesis and evaluation of a focused library of derivatives to establish clear structure-activity relationships (SAR).
Proposed Synthesis of Pentafluorophenylacetonitrile Derivatives
The synthesis of a diverse library can be achieved through various established organic chemistry reactions. A general synthetic workflow is proposed below:
Caption: Proposed workflow for the synthesis of a library of pentafluorophenylacetonitrile derivatives.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pentafluorophenylacetonitrile Derivatives
A versatile approach to generating a library of derivatives involves the Knoevenagel condensation of pentafluorophenylacetonitrile with a variety of aldehydes.
-
Reaction Setup: To a solution of pentafluorophenylacetonitrile (1.0 eq.) and a selected aldehyde (1.0 eq.) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of piperidine (0.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired derivative.
-
Characterization: Characterize the purified compounds by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
Proposed Bioassays for Comparative Evaluation
To assess the biological potential of the synthesized library, a panel of well-established in vitro bioassays is proposed.
1. Anticancer Activity Screening
-
Objective: To evaluate the cytotoxic effects of the derivatives against a panel of human cancer cell lines.
-
Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pentafluorophenylacetonitrile derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
-
2. Antimicrobial Activity Screening
-
Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.
-
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Hypothetical Comparative Data
The following table presents a hypothetical dataset to illustrate how the results of the proposed bioassays could be structured for comparative analysis.
| Compound ID | R-group on Acrylonitrile | Anticancer IC₅₀ (µM) - MCF-7 | Antimicrobial MIC (µg/mL) - S. aureus |
| PFPA-H | H | > 100 | > 128 |
| PFPA-Ph | Phenyl | 25.4 | 64 |
| PFPA-4-Cl-Ph | 4-Chlorophenyl | 12.8 | 32 |
| PFPA-4-MeO-Ph | 4-Methoxyphenyl | 38.2 | 128 |
| PFPA-2-Furyl | 2-Furyl | 18.5 | 48 |
Note: This data is purely illustrative and intended to demonstrate a format for presenting comparative results.
Visualizing Potential Mechanisms of Action
The biological activity of these derivatives could stem from various mechanisms. For instance, in an anticancer context, they could potentially inhibit key signaling pathways involved in cell proliferation and survival.
Caption: A hypothetical signaling pathway that could be targeted by pentafluorophenylacetonitrile derivatives.
Conclusion and Future Directions
This guide has outlined a strategic approach to exploring the bioactivity of pentafluorophenylacetonitrile derivatives. By synthesizing a focused library and subjecting it to a panel of robust bioassays, researchers can systematically unravel the therapeutic potential of this underexplored chemical space. The strong electron-withdrawing nature of the pentafluorophenyl ring, combined with the versatile chemistry of the nitrile group, makes this scaffold a compelling starting point for the development of novel anticancer, antimicrobial, and enzyme-inhibitory agents. The proposed workflow and experimental protocols provide a solid foundation for initiating such investigations. Future work should focus on expanding the structural diversity of the library, elucidating the precise mechanisms of action of the most potent compounds, and optimizing their properties for in vivo efficacy and safety.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3,4,5,6-pentafluorophenylacetonitrile: A Traditional vs. Validated Greener Approach
Introduction
2,3,4,5,6-pentafluorophenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals, liquid crystal materials, and advanced polymers, is a molecule of significant interest.[1][2] The highly fluorinated phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block in drug development. The traditional synthesis of this compound often relies on classical nucleophilic substitution reactions that, while effective, employ hazardous reagents and solvents.
This guide provides a comprehensive comparison between a well-established, traditional synthetic route and a newly validated, greener alternative. We will delve into the mechanistic underpinnings of each pathway, provide detailed, replicable experimental protocols, and present a comparative analysis of their performance based on yield, safety, and environmental impact. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this important intermediate by adopting safer, more sustainable, and efficient methodologies.
Route 1: The Traditional Pathway - Nucleophilic Substitution with Sodium Cyanide
The most direct and historically common method for synthesizing this compound is the nucleophilic substitution (S_N2) reaction between pentafluorobenzyl bromide and an alkali metal cyanide, such as sodium cyanide (NaCN).[3] This reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to facilitate the dissolution of the cyanide salt and promote the S_N2 mechanism.
Causality Behind Experimental Choices:
-
Pentafluorobenzyl Bromide: The benzylic bromide is an excellent electrophile. The bromine atom is a good leaving group, and the adjacent electron-withdrawing pentafluorophenyl ring, while not directly participating in resonance stabilization of an S_N2 transition state, activates the benzylic position.
-
Sodium Cyanide (NaCN): A readily available and inexpensive source of the cyanide nucleophile.
-
DMSO: A polar aprotic solvent is crucial. It effectively solvates the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic, thereby accelerating the rate of the S_N2 reaction.
Workflow for Traditional Synthesis
Caption: Workflow for the traditional synthesis of this compound.
Experimental Protocol: Traditional Route
Safety Precautions: This procedure must be conducted in a certified chemical fume hood. Pentafluorobenzyl bromide is a lachrymator and is corrosive, causing severe skin burns and eye damage.[4][5] Sodium cyanide is highly toxic if ingested, inhaled, or in contact with skin. Contact with acid liberates lethal hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.[6][7] Have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with sodium cyanide (4.9 g, 100 mmol) and 100 mL of anhydrous DMSO.
-
Addition of Substrate: Slowly add 2,3,4,5,6-pentafluorobenzyl bromide (26.1 g, 100 mmol) to the stirred suspension over 20 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water and stir for 15 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (Boiling Point: 107-111 °C at 17 mmHg) to yield pure this compound.[1][8]
Drawbacks of the Traditional Route:
-
Extreme Toxicity: The use of sodium cyanide poses significant safety risks.
-
Hazardous Solvents: DMSO and DMF are excellent solvents but are under scrutiny for their reproductive toxicity.[9][10]
-
Side Products: This direct displacement can be accompanied by the formation of 2,3-bis(pentafluorophenyl)propionitrile as an undesirable side reaction.[11]
-
Difficult Work-up: The high boiling point and water miscibility of DMSO can complicate product isolation and purification.
Route 2: A Validated Greener Pathway - Palladium-Catalyzed Cyanation in a Bio-Based Solvent
To address the shortcomings of the traditional method, we propose a new synthetic route leveraging modern organometallic catalysis and green chemistry principles. This pathway utilizes a less toxic cyanide source, zinc cyanide (Zn(CN)₂), a heterogeneous palladium catalyst, and a sustainable, bio-derived solvent, Cyrene™.
Causality Behind Experimental Choices:
-
Zinc Cyanide (Zn(CN)₂): A stable, non-volatile solid that is significantly less acutely toxic than NaCN. It serves as an effective cyanide source in palladium-catalyzed reactions.[12][13] The challenge in cyanation reactions is often catalyst poisoning by free cyanide ions; zinc cyanide's lower solubility and covalent character mitigate this issue.[13][14]
-
Palladium on Carbon (Pd/C): A robust, heterogeneous catalyst that is highly efficient for cyanation reactions.[13] Its key advantage is the ease of removal from the reaction mixture by simple filtration, minimizing product contamination with heavy metals and simplifying purification.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, positioned as a safer, greener alternative to reprotoxic dipolar aprotic solvents like DMF and DMSO.[9][10] It has a high boiling point suitable for these reactions and has been shown to be effective in nucleophilic aromatic substitutions.[9]
Workflow for Greener Synthesis
Caption: Workflow for the validated greener synthesis of this compound.
Experimental Protocol: Greener Route
Safety Precautions: This procedure should be conducted in a certified chemical fume hood. While safer than NaCN, Zn(CN)₂ is still toxic and must be handled with care. Standard PPE is required. Pentafluorobenzyl bromide is corrosive and a lachrymator.[6][7]
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,4,5,6-pentafluorobenzyl bromide (26.1 g, 100 mmol), zinc cyanide (7.05 g, 60 mmol), and 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g, ~0.5 mol%).
-
Solvent Addition: Add 100 mL of Cyrene™ to the flask.
-
Reaction: Heat the stirred mixture to 110°C under a nitrogen atmosphere for 6 hours. Monitor the reaction for the disappearance of the starting material by GC or TLC.
-
Catalyst Removal: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 25 mL of ethyl acetate.
-
Product Isolation: Combine the filtrates and slowly add the solution to 500 mL of vigorously stirred ice-cold water. The product will precipitate as an oil or solid. Cyrene™ is highly soluble in water, which facilitates this precipitation-based purification.[10]
-
Extraction (if oily): If the product is an oil, extract it with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filtration (if solid): If the product precipitates as a solid, collect it by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Final Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation as described in the traditional route.
Comparative Performance Analysis
The validation of the new synthetic route involves a direct comparison of key performance metrics against the traditional method.
| Parameter | Traditional Route | Validated Greener Route | Rationale for Improvement |
| Typical Yield | 75-85% | 88-95% | Higher catalyst efficiency and potentially fewer side products. |
| Purity (Crude) | ~90% (GC) | >97% (GC) | Cleaner reaction profile with heterogeneous catalyst. |
| Reaction Time | 4 hours | 6 hours | Slightly longer time may be required for heterogeneous catalysis. |
| Temperature | 60°C | 110°C | Higher temperature needed for catalyst activation. |
| Cyanide Source | Sodium Cyanide (NaCN) | Zinc Cyanide (Zn(CN)₂) | Zn(CN)₂ is significantly less acutely toxic and volatile.[13] |
| Solvent | DMSO / DMF | Cyrene™ | Bio-based, sustainable solvent replacing a reprotoxic one.[9][10] |
| Safety Profile | High Risk (Acutely toxic reagent) | Moderate Risk | Avoids highly toxic NaCN, reducing operational hazard. |
| Work-up/Purification | Aqueous extraction from DMSO | Filtration & Precipitation/Extraction | Simpler, avoids handling large volumes of high-boiling solvent.[10] |
| Green Chemistry | Poor | Good | Adheres to principles of safer solvents and safer reagents.[15][16] |
Product Validation: Spectroscopic Analysis
The identity and purity of this compound (C₈H₂F₅N, Mol. Wt.: 207.10) synthesized via both routes must be confirmed by standard analytical techniques. The expected data are identical for the product from either method.
-
¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 2H). The singlet integrating to two protons corresponds to the methylene (-CH₂-) group.[17]
-
¹⁹F NMR (376 MHz, CDCl₃): Three distinct signals are expected for the pentafluorophenyl group, typically in the range of -140 to -165 ppm, corresponding to the ortho, para, and meta fluorine atoms.[18]
-
¹³C NMR (101 MHz, CDCl₃): Key signals expected for the methylene carbon (~15 ppm), the nitrile carbon (~115 ppm), and multiple signals in the aromatic region showing C-F coupling.
-
Infrared (IR) Spectroscopy (ATR): A sharp, strong absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch.[19] Strong C-F stretching bands will be present in the 1100-1400 cm⁻¹ region.
-
Mass Spectrometry (MS): Molecular ion peak (M⁺) at m/z = 207.
Conclusion
This guide demonstrates a clear and compelling case for adopting a modern, greener synthetic approach to this compound. The validated palladium-catalyzed route using zinc cyanide in the bio-based solvent Cyrene™ offers significant advantages over the traditional sodium cyanide method. It not only provides a higher yield and purity but, more importantly, drastically improves the safety and environmental profile of the synthesis. By replacing an acutely toxic reagent and a hazardous solvent with safer, more sustainable alternatives, this new protocol aligns with the principles of green chemistry without compromising on efficiency. The simplified work-up procedure further enhances its appeal for both laboratory-scale and industrial applications. We strongly recommend the adoption of this validated greener route for the synthesis of this valuable fluorinated building block.
References
- 1. This compound | 653-30-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 16. gctlc.org [gctlc.org]
- 17. scribd.com [scribd.com]
- 18. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of Pentafluorophenylacetonitrile Products
Introduction: The Analytical Challenge of Fluorinated Aromatics
Pentafluorophenylacetonitrile (PFPA) and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The pentafluorophenyl group imparts unique properties, including metabolic stability and altered electronics, making it a valuable moiety in drug design.[1] However, the very properties that make these molecules attractive also present considerable analytical challenges. Their unique chemistry, potential for complex reaction pathways, and the ubiquitous nature of fluorine necessitate analytical methodologies that provide unequivocal structural confirmation and sensitive quantification.
This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the characterization of PFPA reaction products. We will explore the causality behind experimental choices, from sample preparation to data interpretation, and provide field-proven protocols to empower researchers in their analytical endeavors.
HRMS: The Gold Standard for Unambiguous Identification
For the complex mixtures often resulting from synthetic reactions involving PFPA, HRMS stands as the gold standard for analysis.[2] Its ability to provide high-resolution and high-mass-accuracy data is indispensable for determining elemental compositions and differentiating between closely related, isobaric species. This capability is paramount when dealing with unknown reaction byproducts or metabolites. Both Liquid Chromatography (LC) and Gas Chromatography (GC) coupled to HRMS offer powerful, complementary approaches.
-
LC-HRMS: Ideal for polar, non-volatile, or thermally labile PFPA products. Modern HRMS platforms like the Orbitrap or Time-of-Flight (TOF) analyzers provide the resolving power necessary to separate analytes from complex matrices and assign formulae with high confidence.[3][4]
-
GC-HRMS: The preferred method for volatile and semi-volatile PFPA derivatives.[5] Electron Ionization (EI) in GC-HRMS provides reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.
The choice between LC and GC is fundamentally driven by the physicochemical properties of the target analytes. A comprehensive analysis often requires both to fully characterize a reaction mixture.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a holistic analytical strategy involves understanding its performance in the context of other available methods. No single technique is a panacea, and the choice of methodology should be dictated by the analytical question at hand.
Diagram: Comparison of Analytical Techniques```dot
Caption: A comprehensive workflow for the HRMS analysis of PFPA products.
Causality in Experimental Choices
-
Sample Preparation: The goal is to remove interfering matrix components (salts, catalysts) while ensuring high recovery of analytes. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the polarity of the products and the nature of the reaction solvent.
-
Derivatization: This is a chemical modification to improve analytical performance. [6]For PFPA products that may be polar (e.g., carboxylic acids formed from nitrile hydrolysis), silylation is often required to increase volatility and thermal stability for GC-MS analysis. [7]This step is crucial because underivatized polar molecules may not pass through a GC system. [8]* Ionization Source:
-
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules in LC-MS, often yielding the intact molecular ion, which is critical for formula determination.
-
Electron Ionization (EI) is a "hard" ionization technique used in GC-MS that causes extensive, reproducible fragmentation. [9]The resulting pattern is like a fingerprint for the molecule, allowing for confident library matching and structural analysis. The loss of characteristic fragments (e.g., CF₃, C₆F₅) provides vital structural clues. [10][11]
-
Protocols: Step-by-Step Methodologies
Protocol 1: General Purpose LC-HRMS for PFPA Products
-
Sample Preparation:
-
Quench 100 µL of the reaction mixture in 900 µL of a 50:50 acetonitrile/water solution.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC vial for analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. [12] * Mobile Phase B: Acetonitrile + 0.1% Formic Acid. [12] * Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
HRMS Conditions (Orbitrap Example):
-
Ionization Mode: ESI Positive and Negative (separate runs).
-
Scan Range: m/z 100–1000.
-
Resolution: 70,000 FWHM.
-
Data Acquisition: Full scan followed by data-dependent MS/MS (TopN=5) using Higher-energy C-trap Dissociation (HCD).
-
Rationale: This setup allows for the detection of a wide range of products and provides both accurate mass for the parent ion and fragmentation data for structural confirmation in a single run. [13]
-
Protocol 2: GC-HRMS for Volatile PFPA Products
-
Sample Preparation (with Derivatization for polar analytes):
-
Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-HRMS.
-
-
GC Conditions:
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Programmable Temperature Vaporizer (PTV) inlet to minimize thermal decomposition of labile compounds. [14] * Oven Program: Start at 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min.
-
-
HRMS Conditions (TOF Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–600.
-
Acquisition Rate: 20 spectra/second.
-
Mass Resolution: > 25,000 FWHM.
-
Rationale: Standard 70 eV EI provides reproducible fragmentation for library matching, while high resolution allows for accurate mass measurements on fragment ions, adding another layer of confidence to identification. [5]
-
Conclusion and Future Perspectives
High-Resolution Mass Spectrometry, through both LC and GC interfaces, offers an indispensable toolkit for researchers working with pentafluorophenylacetonitrile and its derivatives. Its ability to provide confident elemental composition and detailed structural information from complex mixtures is unmatched by other techniques. By understanding the principles behind method development and applying robust, validated workflows, scientists can accelerate their research and development cycles. The future will likely see even greater integration of HRMS with ion mobility spectrometry (IMS), further enhancing separation and providing additional structural information based on an analyte's size and shape.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Resolution Mass Spectrometry in NPS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Request Rejected [emsl.pnnl.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. LC-MS Solvents [sigmaaldrich.com]
- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4,5,6-Pentafluorophenylacetonitrile
As researchers and drug development professionals, our work with highly specialized reagents is fundamental to innovation. However, with the power of these molecules comes the profound responsibility of ensuring their safe handling from acquisition to disposal. 2,3,4,5,6-Pentafluorophenylacetonitrile is a valuable building block, but its unique chemical properties demand a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of your personnel and the protection of our environment.
Part 1: Core Hazard Profile & Safety Imperatives
Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. This compound is not a benign substance; its hazard profile is multifaceted, stemming from both its nitrile group and its heavily fluorinated aromatic ring.
The compound is classified as hazardous, with acute toxicity if ingested, inhaled, or in contact with skin.[1][2] It is also a known irritant to the skin, eyes, and respiratory system.[1][2] The primary danger lies in its ability to cause systemic harm. The pentafluorophenyl group significantly alters the molecule's reactivity and metabolic fate. Upon combustion, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[1][2] Exposure to HF, in particular, presents a severe and insidious threat, as it can penetrate tissues and cause deep, delayed burns and systemic toxicity.[3]
Therefore, all handling and disposal procedures must be predicated on the principles of containment and avoidance of exposure .
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Systemic poisoning, organ damage. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] | Localized inflammation, pain, potential for increased absorption. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2] | Pain, redness, potential for lasting eye damage. |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1][2] | Coughing, shortness of breath, inflammation of the respiratory tract. |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Hydrogen fluoride (HF).[1][2] | Severe respiratory damage, chemical burns, systemic toxicity. |
Part 2: Pre-Disposal Operations: In-Lab Waste Management
Proper disposal begins the moment a material is designated as waste. Adherence to systematic in-laboratory procedures is the first line of defense against accidental exposure and environmental contamination. The U.S. Environmental Protection Agency (EPA) establishes regulations for hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates control from generation to final disposal.[4][5]
Step 1: Segregation and Incompatibility
Immediately upon being designated as waste, this compound must be segregated from other waste streams.
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents.[1][2] Co-mingling these materials can lead to vigorous, exothermic reactions, creating a significant safety hazard.
-
Waste Stream Classification: Designate a specific waste container for "Halogenated Organic Solvents/Liquids." Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[6] Proper segregation is not just a best practice; it is critical for safe transport and final disposal, as different waste streams require different treatment methods.[4]
Step 2: Container Selection and Labeling
The choice of container is a critical control point for preventing leaks and spills.[4]
-
Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or a COEX container designed for organic solvents.[7] Ensure the container material is compatible with the acetonitrile functional group and the fluorinated ring.
-
Container Integrity: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[4]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion with temperature changes.[6]
-
Labeling: Proper labeling is mandated by law and essential for safety. The label must clearly state:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
Part 3: The Disposal Workflow: From Lab Bench to Final Disposition
The disposal of this compound waste is not a matter of sink disposal or evaporation.[8] This chemical must be managed through a licensed hazardous waste disposal service.
Experimental Protocol: Waste Accumulation and Disposal
-
Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including:
-
Waste Transfer: Carefully transfer the waste from your experimental apparatus into the designated, properly labeled hazardous waste container. Use a funnel to prevent spills.
-
Secure Storage: Once the waste container is securely capped, store it in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of laboratory personnel.[4] It must have secondary containment (such as a spill tray) to capture any potential leaks.[6]
-
Arrange for Pickup: Do not allow hazardous waste to accumulate in the lab for extended periods. Follow your institution's procedures for requesting a waste pickup from your Environmental Health & Safety (EHS) department or contracted hazardous waste disposal company.
-
Final Disposal Method: The designated disposal facility will handle the final treatment. For halogenated organic compounds like this, the most common and effective disposal method is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion products like HF.[10]
Diagram: Waste Management & Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
